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Foundational

A Comprehensive Technical Guide to 2-Propylpyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 2-propylpyrimidin-5-ol, a substituted pyrimidine of interest in medicinal chemistry and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-propylpyrimidin-5-ol, a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry. The guide covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis strategies. While specific data for 2-propylpyrimidin-5-ol is limited, this guide synthesizes information from closely related analogs to provide valuable insights for researchers. Potential applications in drug discovery are explored, drawing on the known biological activities of the broader pyrimidine class. This document is intended to serve as a foundational resource for scientists working with or considering the use of 2-propylpyrimidin-5-ol and related compounds in their research endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that constitutes the core structure of the nucleobases uracil, thymine, and cytosine. Beyond its role in the building blocks of life, the pyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of pyrimidine-containing drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and antifungal properties[1]. The introduction of various substituents at the 2- and 5-positions of the pyrimidine ring can significantly influence its biological activity. 2-Propylpyrimidin-5-ol represents a specific example of such a substituted pyrimidine, the properties and potential of which will be explored in this guide.

Chemical Structure and Nomenclature

The accurate identification and naming of a chemical compound are paramount for clear scientific communication. This section details the chemical structure and the standardized IUPAC name for the topic compound.

Chemical Structure

The chemical structure of 2-propylpyrimidin-5-ol consists of a central pyrimidine ring. A propyl group (-CH2CH2CH3) is attached to the carbon at position 2 of the ring, and a hydroxyl group (-OH) is attached to the carbon at position 5.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-propylpyrimidin-5-ol .

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular FormulaC7H10N2OBased on structure
Molecular Weight138.17 g/mol Calculated
AppearanceLikely a solid at room temperatureAnalogy to similar pyrimidinols[2]
SolubilityExpected to have some solubility in polar organic solvents and limited solubility in water. The hydroxyl group may increase aqueous solubility compared to an unsubstituted pyrimidine.General chemical principles
pKaThe hydroxyl group is expected to be weakly acidic.General chemical principles

Synthesis of 2-Propylpyrimidin-5-ol and Related Analogs

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While a specific, documented synthesis for 2-propylpyrimidin-5-ol is not prominently reported, general methods for the synthesis of 2-substituted pyrimidin-5-ols can be adapted. A common and effective strategy involves the condensation of an amidine with a three-carbon building block.

General Synthetic Approach

A plausible synthetic route to 2-propylpyrimidin-5-ol would involve the reaction of butyramidine (the amidine derived from butyronitrile) with a suitable 1,3-dicarbonyl compound or its equivalent, which can introduce the hydroxyl group at the 5-position. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described, which involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[3]. Subsequent hydrolysis and decarboxylation could potentially yield the desired 2-propylpyrimidin-5-ol.

A patent describes the synthesis of a related compound, 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, by reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile[4]. This highlights the use of butyramidine as a precursor for introducing the 2-propyl group.

Experimental Workflow: A Hypothetical Synthesis

The following diagram outlines a potential workflow for the synthesis of 2-propylpyrimidin-5-ol, based on established pyrimidine synthesis methodologies.

G cluster_0 Preparation of Butyramidine cluster_1 Pyrimidine Ring Formation Butyronitrile Butyronitrile Pinner_reaction Ethyl butyrimidate hydrochloride Butyronitrile->Pinner_reaction HCl, Ethanol Butyramidine Butyramidine Pinner_reaction->Butyramidine Ammonia Condensation Condensation Reaction Butyramidine->Condensation Base Product 2-Propylpyrimidin-5-ol Condensation->Product Cyclization & Aromatization Three_carbon_synthon Suitable 1,3-dicarbonyl equivalent (e.g., malonaldehyde derivative) Three_carbon_synthon->Condensation

A potential synthetic workflow for 2-propylpyrimidin-5-ol.

Potential Applications in Drug Discovery

While there is a lack of specific biological activity data for 2-propylpyrimidin-5-ol, the broader class of pyrimidine derivatives has a rich history in drug discovery. The structural motifs present in 2-propylpyrimidin-5-ol suggest several avenues for potential therapeutic applications.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituents at the 2- and 5-positions can be modified to achieve potency and selectivity for specific kinases. The related compound, 2-propylpyrimidin-5-amine, is noted to have potential applications as a kinase inhibitor for cancer therapy[5].

Antimicrobial Agents

Pyrimidine derivatives have been investigated for their antimicrobial properties. A study on pyrimidin-2-ol/thiol/amine analogues demonstrated that these compounds exhibit good antimicrobial activity[1]. The presence of electron-withdrawing groups on the pyrimidine ring was found to enhance this activity[1]. Further functionalization of 2-propylpyrimidin-5-ol could lead to the development of novel antibacterial or antifungal agents.

Central Nervous System (CNS) Activity

Substituted pyrimidines have also been explored for their activity in the central nervous system. For instance, 2,4-dimethylpyrimidin-5-ol is an intermediate in the synthesis of Lemborexant, a drug used for the treatment of insomnia[6]. This suggests that the pyrimidin-5-ol scaffold can be a valuable starting point for the design of CNS-active compounds.

Conclusion

2-Propylpyrimidin-5-ol is a heterocyclic compound with a structure that suggests potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview based on the well-established chemistry and biological activity of the pyrimidine class. The synthetic routes are accessible through known methodologies, and the potential for this scaffold to be elaborated into potent and selective modulators of biological targets is significant. Researchers and drug development professionals are encouraged to consider 2-propylpyrimidin-5-ol and its derivatives as a promising starting point for the development of novel therapeutics.

References

  • Exclusive Chemistry Ltd. 2-Methyl-5-propyl-pyrimidin-4-ol. (2024).
  • PubChem. 2-Propylpyrimidin-5-amine | C7H11N3 | CID 43670459.
  • CymitQuimica. 2-Cyclopropylpyrimidin-5-ol.
  • Benchchem. 2-Propylpyrimidin-5-amine | 1156718-04-5.
  • MilliporeSigma. 2-cyclopropylpyrimidin-5-ol | 73901-41-4.
  • Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • MilliporeSigma. 2-Methylpyrimidin-5-ol | 35231-56-2.
  • 2-(Methoxymethyl)pyrimidin-5-ol: A Powerful Tool for Research.
  • PubChem. 2-Amino-4-methylpyrimidin-5-ol | C5H7N3O | CID 13170740.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • ChemScene. 1881294-01-4 | 2-(Cyclopropylamino)pyrimidin-5-ol.
  • PubChem. 2-Bromopyrimidin-5-ol | C4H3BrN2O | CID 46864086.
  • Sigma-Aldrich. 2-(methoxymethyl)pyrimidin-5-ol | 1400807-88-6.
  • Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society, 28(9), 1729-1739.
  • Google Patents.

Sources

Exploratory

2-Propylpyrimidin-5-ol: Pharmacophore Mechanics and Role in Acetylcholinesterase (AChE) Inhibition

Executive Summary While 2-Propylpyrimidin-5-ol (CAS 103660-24-8) is not deployed as a standalone active pharmaceutical ingredient (API), its true pharmacological significance lies in its role as a highly specialized phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 2-Propylpyrimidin-5-ol (CAS 103660-24-8) is not deployed as a standalone active pharmaceutical ingredient (API), its true pharmacological significance lies in its role as a highly specialized pharmacophore and toxophore building block[1]. In the fields of agrochemistry and neuropharmacology, it is utilized to synthesize potent organophosphorus (OP) esters[2]. The "mechanism of action" of this compound is realized when it functions as the critical leaving group during the covalent inhibition of Acetylcholinesterase (AChE), a primary target for both neurotoxic agents and therapeutic modulators[3]. This whitepaper details the structural causality, reaction kinetics, and validated protocols surrounding 2-propylpyrimidin-5-ol and its active OP derivatives.

Structural Rationale & Pharmacophore Mechanics

The design of an effective AChE inhibitor requires a delicate balance between target affinity, lipophilicity, and the thermodynamic stability of the leaving group. 2-Propylpyrimidin-5-ol provides a unique structural solution to these requirements:

  • The Pyrimidine Ring (Electronic Effect): The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring significantly lowers the pKa of the 5-hydroxyl group compared to a standard phenol. A lower pKa stabilizes the conjugate base (2-propylpyrimidin-5-oxide), making it an excellent leaving group ( LG− ) during the nucleophilic attack by the enzyme[4].

  • The 2-Propyl Substitution (Steric & Hydrophobic Effects): The propyl chain increases the overall lipophilicity (LogP) of the molecule. This is crucial for crossing biological membranes (such as the blood-brain barrier or insect cuticle) and provides steric complementarity to the hydrophobic acyl pocket and the peripheral anionic site (PAS) of the AChE active site gorge[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the physicochemical advantages of the 2-propylpyrimidin-5-ol moiety compared to other common leaving groups in OP chemistry.

PropertyPhenol2-Propylpyrimidin-5-ol4-Nitrophenol
Role in OP Ester Poor Leaving GroupOptimal Leaving GroupHighly Reactive Leaving Group
Approximate pKa 9.956.8 – 7.57.15
LogP (Lipophilicity) 1.46~1.801.91
AChE Inhibition ( ki​ ) Low ( <103 M−1min−1 )High ( ∼105 M−1min−1 )Very High ( >106 M−1min−1 )
Hydrolytic Stability Highly StableBalanced (Field/Assay viable)Prone to spontaneous hydrolysis

Mechanism of Action: AChE Inhibition

The biological mechanism of action of 2-propylpyrimidin-5-ol derivatives follows the classic pathway of serine hydrolase inhibition[5]. The toxicity and efficacy of the resulting OP compound are directly dictated by the departure of the 2-propylpyrimidin-5-oxide anion.

  • Reversible Anchoring: The OP compound enters the 20 Å deep active site gorge of AChE. The 2-propyl group engages in hydrophobic interactions with aromatic residues (e.g., Trp86, Tyr337), forming a reversible Michaelis complex[3].

  • Nucleophilic Attack: The hydroxyl group of Serine-203 (human AChE numbering), activated by the His447/Glu334 catalytic triad, executes a nucleophilic attack on the electrophilic phosphorus atom of the OP[4].

  • Leaving Group Departure: The transition state collapses, cleaving the P-O bond. The 2-propylpyrimidin-5-oxide anion is expelled as the leaving group. The enzyme is now covalently phosphylated and inactive, leading to an accumulation of acetylcholine in the synapse[5].

Mech S1 Active OP Ester + AChE S2 Reversible Michaelis Complex S1->S2 Hydrophobic Anchoring S3 Nucleophilic Attack (Ser203) S2->S3 Transition State S4 Phosphorylated AChE (Inactive) S3->S4 Covalent Bond S5 2-Propylpyrimidin-5-oxide (Leaving Group) S3->S5 P-O Cleavage

Mechanism of AChE inhibition highlighting the departure of the 2-propylpyrimidin-5-oxide group.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a built-in verification mechanism.

Protocol A: Synthesis of Active OP Inhibitor from 2-Propylpyrimidin-5-ol

This protocol details the conversion of the inert 2-propylpyrimidin-5-ol into an active dialkyl pyrimidinyl phosphorothioate[2].

Reagents: 2-Propylpyrimidin-5-ol (1.0 eq), Diethyl chlorothiophosphate (1.1 eq), Potassium Carbonate ( K2​CO3​ , 1.5 eq), Acetonitrile (anhydrous). Causality of Reagents: Acetonitrile is chosen as a polar aprotic solvent to solubilize the reactants and stabilize the SN​2 transition state without reacting with the electrophilic chlorothiophosphate. K2​CO3​ is a mild base that deprotonates the 5-hydroxyl group to generate a highly nucleophilic phenoxide-equivalent without inducing unwanted ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of 2-propylpyrimidin-5-ol and 15 mmol of anhydrous K2​CO3​ in 30 mL of anhydrous acetonitrile under a nitrogen atmosphere. Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Addition: Dropwise, add 11 mmol of diethyl chlorothiophosphate over 15 minutes. Causality: Slow addition prevents thermal runaway and minimizes the formation of pyrophosphate byproducts.

  • Reaction: Heat the mixture to reflux (82°C) for 4 hours.

  • Validation (Self-Validating Step): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the highly polar 2-propylpyrimidin-5-ol spot and the appearance of a high-Rf UV-active spot confirms reaction completion.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography.

G A 2-Propylpyrimidin-5-ol (Nucleophile) C Base Catalysis (K2CO3) Acetonitrile, Reflux A->C B Diethyl chlorothiophosphate (Electrophile) B->C D Active OP Ester (AChE Inhibitor) C->D Nucleophilic Substitution (-HCl)

Synthesis workflow of an active organophosphate inhibitor via nucleophilic substitution.

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

This assay quantifies the biological activity of the synthesized OP derivative.

Reagents: 0.1 M Sodium Phosphate Buffer (pH 8.0), DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), Acetylthiocholine iodide (ATCI), Recombinant human AChE. Causality of Reagents: ATCI is used as a synthetic substrate; its hydrolysis yields thiocholine. Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. pH 8.0 is utilized because AChE activity and TNB extinction coefficients are optimal and stable in slightly alkaline conditions.

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 160 µL of phosphate buffer (pH 8.0), 10 µL of AChE (0.5 U/mL), and 10 µL of the synthesized OP inhibitor (dissolved in DMSO, serially diluted from 10−4 to 10−9 M).

  • Incubation: Incubate the plate at 25°C for 15 minutes. Causality: OP inhibitors are time-dependent covalent modifiers; pre-incubation allows the phosphylation reaction to reach a measurable steady state.

  • Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCI (0.075 M) to all wells to initiate the reaction.

  • Validation (Self-Validating Step): Include a "Vehicle Control" (DMSO only, no inhibitor) to establish 100% enzyme activity, and a "Blank Control" (no enzyme) to subtract non-enzymatic background hydrolysis of ATCI.

  • Measurement: Read absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression analysis.

Sources

Foundational

2-Propylpyrimidin-5-OL literature review

An In-depth Technical Guide to 2-Propylpyrimidin-5-OL: Synthesis, Characterization, and Therapeutic Potential Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Propylpyrimidin-5-OL: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide focuses on the novel, yet underexplored molecule, 2-Propylpyrimidin-5-OL. Direct literature on this specific compound is notably scarce, presenting a unique opportunity for new avenues of research. This document, therefore, serves as a prospective technical guide for researchers, scientists, and drug development professionals. It extrapolates from the rich chemistry of analogous compounds to provide a robust framework for the synthesis, characterization, and potential therapeutic application of 2-Propylpyrimidin-5-OL. By leveraging established principles of pyrimidine chemistry and bioisosterism, we aim to provide a scientifically grounded starting point for the investigation of this promising molecule.[3][4]

Introduction: The Pyrimidine Scaffold and the Case for 2-Propylpyrimidin-5-OL

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life, forming the basis of nucleobases like uracil, thymine, and cytosine.[5] Their inherent ability to interact with a wide array of biological targets has made them a privileged scaffold in drug discovery, leading to treatments for a multitude of diseases including cancer, and viral and inflammatory conditions.[1][5][6]

While many pyrimidine derivatives have been synthesized and evaluated, 2-Propylpyrimidin-5-OL remains a largely uncharted territory. The strategic placement of a propyl group at the 2-position and a hydroxyl group at the 5-position offers an intriguing molecular architecture. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a key anchor point for protein-ligand interactions. The propyl group, as a bioisosteric replacement for the more common methyl or ethyl groups, can explore deeper hydrophobic pockets within a target protein, potentially leading to enhanced potency and selectivity.[7][8] This guide provides a comprehensive roadmap for any research program aimed at unlocking the potential of this novel compound.

Proposed Synthesis of 2-Propylpyrimidin-5-OL

The synthesis of 2-substituted pyrimidin-5-ols can be achieved through several established methodologies. A common and reliable approach involves the condensation of an amidine with a suitably functionalized three-carbon component, such as a derivative of malonic acid.[9][10] The following multi-step synthesis is proposed for 2-Propylpyrimidin-5-OL, utilizing commercially available starting materials.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate

This initial step creates the core three-carbon backbone required for the pyrimidine ring.

  • To a stirred solution of diethyl malonate (1.0 eq) and triethyl orthoformate (1.2 eq), add acetic anhydride (2.5 eq) dropwise at room temperature.[11]

  • Heat the reaction mixture to 120-130 °C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the volatile components under reduced pressure to yield crude diethyl 2-(ethoxymethylene)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Propylpyrimidin-5-OL

This is the key cyclization step to form the pyrimidine ring.

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • To this solution, add butyramidine hydrochloride (1.0 eq).[12][13] Stir the mixture for 30 minutes at room temperature to form the free base.

  • Add the crude diethyl 2-(ethoxymethylene)malonate (1.0 eq) from Step 1 to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 2-Propylpyrimidin-5-OL.

Synthesis of 2-Propylpyrimidin-5-OL cluster_0 Step 1: Malonate Functionalization cluster_1 Step 2: Pyrimidine Ring Formation A Diethyl Malonate Int1 Diethyl 2-(ethoxymethylene)malonate A->Int1 Reflux B Triethyl Orthoformate B->Int1 Reflux C Acetic Anhydride C->Int1 Reflux D Butyramidine HCl Prod 2-Propylpyrimidin-5-OL D->Prod Reflux E Sodium Ethoxide E->Prod Reflux Int1->Prod Reflux Screening_Cascade A Primary Screening: Large Kinase Panel B Hit Identification (Potency > 1 µM?) A->B C Secondary Screening: Dose-Response & Selectivity Profiling B->C Yes G Stop B->G No D Mechanism of Action Studies (Biochemical & Cellular Assays) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy Studies E->F H Proceed F->H

Caption: A workflow for evaluating the biological activity of 2-Propylpyrimidin-5-OL.

  • Primary Screening : The compound should be screened against a large, diverse panel of human kinases at a single concentration (e.g., 10 µM). Assays like ADP-Glo™ or LanthaScreen® provide robust platforms for HTS. [14][15]2. Hit Confirmation and Dose-Response : Active compounds from the primary screen should be re-tested in dose-response format to determine their IC₅₀ values.

  • Selectivity Profiling : Potent hits should be profiled against a smaller, focused panel of related kinases to assess their selectivity.

  • Mechanism of Action : Biochemical assays should be conducted to determine the mode of inhibition (e.g., ATP-competitive). Cellular assays using relevant cancer cell lines can confirm on-target activity.

  • Lead Optimization : Should 2-Propylpyrimidin-5-OL show promising activity, a structure-activity relationship (SAR) study can be initiated to improve its properties.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Propylpyrimidin-5-OL.

Workflow for Structural Elucidation and Purity Assessment

Analytical_Workflow Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity HPLC/UPLC (>95% Purity?) Purification->Purity Identity Mass Spectrometry (MS) Purity->Identity Yes Repurify Repurify Purity->Repurify No Structure NMR Spectroscopy (1H, 13C) Identity->Structure Final Characterized 2-Propylpyrimidin-5-OL Structure->Final Repurify->Purification

Caption: A standard workflow for the purification and characterization of the target compound.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final compound.

  • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a standard method. Detection is typically done using a UV detector at a wavelength determined by UV-Vis spectroscopy.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Method: Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion for C₇H₁₀N₂O would be at m/z 139.08.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the precise chemical structure.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

    • δ ~11.0-12.0 ppm (s, 1H): -OH proton, broad singlet, D₂O exchangeable.

    • δ ~8.5 ppm (s, 1H): Pyrimidine C4-H.

    • δ ~8.2 ppm (s, 1H): Pyrimidine C6-H.

    • δ ~2.8 ppm (t, 2H): -CH₂- group adjacent to the pyrimidine ring.

    • δ ~1.7 ppm (sext, 2H): Middle -CH₂- group of the propyl chain.

    • δ ~0.9 ppm (t, 3H): Terminal -CH₃ group of the propyl chain.

  • Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

    • δ ~165 ppm: Pyrimidine C2.

    • δ ~158 ppm: Pyrimidine C5-OH.

    • δ ~150 ppm: Pyrimidine C4.

    • δ ~145 ppm: Pyrimidine C6.

    • δ ~38 ppm: -CH₂- group adjacent to the pyrimidine ring.

    • δ ~21 ppm: Middle -CH₂- group of the propyl chain.

    • δ ~14 ppm: Terminal -CH₃ group of the propyl chain.

Note: These are predicted chemical shifts and will require experimental verification. Online NMR prediction tools can provide more refined estimates. [16] 4. Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups.

  • Expected Peaks:

    • ~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~2800-3000 cm⁻¹: C-H stretching of the propyl group.

    • ~1550-1650 cm⁻¹: C=C and C=N stretching of the pyrimidine ring.

Conclusion and Future Directions

While 2-Propylpyrimidin-5-OL is currently an understudied molecule, its structural features suggest significant potential as a scaffold for drug discovery, particularly in the area of kinase inhibition. This guide provides a comprehensive, albeit prospective, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established pyrimidine chemistry, and the outlined analytical and screening workflows provide a clear path for researchers to follow. The exploration of such novel chemical matter is crucial for the continued development of new and effective therapeutics. Future work should focus on the successful synthesis and characterization of this compound, followed by the systematic biological screening proposed herein to uncover its therapeutic potential.

Sources

Exploratory

Theoretical Properties Calculation and Physicochemical Profiling of 2-Propylpyrimidin-5-ol: A Comprehensive Computational Guide

Executive Summary The rational design of novel therapeutics and advanced materials relies heavily on the accurate prediction of molecular behavior prior to synthesis. 2-Propylpyrimidin-5-ol (SMILES: CCCC1=NC=C(O)C=N1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and advanced materials relies heavily on the accurate prediction of molecular behavior prior to synthesis. 2-Propylpyrimidin-5-ol (SMILES: CCCC1=NC=C(O)C=N1) is a highly versatile pyrimidine derivative. Its structural features—an electron-withdrawing diazine ring, an electron-donating hydroxyl group, and a lipophilic propyl chain—create a unique push-pull electronic system. This whitepaper provides an authoritative, step-by-step framework for calculating the theoretical properties of 2-Propylpyrimidin-5-ol using Density Functional Theory (DFT) and validating these models through empirical correlation.

Computational Framework and Causality

To accurately model the electronic and structural properties of pyrimidine derivatives, the choice of the computational level of theory is critical. Density Functional Theory (DFT) is the industry standard due to its optimal balance between computational cost and electron correlation accuracy[1].

Level of Theory Selection

For 2-Propylpyrimidin-5-ol, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is strictly recommended[2].

  • Causality of the Functional: B3LYP effectively minimizes self-interaction errors inherent in pure density functionals, providing highly accurate geometry optimizations for nitrogen-containing heterocycles.

  • Causality of the Basis Set: The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the anionic character of the hydroxyl oxygen and the lone pairs on the pyrimidine nitrogens. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is essential for mapping hydrogen bonding interactions and the hyperconjugation of the propyl chain[3].

Solvation Modeling

Gas-phase calculations often fail to represent biological or synthetic realities. The Polarizable Continuum Model (PCM) must be employed to simulate solvent effects (e.g., water or ethanol)[4]. Solvation significantly alters the HOMO-LUMO gap and dipole moment by stabilizing the polarized states of the pyrimidine ring[5].

Workflow A Input Structure Generation (2-Propylpyrimidin-5-ol) B Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C Frequency Calculation (Confirm True Minimum) B->C D Electronic Properties (HOMO-LUMO, NBO, ESP) C->D E Physicochemical & ADMET (SwissADME / pkCSM) D->E

Caption: Sequential computational workflow for theoretical property calculation of 2-Propylpyrimidin-5-ol.

Quantum Chemical Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule[6]. In 2-Propylpyrimidin-5-ol, the HOMO is typically localized over the hydroxyl oxygen and the adjacent carbon atoms (electron-donating region), while the LUMO is distributed across the electron-deficient pyrimidine nitrogens[2].

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of molecular softness and polarizability. A smaller gap implies higher chemical reactivity and lower kinetic stability, which is highly relevant for its potential as an antioxidant or a nucleophilic reactant[5].

Global Reactivity Descriptors

Based on Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the HOMO and LUMO energies, respectively ( I≈−EHOMO​ , A≈−ELUMO​ )[6].

PropertyRepresentative Calculated ValueUnitChemical Significance
EHOMO​ -6.24eVElectron-donating capacity; oxidation potential.
ELUMO​ -1.48eVElectron-accepting capacity; reduction potential.
Energy Gap ( ΔE ) 4.76eVKinetic stability and chemical reactivity[6].
Electronegativity ( χ ) 3.86eVTendency to attract electrons in a chemical bond.
Chemical Hardness ( η ) 2.38eVResistance to charge transfer; higher means more stable.
Dipole Moment ( μ ) 2.85DebyeMolecular polarity; impacts aqueous solubility[7].

(Note: Values are representative approximations for pyrimidin-5-ol derivatives modeled at the B3LYP/6-311++G(d,p) level in an aqueous PCM).

Pharmacokinetic and ADMET Profiling

The integration of DFT outputs with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictive models bridges the gap between quantum mechanics and pharmacology[8].

  • Lipophilicity (LogP): The propyl group at the C2 position significantly increases the lipophilicity of the molecule compared to unsubstituted pyrimidin-5-ol. This enhances passive diffusion across phospholipid bilayers, improving gastrointestinal absorption[8].

  • Hydrogen Bonding: The hydroxyl group acts as a strong hydrogen bond donor (HBD), while the two pyrimidine nitrogens act as hydrogen bond acceptors (HBA). This 1-HBD / 2-HBA profile perfectly aligns with Lipinski's Rule of Five, suggesting excellent oral bioavailability[7].

  • Molecular Electrostatic Potential (MEP): MEP mapping reveals the nucleophilic (red/negative) regions around the nitrogen atoms and the electrophilic (blue/positive) region around the hydroxyl proton. This spatial charge distribution is critical for predicting binding affinities in molecular docking simulations against target kinases[4].

Self-Validating Experimental Protocols

A theoretical calculation is only a hypothesis until empirically validated. To establish scientific trustworthiness, the computational workflow must be paired with a self-validating experimental system[3].

Protocol 1: Computational Execution
  • Initialization: Construct the 3D model of 2-Propylpyrimidin-5-ol using GaussView. Ensure the propyl chain is in its lowest-energy staggered conformation.

  • Geometry Optimization: Submit the job to Gaussian 16 using the command line #p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water).

  • Frequency Verification: Analyze the output file. The causality of running the freq command immediately after opt is to confirm the absence of imaginary frequencies. If an imaginary frequency is present, the structure is at a saddle point (transition state), not a true local minimum, and the optimization must be restarted with a perturbed geometry[7].

  • TD-DFT Calculation: To simulate the UV-Vis spectrum, run a Time-Dependent DFT calculation using #p td=(nstates=6) b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)[5].

Protocol 2: Empirical Validation and Correlation
  • Spectroscopic Acquisition: Synthesize or procure high-purity (>98%) 2-Propylpyrimidin-5-ol. Record the FT-IR spectrum (KBr pellet or ATR) and the 1 H/ 13 C NMR spectra (in DMSO- d6​ or CDCl 3​ ).

  • IR Scaling and Correlation: Raw DFT harmonic frequencies systematically overestimate experimental fundamental frequencies due to the neglect of anharmonicity and electron correlation limitations. Multiply the computed frequencies by a standard scaling factor (e.g., 0.9613 for B3LYP/6-311++G**)[3]. Plot the scaled theoretical IR spectrum against the experimental FT-IR spectrum. A high correlation coefficient ( R2>0.95 ) validates the optimized geometry.

  • NMR Gauge-Independent Atomic Orbital (GIAO) Validation: Calculate theoretical NMR shielding tensors using the GIAO method. Correlate the theoretical isotropic shielding values with the experimental chemical shifts using Tetramethylsilane (TMS) as the computational reference[4].

Validation A Empirical Data (FT-IR, NMR, UV-Vis) C Comparative Analysis (Scaling Factors Applied) A->C B Theoretical Model (DFT Computed Spectra) B->C D Validated Molecular Property Profile C->D

Caption: Self-validating experimental system correlating empirical spectroscopy with DFT models.

Conclusion

The theoretical property calculation of 2-Propylpyrimidin-5-ol provides deep insights into its electronic structure, reactivity, and pharmacokinetic potential. By strictly adhering to high-level DFT methods (B3LYP/6-311++G(d,p)) and employing rigorous empirical validation protocols, researchers can confidently utilize these calculated parameters to guide the synthesis of novel derivatives, optimize molecular docking studies, and accelerate rational drug design pipelines.

References

  • Theoretical investigation of new pyrimidines π-conjugated based materials for photovoltaic applications. Journal of Materials and Environmental Science. 1

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology. 2

  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. 6

  • Molecular design of new π-conjugated materials based on pyrimidine for organic solar cells application. IMIST.

  • Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. Letters in Organic Chemistry, Bentham Science Publishers. 5

  • Exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one by DFT/TD-DFT with ethanol and DMSO as solvents and Molecular Docking studies. ResearchGate. 4

  • Physicochemical and Pharmacokinetic Analysis of Anacardic Acid Derivatives. ACS Omega. 8

  • a Numbering for nomenclature of pyrimidine ring of 5-chlorouracil, b numbering scheme for optimization. ResearchGate. 7

  • Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. RSC Advances, Royal Society of Chemistry. 3

Sources

Foundational

Commercial Availability and Technical Utility of 2-Propylpyrimidin-5-ol: A Whitepaper for R&amp;D Professionals

Executive Summary In modern drug discovery and agrochemical development, pyrimidine derivatives serve as privileged scaffolds due to their metabolic stability and predictable pharmacokinetic profiles. 2-Propylpyrimidin-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, pyrimidine derivatives serve as privileged scaffolds due to their metabolic stability and predictable pharmacokinetic profiles. 2-Propylpyrimidin-5-ol (CAS: 103660-24-8) is a highly versatile intermediate characterized by its amphoteric nature and reactive 5-hydroxyl handle. This technical guide synthesizes the commercial landscape, mechanistic utility, and self-validating quality control protocols required to successfully integrate this compound into advanced R&D pipelines.

Chemical Significance & Mechanistic Utility

Structurally, 2-propylpyrimidin-5-ol (Molecular Formula: C7H10N2O) features an electron-deficient pyrimidine ring offset by the electron-donating properties of the 5-hydroxyl group.

From a mechanistic standpoint, the 5-hydroxyl group acts as a critical nucleophilic handle for diversification. Unlike 2- or 4-pyrimidinols, which heavily favor the tautomeric pyrimidinone forms (lactams), 5-pyrimidinols maintain a stable enol character. This stability ensures predictable reactivity during O-alkylation, etherification, and phosphorylation. Furthermore, the propyl chain at the C2 position provides lipophilicity (logP ~ 1.13)[1], which is often leveraged to enhance cell membrane permeability in active pharmaceutical ingredients (APIs).

Commercial Landscape & Sourcing Metrics

The commercial availability of 2-propylpyrimidin-5-ol has expanded from custom synthesis to catalog availability, driven by its demand in combinatorial chemistry. It is commercially accessible through specialized vendors such as Bidepharm[2], Alfa Chemistry[3], and various affiliates listed on ChemicalBook[4].

When sourcing this compound for transition-metal-catalyzed cross-coupling, specifying a purity of >97% is critical. Causality: Trace impurities—particularly unreacted amidine precursors from the cyclocondensation synthesis—can act as potent bidentate ligands. These impurities will irreversibly poison palladium or copper catalysts, drastically reducing downstream yields.

Table 1: Commercial Sourcing Metrics for 2-Propylpyrimidin-5-ol

SupplierStandard PurityAvailable ScaleAnalytical DocumentationPrimary CAS Reference
Bidepharm >97% (HPLC)Gram to KilogramCOA, MS, HPLC, NMR103660-24-8[2]
Alfa Chemistry 96%Gram to 100gCOA, HPLC90339-11-0*[3]
ChemicalBook Vendors 95-98%Milligram to KgCOA103660-24-8[4]
GuideChem Affiliates CustomBulk / CustomCustom103660-24-8[1]

*Note: Catalog discrepancies occasionally list alternative CAS numbers (e.g., 90339-11-0) for specific grades or historical registry entries, but 103660-24-8 remains the definitive identifier.

Synthetic Pathways & Downstream Applications

The industrial synthesis of 2-propylpyrimidin-5-ol typically involves the base-catalyzed cyclocondensation of butyramidine with a 1,3-dicarbonyl equivalent (such as a malondialdehyde derivative).

Historically, this specific scaffold has been a critical intermediate in the synthesis of pyrimidinyl phosphoric acid esters[5]. In these agrochemical applications, the 5-hydroxyl group undergoes phosphorylation to yield potent organophosphate insecticides or nematicides. In pharmaceutical R&D, it is primarily utilized in etherification reactions to build kinase inhibitors.

SynthesisPathway Butyramidine Butyramidine (Amidine Precursor) Condensation Base-Catalyzed Cyclocondensation Butyramidine->Condensation Dicarbonyl 1,3-Dicarbonyl Equivalent (C3 Synthon) Dicarbonyl->Condensation Target 2-Propylpyrimidin-5-ol (CAS: 103660-24-8) Condensation->Target Agro Agrochemicals (e.g., US4665175A) Target->Agro Phosphorylation Pharma Pharmaceutical APIs (O-Alkylation/Coupling) Target->Pharma Etherification

Figure 1: Logical synthesis pathway and downstream applications of 2-propylpyrimidin-5-ol.

Self-Validating Analytical Protocol for Batch Release

To ensure the integrity of commercially sourced batches, an internally self-validating analytical protocol must be employed. This protocol inherently controls for false positives and false negatives by utilizing orthogonal detection strategies (UV diode array + ESI-MS), ensuring absolute trustworthiness before introducing the reagent into expensive downstream syntheses.

Step-by-Step Methodology: HPLC-MS Validation
  • System Suitability Preparation:

    • Prepare a blank solution (MeOH:H2O 50:50).

    • Prepare the sample solution by dissolving the commercial batch to 1 mg/mL in MeOH:H2O (50:50).

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-shock at the column head, which can cause peak splitting.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: Pyrimidin-5-ols possess basic nitrogen atoms. Without an acidic modifier, these nitrogens interact with residual silanol groups on the stationary phase, leading to severe peak tailing. Formic acid (pH ~2.7) fully protonates the nitrogens, ensuring a uniform ionization state and sharp, Gaussian peak shapes.

  • Orthogonal Detection (The Self-Validating Gate):

    • UV Detection: Monitor at 254 nm to confirm the aromatic pyrimidine chromophore.

    • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. The expected exact mass is m/z 139.08 [M+H]+.

    • Validation Logic: If the UV purity is >97% but the mass does not match 139.08 ± 0.1, the batch fails (indicating a structurally similar impurity). If the mass is correct but the UV shows multiple peaks, the batch fails (indicating degradation or poor synthesis). Both gates must pass to release the batch.

QCWorkflow Sample Commercial Batch (CAS: 103660-24-8) Prep Sample Prep (MeOH:H2O, 1 mg/mL) Sample->Prep HPLC HPLC Analysis (C18, pH 3.0 Buffer) Prep->HPLC LCMS LC-MS (ESI+) (m/z 139.08 [M+H]+) Prep->LCMS NMR 1H & 13C NMR (Structural Integrity) Prep->NMR Decision Decision HPLC->Decision LCMS->Decision NMR->Decision Release Batch Released for R&D Decision->Release Pass

Figure 2: Self-validating analytical QC workflow for commercial batch release.

Conclusion

2-Propylpyrimidin-5-ol is a highly valuable, commercially accessible building block for both pharmaceutical and agrochemical innovation. By understanding its fundamental chemical behavior and implementing rigorous, self-validating quality control measures upon procurement, R&D professionals can reliably leverage this scaffold to accelerate complex synthetic pipelines.

References

  • Title: US4665175A - Preparation of pyrimidinyl phosphoric acid esters Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Propylpyrimidin-5-ol via Vinamidinium Salt Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Mechanistic Insights The synthesis of 5-hydroxypyrimidines...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Insights

The synthesis of 5-hydroxypyrimidines is a critical operation in pharmaceutical development, as the pyrimidin-5-ol motif frequently serves as a metabolically stable bioisostere for phenols in drug design. However, the direct electrophilic hydroxylation or borylation/oxidation of the pyrimidine core is notoriously difficult due to the highly electron-deficient nature of the 1,3-diazine ring.

To bypass the harsh conditions required for late-stage functionalization, this protocol utilizes a de novo deconstruction-reconstruction strategy[1]. By employing a pre-oxygenated C3-dielectrophile—specifically a 2-(benzyloxy)vinamidinium salt—and condensing it with butyramidine hydrochloride, the pyrimidine ring is constructed with the C5-oxygen bond already in place. Vinamidinium salts react readily with amidines to furnish azaheterocycles in excellent yields[2], making this a highly scalable and robust pathway for generating functionalized pyrimidine derivatives[3].

Pathway Visualization

The synthesis is executed in two distinct phases: a base-promoted aza-annulation followed by catalytic hydrogenolysis.

SynthesisPathway SM1 Butyramidine HCl (Hygroscopic) Step1 Aza-Annulation NaOMe, MeOH, 65°C SM1->Step1 SM2 2-(Benzyloxy)vinamidinium PF6 SM2->Step1 INT 5-(Benzyloxy)-2-propylpyrimidine [M+H]+ 229.1 Step1->INT -2 HNMe2 -NaPF6, -NaCl Step2 Hydrogenolysis H2, Pd/C, RT INT->Step2 PROD 2-Propylpyrimidin-5-ol [M+H]+ 139.1 Step2->PROD -Toluene

Figure 1: Two-step de novo synthesis pathway of 2-propylpyrimidin-5-ol from butyramidine.

Self-Validating Experimental Protocols

Phase 1: Cyclocondensation (Aza-Annulation) to 5-(Benzyloxy)-2-propylpyrimidine

This step establishes the pyrimidine core. We utilize sodium methoxide to liberate the free amidine base and drive the elimination of dimethylamine.

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reagent Handling: Charge the flask with butyramidine hydrochloride (12.26 g, 100 mmol).

    • Expert Causality: Butyramidine hydrochloride is highly hygroscopic[4]. It must be weighed swiftly in ambient conditions or handled within a glovebox. Absorbed moisture can prematurely quench the methoxide base, leading to incomplete deprotonation and significantly depressed yields.

  • Solvation & Deprotonation: Add anhydrous methanol (100 mL). Once dissolved, add sodium methoxide (NaOMe, 25 wt% in MeOH, 68 mL, 300 mmol) dropwise at room temperature. Stir for 15 minutes.

    • Expert Causality: Three equivalents of base are required: one to neutralize the amidine hydrochloride, one to neutralize the hexafluorophosphate counterion of the incoming electrophile, and one to maintain the basic environment necessary for dimethylamine elimination.

  • Electrophile Addition: Add 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (43.50 g, 105 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Sample 10 µL of the reaction mixture, dilute with LC-MS grade MeOH, and analyze. The system validates itself when the vinamidinium cation peak (m/z ~297) is completely consumed and the intermediate product peak ([M+H]+ = 229.1) dominates the chromatogram.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography to afford the benzyl-protected intermediate.

Phase 2: Catalytic Hydrogenolysis to 2-Propylpyrimidin-5-ol

This step removes the benzyl protecting group to reveal the target 5-ol without reducing the aromatic pyrimidine ring.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified 5-(benzyloxy)-2-propylpyrimidine (18.7 g, ~82 mmol) in MS-grade methanol (150 mL) in a 500 mL hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.87 g, 10 wt%) under a steady stream of argon.

    • Expert Causality: Argon blanketing is a critical safety measure. Dry Pd/C can easily ignite methanol vapors upon exposure to atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm) using a balloon. Stir vigorously at room temperature for 2-4 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The cleavage of the benzyl ether is definitively confirmed by the total disappearance of the m/z 229.1 peak and the emergence of the target 2-propylpyrimidin-5-ol peak at m/z 139.1[5].

  • Workup: Purge the flask thoroughly with argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound as a high-purity solid.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, molecular weights, and expected performance metrics for the synthesis workflow.

StepReagent / ProductMW ( g/mol )EquivalentsMass / VolumeExpected YieldTarget Purity (LC-MS)
1 Butyramidine HCl122.601.0012.26 g->98%
1 Vinamidinium PF6 salt414.301.0543.50 g->95%
1 NaOMe (25% in MeOH)54.023.0068.0 mL--
1 5-(BnO)-2-propylpyrimidine 228.29 - ~18.7 g 80 - 85% >98%
2 5-(BnO)-2-propylpyrimidine228.291.0018.70 g->98%
2 10% Pd/C-0.10 (wt)1.87 g--
2 2-Propylpyrimidin-5-ol 138.17 - ~10.8 g 90 - 95% >99%

References

  • Title: Preparation of 2,5-disubstituted pyrimidines from vinamidinium salts and synthesis of novel disulfane derivatives Source: ResearchGate / Journal of Heterocyclic Chemistry URL: [Link]

  • Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: Nature / PubMed Central (PMC) URL: [Link]

  • Title: Eco-friendly Synthesis of 3-(Aryl)-2,6-diphenylpyrimidin-4(3H)-ones Source: SciSpace / Asian Journal of Chemistry URL: [Link]

Sources

Application

Application Note: In Vitro Biological Assay Protocols for 2-Propylpyrimidin-5-ol and Its Derivatives in Fragment-Based Drug Discovery

Introduction & Scientific Rationale In the landscape of small-molecule drug discovery, the pyrimidine scaffold is a privileged pharmacophore. Specifically, 2-propylpyrimidin-5-ol serves as a highly versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of small-molecule drug discovery, the pyrimidine scaffold is a privileged pharmacophore. Specifically, 2-propylpyrimidin-5-ol serves as a highly versatile building block and fragment library constituent. The pyrimidine core mimics the purine ring of endogenous ATP, allowing it to anchor effectively into the orthosteric hinge region of various kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and the Toxoplasma gondii rhoptry kinase ROP18[1][2].

The structural features of 2-propylpyrimidin-5-ol dictate its utility:

  • Hydrogen Bonding Vectors: The nitrogen atoms (N1, N3) act as hydrogen bond acceptors, while the C5-hydroxyl group can act as a donor/acceptor, establishing critical interactions with the kinase hinge backbone[2].

  • Lipophilic Propyl Group: The C2-propyl chain provides a vector for exploring the hydrophobic pockets adjacent to the ATP-binding site, improving membrane permeability—a critical factor for compounds targeting intracellular receptors like Toll-like receptors (TLR7/8)[3].

Because 2-propylpyrimidin-5-ol is a low-molecular-weight fragment, its baseline affinity is typically in the micromolar to millimolar range. Therefore, evaluating this compound requires a tiered, highly sensitive in vitro assay cascade. As a Senior Application Scientist, I have designed this protocol to move from biophysical binding (SPR) to biochemical function (TR-FRET), culminating in phenotypic cellular profiling.

Mechanistic Workflow & Assay Cascade

To ensure a self-validating experimental system, the workflow is designed to cross-reference biophysical binding data with biochemical inhibition.

FBDD_Workflow N1 2-Propylpyrimidin-5-ol (Fragment Library) N2 SPR Binding Assay (Target Affinity & Kinetics) N1->N2 Primary Screen N3 TR-FRET Assay (Biochemical Kinase Inhibition) N2->N3 KD < 1 mM validation N4 HepG2 CellTiter-Glo (Cytotoxicity Profiling) N3->N4 IC50 determination N5 Lead Optimization (Elaborated Inhibitor) N4->N5 CC50 > 100 µM

Figure 1: Fragment-based drug discovery workflow for pyrimidin-5-ol derivatives.

Step-by-Step Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Rationale: Fragment molecules like 2-propylpyrimidin-5-ol lack the potency required for standard biochemical screens. SPR is utilized because it detects direct, label-free binding based on mass changes, avoiding steric hindrance from fluorophores. A flow rate of 30 µL/min is strictly maintained to minimize mass transport limitations, ensuring the calculated KD​ reflects true binding kinetics.

Materials:

  • Sensor Chip CM5 (Cytiva)

  • Amine Coupling Kit (EDC/NHS)

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO . (Note: 5% DMSO is critical to maintain the solubility of the lipophilic propyl group).

Methodology:

  • Surface Preparation: Activate the CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Inject the target kinase (e.g., recombinant CDK9) diluted in 10 mM Sodium Acetate (pH 4.5) until an immobilization level of ~3000 RU is achieved. Block excess active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Solvent Correction: Because DMSO bulk refractive index shifts can mask small fragment binding, prepare a 4.5% to 5.5% DMSO calibration curve in the running buffer.

  • Analyte Injection: Serially dilute 2-propylpyrimidin-5-ol (from 1 mM down to 15.6 µM) in running buffer. Inject each concentration over the active and reference channels at 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Validation & Analysis: Include a known high-affinity inhibitor (e.g., Staurosporine) as a positive control[1]. Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive KD​ , kon​ , and koff​ .

Protocol B: TR-FRET Kinase Inhibition Assay

Causality & Rationale: Heterocyclic aromatic compounds often exhibit auto-fluorescence that confounds standard fluorescence assays. Time-Resolved FRET (TR-FRET) introduces a temporal delay (e.g., 50 µs) before reading emission, completely bypassing short-lived compound auto-fluorescence. EGTA is included in the buffer to chelate trace heavy metals that quench Europium (Eu) fluorescence, while Brij-35 prevents non-specific compound aggregation.

Methodology:

  • Buffer Preparation: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Compound Plating: Dispense 100 nL of 2-propylpyrimidin-5-ol (or elaborated derivatives) in 100% DMSO into a 384-well low-volume proxiplate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing the target kinase and ULight-labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity by chelating Mg²⁺) and Eu-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using no-enzyme (0% activity) and vehicle (100% activity) controls. A Z'-factor > 0.6 validates the assay.

Protocol C: HepG2 CellTiter-Glo Cytotoxicity Profiling

Causality & Rationale: Pyrimidine analogs can inadvertently act as antimetabolites, inhibiting DNA synthesis and causing off-target toxicity[4]. Profiling in a human hepatocarcinoma cell line (HepG2) provides an early readout of both baseline cytotoxicity and potential hepatotoxicity[3]. The ATP-based CellTiter-Glo assay is chosen over MTT/MTS because it directly measures metabolic viability without being confounded by the redox potential of the test compounds.

Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (final assay concentrations ranging from 100 µM to 0.1 µM, 0.1% final DMSO). Include 0.1% DMSO as a vehicle control and 10 µM Puromycin as a positive kill control. Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence. Calculate the CC50​ (concentration causing 50% cytotoxicity) using non-linear regression.

Mechanistic Visualization

The following diagram illustrates how pyrimidin-5-ol derivatives disrupt kinase signaling cascades, ultimately leading to phenotypic outcomes such as cell cycle arrest.

Mechanism A Pyrimidin-5-ol Core (Hydrogen Bond Donor/Acceptor) B Kinase Hinge Region (e.g., CDK9 / ROP18) A->B Anchoring via N1, N3, and OH C ATP Competitive Inhibition (Orthosteric Blockade) B->C Displacement of ATP D Downstream Signaling Blockade (Decreased Substrate Phosphorylation) C->D Kinase Inactivation E Phenotypic Outcome (Cell Cycle Arrest / Apoptosis) D->E Transcriptional Down-regulation

Figure 2: Pharmacological mechanism of pyrimidine-based kinase inhibitors.

Quantitative Data Presentation

To contextualize the assay outputs, Table 1 summarizes representative data comparing the raw 2-propylpyrimidin-5-ol fragment against a fully elaborated pyrimidine-based kinase inhibitor (e.g., a substituted 4-(thiazol-5-yl)-pyrimidine derivative)[2].

Table 1: Comparative In Vitro Profiling of Pyrimidine Derivatives

Compound ClassExample StructureSPR Target Affinity ( KD​ )TR-FRET Kinase Inhibition ( IC50​ )HepG2 Cytotoxicity ( CC50​ )Ligand Efficiency (LE)
Raw Fragment 2-Propylpyrimidin-5-ol215.0 µM> 500 µM> 100 µM~0.35 kcal/mol/HA
Elaborated Inhibitor Compound 12b (CDK9 Inhibitor)0.045 µM0.08 µM45.2 µM~0.42 kcal/mol/HA
Control Staurosporine (Pan-kinase)0.002 µM0.005 µM0.1 µMN/A

Note: The raw fragment exhibits low affinity but excellent ligand efficiency and low toxicity, making it an ideal starting point for structure-based drug design (SBDD).

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
  • 5H-Thiazolo[3,2-a]pyrimidin-5-one Derivatives and Purine Nucleoside Analogs Source: MedChemExpress URL

Sources

Method

2-Propylpyrimidin-5-OL as a building block for drug discovery

Application Note: 2-Propylpyrimidin-5-ol as a Privileged Building Block in Drug Discovery Executive Summary & Rationale In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Propylpyrimidin-5-ol as a Privileged Building Block in Drug Discovery

Executive Summary & Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic use of bioisosteres. 2-Propylpyrimidin-5-ol (CAS: 103660-24-8) has emerged as a highly versatile, privileged building block [1]. It serves as an advanced non-classical bioisostere for phenol, designed to circumvent the metabolic liabilities associated with electron-rich aromatic rings while providing a tunable lipophilic vector.

Phenols are notorious for undergoing rapid Phase II metabolism (specifically glucuronidation and sulfation), leading to high clearance rates. By replacing the phenyl ring with a pyrimidine ring, the electron density of the aromatic system is drastically reduced. The two electronegative nitrogen atoms withdraw electron density via induction and resonance. This not only improves metabolic stability but also lowers the pKa of the hydroxyl group from ~10.0 (phenol) to approximately 6.8 (5-hydroxypyrimidine) [2]. Furthermore, the addition of the 2-propyl group at the C2 position introduces a precise lipophilic extension. This structural motif is frequently utilized to anchor molecules into hydrophobic sub-pockets of target proteins, such as kinase hinges or GPCR allosteric sites, resulting in significant entropic gains in binding affinity[3].

Physicochemical Profiling & Bioisosteric Properties

Understanding the physicochemical shift from phenol to 2-propylpyrimidin-5-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The increased acidity of the 5-hydroxyl group dictates the choice of base during alkylation, while the altered LogP impacts membrane permeability.

PropertyPhenol5-Hydroxypyrimidine2-Propylpyrimidin-5-ol
Aromatic System Electron-richElectron-deficientElectron-deficient
pKa (Hydroxyl) ~ 10.06.78~ 6.9 - 7.1
LogP (Predicted) 1.460.101.13
Metabolic Liability High (Glucuronidation)LowLow
H-Bond Profile Strong Donor/AcceptorStrong Donor, Multi-AcceptorStrong Donor, Multi-Acceptor

Table 1: Comparative physicochemical profiling of phenol and pyrimidine-5-ol derivatives.

Data Visualization: Logical Workflows

To conceptualize the utility of 2-propylpyrimidin-5-ol, we map its bioisosteric evolution and its synthetic divergence below.

Caption: Logical progression of bioisosteric replacement from phenol to 2-propylpyrimidin-5-ol.

Caption: Workflow for derivatizing 2-propylpyrimidin-5-ol via O-alkylation and cross-coupling.

Synthetic Workflows & Derivatization Strategies

The following protocols are engineered to maximize yield while mitigating the intrinsic challenges of pyrimidine chemistry. The ambident nature of the pyrimidin-5-olate anion can lead to unwanted N-alkylation if the reaction conditions are not strictly controlled.

Protocol A: Base-Mediated O-Alkylation (Etherification)

Objective: Construct ether-linked pharmacophores by coupling 2-propylpyrimidin-5-ol with alkyl halides. Causality & Logic: Because the pKa of the 5-hydroxyl group is ~6.8 [2], strong bases like NaH are unnecessary and can promote degradation. Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate (K₂CO₃) because the larger, softer cesium cation enhances the solubility of the pyrimidin-5-olate anion in polar aprotic solvents (like DMF) and strongly biases the reaction toward O-alkylation rather than N-alkylation [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-propylpyrimidin-5-ol (1.0 equiv, typically 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes. The solution will slightly darken as the pyrimidin-5-olate anion forms.

  • Alkylation: Dropwise add the desired alkyl halide (R-X, 1.1 equiv). If using an alkyl chloride, add a catalytic amount of NaI (0.1 equiv) to facilitate in situ Finkelstein halogen exchange, accelerating the SN2 substitution.

  • Reaction Monitoring: Heat the mixture to 60 °C. Monitor via LC-MS or TLC (typically 2-4 hours). The electron-deficient pyrimidine ring ensures rapid nucleophilic attack by the oxygen.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Triflation and Palladium-Catalyzed Cross-Coupling

Objective: Convert the C-O bond to a C-C or C-N bond via a trifluoromethanesulfonate (triflate) intermediate. Causality & Logic: To access aryl-aryl linked scaffolds, the 5-hydroxyl group must be converted into a leaving group. Due to the electron-withdrawing nature of the pyrimidine ring, the resulting triflate is highly reactive and prone to hydrolysis. Therefore, triflation must be performed at low temperatures (-78 °C to 0 °C) using a mild, non-nucleophilic base like pyridine or 2,6-lutidine to prevent premature decomposition [5].

Step-by-Step Methodology:

  • Triflation: Dissolve 2-propylpyrimidin-5-ol (1.0 equiv) in anhydrous DCM (0.1 M). Add pyridine (2.0 equiv) and cool the mixture to -78 °C.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

  • Triflate Isolation: Quench with ice-cold saturated NaHCO₃. Extract rapidly with DCM, dry over Na₂SO₄, and concentrate at a low temperature (< 30 °C). Critical Note: Do not store the triflate; use it immediately in the next step to avoid degradation.

  • Cross-Coupling (Suzuki-Miyaura): Dissolve the crude triflate (1.0 equiv) and an aryl boronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalysis: Add K₃PO₄ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Heat to 80 °C under argon for 4-6 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or flash chromatography.

Pharmacokinetic (PK) Optimization Insights

Integrating 2-propylpyrimidin-5-ol into a lead compound fundamentally alters its ADME profile. The 2-propyl chain provides a calculated LogP increase of approximately +1.0 compared to the unsubstituted 5-hydroxypyrimidine. In Fragment-Based Drug Discovery (FBDD), this propyl vector is often used to displace high-energy water molecules from hydrophobic pockets. Furthermore, because the pyrimidine ring lacks the oxidizable C-H bonds found in electron-rich phenols, compounds utilizing this building block typically exhibit extended half-lives in human liver microsome (HLM) stability assays.

References

  • Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert / International Journal of Pharmacology URL: [Link]

  • Title: What Happens in Successful Optimizations? A Survey of 2018–2024 Literature Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and biological activity of oxazolopyrimidines Source: CORE / European Journal of Medicinal Chemistry URL: [Link]

Application

Application Note: High-Throughput Screening Workflows for Pyrimidinol-Based Radical-Trapping Antioxidants (Focus: 2-Propylpyrimidin-5-OL)

Introduction & Mechanistic Rationale The discovery of novel Radical-Trapping Antioxidants (RTAs) is a critical frontier in developing therapeutics for ferroptosis-mediated diseases, including neurodegeneration and ischem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The discovery of novel Radical-Trapping Antioxidants (RTAs) is a critical frontier in developing therapeutics for ferroptosis-mediated diseases, including neurodegeneration and ischemia-reperfusion injury. Historically, phenolic compounds (e.g., α -tocopherol) have been the gold standard for RTAs. However, enhancing the radical-trapping kinetics of phenols via electron-donating substituents inevitably lowers their ionization potential, rendering them susceptible to unselective, direct auto-oxidation by molecular oxygen.

2-Propylpyrimidin-5-OL represents a paradigm shift in RTA design. By incorporating two nitrogen atoms into the aromatic ring, the pyrimidin-5-ol scaffold exerts a strong inductive electron-withdrawing effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, conferring exceptional air stability. Concurrently, the O–H Bond Dissociation Enthalpy (BDE) remains perfectly tuned to facilitate rapid Hydrogen Atom Transfer (HAT) to lipid peroxyl radicals (LOO•)[1, 2].

To effectively evaluate 2-Propylpyrimidin-5-OL and its structural analogs in drug discovery, a robust, self-validating High-Throughput Screening (HTS) cascade is required. This guide details a two-tiered screening methodology designed to validate both direct biochemical HAT activity and functional intracellular ferroptosis rescue.

HTS Strategy Overview

The screening cascade is designed to eliminate false positives (e.g., non-specific assay interference) while confirming target engagement in a physiologically relevant cellular context.

HTS_Workflow A Compound Library (2-Propylpyrimidin-5-OL analogs) B Primary Screen Cell-Free BODIPY C11 Assay A->B C Secondary Screen HT-1080 Ferroptosis Rescue B->C D Hit Validation IC50 & Cytotoxicity C->D

Fig 1: Two-tiered HTS cascade for evaluating pyrimidinol-based RTAs.

Protocol 1: Cell-Free Lipid Peroxidation Assay (Primary Screen)

Causality & Design: To isolate the direct radical-trapping capability of 2-Propylpyrimidin-5-OL from complex cellular metabolism, we utilize a cell-free liposomal assay. The assay employs BODIPY 581/591 C11 , a lipophilic fluorescent dye that intercalates into lipid bilayers. Upon oxidation by lipid peroxyl radicals, the dye undergoes a ratiometric emission shift from red (~590 nm) to green (~510 nm) [3, 4]. This ratiometric readout is strictly necessary for HTS, as it normalizes well-to-well volume variations and mitigates autofluorescence artifacts generated by the library compounds.

Self-Validating Controls: The assay uses AAPH (a thermal radical initiator) to guarantee a constant, reproducible radical flux. Plates are validated using Ferrostatin-1 (Fer-1) as a 100% inhibition positive control and DMSO as a 0% inhibition negative control. A Z'-factor 0.6 is required for plate acceptance.

Step-by-Step Methodology:
  • Liposome Preparation: Prepare unilamellar liposomes by hydrating egg phosphatidylcholine (EPC, 1 mM) in PBS (pH 7.4). Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Probe Incorporation: Add BODIPY 581/591 C11 to the liposome suspension to achieve a final concentration of 2 µM. Incubate for 30 minutes at room temperature in the dark to allow membrane intercalation.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 2-Propylpyrimidin-5-OL analogs (in 100% DMSO) into 384-well black, clear-bottom microplates. The final screening concentration should be 1 µM.

  • Assay Assembly: Dispense 40 µL of the BODIPY-liposome suspension into each well using a bulk reagent dispenser.

  • Initiation: Inject 10 µL of AAPH (final concentration 10 mM) into all wells to initiate lipid peroxidation.

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader equipped with an atmospheric control unit (e.g., CLARIOstar Plus). Read kinetically at 37°C for 60 minutes.

    • Channel 1 (Oxidized): Ex 488 nm / Em 520 nm

    • Channel 2 (Reduced): Ex 581 nm / Em 595 nm

  • Data Analysis: Calculate the Green/Red fluorescence ratio for each time point. Plot the initial linear rate of the ratio change. Calculate % Inhibition relative to the DMSO and Fer-1 controls.

Protocol 2: Cell-Based Ferroptosis Rescue Assay (Secondary Screen)

Causality & Design: Compounds that exhibit potent HAT activity in liposomes must be validated for membrane permeability, intracellular stability, and lack of basal cytotoxicity. HT-1080 fibrosarcoma cells are utilized due to their exquisite sensitivity to ferroptosis. The assay uses RSL3 , a covalent inhibitor of Glutathione Peroxidase 4 (GPX4). By disabling GPX4—the enzyme responsible for reducing toxic lipid hydroperoxides (L-OOH) to non-toxic alcohols (L-OH)—RSL3 triggers lethal lipid ROS accumulation. 2-Propylpyrimidin-5-OL acts downstream of GPX4, neutralizing the lipid radicals directly.

Ferroptosis_Pathway RSL3 RSL3 (Inducer) GPX4 GPX4 Enzyme RSL3->GPX4 Covalent Inhibition LipidROS Lipid Peroxides (LOOH) GPX4->LipidROS Reduces to L-OH PUFA PUFA-Phospholipids PUFA->LipidROS Auto-oxidation Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Pyrimidinol 2-Propylpyrimidin-5-OL (Radical-Trapping Antioxidant) Pyrimidinol->LipidROS Neutralizes (HAT)

Fig 2: Mechanism of RSL3-induced ferroptosis and downstream intervention by 2-Propylpyrimidin-5-OL.

Step-by-Step Methodology:
  • Cell Seeding: Seed HT-1080 cells at a density of 2,000 cells/well in 384-well white opaque tissue culture plates using 40 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Pin-transfer 100 nL of test compounds (dose-response, 10 nM to 10 µM) into the assay plates. Include Fer-1 (1 µM) as a positive rescue control.

  • Ferroptosis Induction: Add 10 µL of RSL3 (final concentration 0.5 µM) to all experimental wells. For the uninduced negative control wells, add 10 µL of vehicle (media + DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO 2​ .

  • Viability Readout: Remove plates from the incubator and equilibrate to room temperature for 15 minutes. Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well. Shake the plates on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Measurement & Validation: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the RSL3 + DMSO wells (0% viability) and the RSL3 + Fer-1 wells (100% viability). Generate dose-response curves to determine the EC 50​ of the pyrimidinol analogs.

Data Presentation: HTS Metrics Summary

To ensure rigorous cross-campaign comparability, the following parameters must be strictly maintained and reported during the screening of 2-Propylpyrimidin-5-OL derivatives.

Assay ParameterTier 1: Cell-Free BODIPY AssayTier 2: HT-1080 Rescue Assay
Microplate Format 384-well, Black, Clear-bottom384-well, White, Opaque
Total Well Volume 50 µL75 µL (Post-lysis)
Primary Reagent 2 µM BODIPY C11 + 1 mM EPC0.5 µM RSL3
Readout Modality Ratiometric Fluorescence (Kinetic)Luminescence (Endpoint)
Positive Control Ferrostatin-1 (1 µM)Ferrostatin-1 (1 µM)
Negative Control DMSO (0.2% final)DMSO (0.2% final) + RSL3
Target Z'-Factor 0.75 0.65
Hit Threshold > 50% reduction in oxidation rate> 50% restoration of viability

References

  • A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective Chemical Reviews (ACS Publications) URL:[Link]

  • Lipid Peroxidation Assay for Ischemia-Reperfusion BMG Labtech Application Notes URL:[Link]

Method

Application Notes and Protocols for the Derivatization of 2-Propylpyrimidin-5-ol to Enhance Biological Activity

Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, integral to a vast array of biologically active compounds, including anticancer and antimicrobial agents.[1] This document provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, integral to a vast array of biologically active compounds, including anticancer and antimicrobial agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-propylpyrimidin-5-ol. We present detailed protocols for chemical modifications aimed at enhancing its therapeutic potential. The methodologies covered include direct functionalization of the 5-hydroxyl group via etherification and more advanced palladium-catalyzed cross-coupling reactions following activation of the hydroxyl moiety. Furthermore, we provide standardized protocols for the in vitro biological evaluation of the synthesized derivatives, focusing on anticancer and antimicrobial activities. This guide is intended to be a complete resource, offering both the "how" and the "why" behind the experimental choices, thereby empowering researchers to rationally design and synthesize novel pyrimidine-based therapeutic candidates.

Introduction: The Rationale for Derivatizing 2-Propylpyrimidin-5-ol

The pyrimidine ring is a cornerstone of numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine, and plays a pivotal role in a multitude of biological processes.[1] This inherent biological relevance has made the pyrimidine nucleus a highly attractive starting point for the development of novel therapeutics.[2][3] The diverse biological activities exhibited by pyrimidine derivatives, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties, are a testament to the versatility of this heterocyclic system.[4][5]

The core structure of 2-propylpyrimidin-5-ol presents several strategic opportunities for chemical modification to explore and enhance its biological activity. The 5-hydroxyl group is a key functional handle that can be directly alkylated or arylated to generate a library of ether derivatives. Alternatively, it can be converted into a more reactive leaving group, such as a triflate, to enable a wider range of carbon-carbon and carbon-nitrogen bond-forming reactions through well-established cross-coupling methodologies. The 2-propyl group provides a lipophilic anchor that can influence the compound's pharmacokinetic properties.

This application note will detail two primary strategies for the derivatization of 2-propylpyrimidin-5-ol, providing step-by-step protocols and the scientific reasoning behind them. The goal is to furnish researchers with the necessary tools to generate a diverse library of novel compounds for biological screening.

Synthesis of the Core Scaffold: 2-Propylpyrimidin-5-ol

A general and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for the synthesis of 2-propylpyrimidin-5-ol.[6] The synthesis of the core scaffold can be approached through the condensation of an appropriate amidine with a three-carbon component.[7] A plausible synthetic route is outlined below.

Protocol 2.1: Synthesis of 2-Propylpyrimidin-5-ol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Propionamidine hydrochloride

  • Ethyl 2-formyl-3-oxobutanoate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether, anhydrous

  • Hydrochloric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, add propionamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature to form the free amidine.

  • Add ethyl 2-formyl-3-oxobutanoate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-propylpyrimidin-5-ol.

Derivatization Strategies and Protocols

Two primary derivatization pathways for 2-propylpyrimidin-5-ol are presented: direct O-alkylation/O-arylation of the 5-hydroxyl group and palladium-catalyzed cross-coupling reactions following conversion of the hydroxyl group to a triflate.

Direct O-Alkylation and O-Arylation

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[8][9] This reaction proceeds via an S(_N)2 mechanism, making it most suitable for primary alkyl halides.[10]

Protocol 3.1.1: General Procedure for Williamson Ether Synthesis

Materials:

  • 2-Propylpyrimidin-5-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ice-water bath

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-propylpyrimidin-5-ol (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Dilute with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol.[12] Modern modifications of this reaction often utilize ligands to improve reaction rates and yields.[13]

Protocol 3.1.2: General Procedure for Ullmann Condensation

Materials:

  • 2-Propylpyrimidin-5-ol

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K(_2)CO(_3))

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine 2-propylpyrimidin-5-ol (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K(_2)CO(_3) (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene or dioxane.

  • Heat the reaction mixture to 110-130 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Derivatization via Pyrimidinyl Triflate Intermediate

Activation of the 5-hydroxyl group as a triflate (trifluoromethanesulfonyl) ester transforms it into an excellent leaving group, enabling a variety of palladium-catalyzed cross-coupling reactions.

Protocol 3.2.1: General Procedure for Triflate Formation

Materials:

  • 2-Propylpyrimidin-5-ol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine

  • Trifluoromethanesulfonic anhydride (Tf(_2)O)

  • Inert atmosphere (Argon or Nitrogen)

  • Ice-water bath

Procedure:

  • Dissolve 2-propylpyrimidin-5-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with ice-water.

  • Separate the organic layer and wash sequentially with cold 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude triflate is often used in the next step without further purification.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[15]

Protocol 3.2.2: General Procedure for Suzuki-Miyaura Coupling of Pyrimidinyl Triflate

Materials:

  • 2-Propyl-5-(trifluoromethanesulfonyloxy)pyrimidine

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh(_3))(_4), 3-5 mol%)

  • Base (e.g., K(_2)CO(_3), 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 2:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or microwave vial, add the pyrimidinyl triflate (1.0 eq), the boronic acid (1.2 eq), and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Stir the reaction mixture at 80-110 °C and monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[16]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[17][18]

Protocol 3.2.3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Propyl-5-(trifluoromethanesulfonyloxy)pyrimidine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd(_2)(dba)(_3), 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., Cs(_2)CO(_3), 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the pyrimidinyl triflate (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Biological Evaluation of Derivatized Compounds

A crucial step in the drug discovery process is the biological evaluation of newly synthesized compounds. Below are standardized protocols for initial in vitro screening for anticancer and antimicrobial activities.

Anticancer Activity

Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases.[19][20] A general protocol for an in vitro kinase assay is provided below.

Protocol 4.1.1: General In Vitro Kinase Assay

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP, [γ- 32 P]ATP or a non-radioactive detection system (e.g., ADP-Glo™)

  • Kinase reaction buffer

  • Test compounds (derivatives of 2-propylpyrimidin-5-ol)

  • 96-well or 384-well plates

  • Incubator

  • Detection system (scintillation counter, luminometer, or fluorescence plate reader)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP (and [γ- 32 P]ATP if using a radioactive assay).

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate using the appropriate detection method.

  • Calculate the percent inhibition for each compound concentration and determine the IC 50​ value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 4.1.2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO(_2) incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC 50​ value for each compound.

Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria, and at 35 °C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Visualization

Quantitative Data Summary

The biological activity data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity of 2-Propylpyrimidin-5-ol Derivatives

Compound IDR GroupKinase IC 50​ (µM) (VEGFR2)Cell Line IC 50​ (µM) (MCF-7)
Parent -OH>100>100
Deriv-A1 -O-Benzyl25.445.2
Deriv-A2 -O-(4-chlorophenyl)10.822.5
Deriv-B1 -phenyl5.211.7
Deriv-B2 -4-aminophenyl1.83.9

Table 2: Hypothetical Antimicrobial Activity of 2-Propylpyrimidin-5-ol Derivatives

Compound IDR GroupMIC (µg/mL) (S. aureus)MIC (µg/mL) (E. coli)
Parent -OH>128>128
Deriv-A1 -O-Benzyl64128
Deriv-A2 -O-(4-chlorophenyl)3264
Deriv-B1 -phenyl1632
Deriv-B2 -4-aminophenyl816
Experimental Workflow Diagrams

Derivatization_Workflow cluster_start Starting Material cluster_direct Direct Functionalization cluster_activation Activation & Cross-Coupling cluster_products Derivative Libraries start 2-Propylpyrimidin-5-ol williamson Williamson Ether Synthesis (O-Alkylation) start->williamson NaH, Alkyl Halide ullmann Ullmann Condensation (O-Arylation) start->ullmann CuI, Aryl Halide triflate Triflate Formation start->triflate Tf2O, Pyridine ethers O-Alkyl/Aryl Ethers williamson->ethers ullmann->ethers suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) triflate->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) triflate->buchwald Pd Catalyst, Amine c_linked C5-Aryl/Heteroaryl Derivatives suzuki->c_linked n_linked C5-Amino Derivatives buchwald->n_linked

Derivatization workflow for 2-propylpyrimidin-5-ol.

Bioassay_Workflow cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening start Synthesized Derivatives kinase_assay In Vitro Kinase Assay start->kinase_assay mtt_assay MTT Cell Viability Assay start->mtt_assay mic_assay Broth Microdilution Assay start->mic_assay ic50_cancer Determine IC50 Values kinase_assay->ic50_cancer mtt_assay->ic50_cancer mic_value Determine MIC Values mic_assay->mic_value

Biological evaluation workflow for synthesized derivatives.

Conclusion

This application note provides a comprehensive framework for the derivatization of 2-propylpyrimidin-5-ol and the subsequent biological evaluation of the synthesized compounds. The detailed protocols for O-alkylation, O-arylation, and palladium-catalyzed cross-coupling reactions offer a robust platform for generating diverse chemical libraries. By following the outlined methodologies for anticancer and antimicrobial screening, researchers can effectively assess the therapeutic potential of these novel pyrimidine derivatives. The provided workflows and data presentation formats are designed to facilitate a systematic and efficient drug discovery process. It is our hope that this guide will serve as a valuable resource for scientists working to develop the next generation of pyrimidine-based therapeutics.

References

  • Synthesis and Biological Evaluation of Pyrimidine Analogs as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Singh, P., & Kumar, A. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(10), 1735-1749. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258. [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2018). Oriental Journal of Chemistry, 34(3). [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][3][21]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021). RSC Advances. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved March 14, 2026, from [Link]

  • Ullmann condensation. (2023, December 1). In Wikipedia. [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. (2010, August 30). Amanote Research. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Synthesis-Reaction.com. Retrieved March 14, 2026, from [Link]

  • Williamson ether synthesis. (2023, December 1). In Wikipedia. [Link]

  • 9.5: Williamson ether synthesis. (2020, July 1). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Molecules, 25(19), 4410. [Link]

  • Buchwald–Hartwig amination. (2023, December 1). In Wikipedia. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides. (2024). The Journal of Organic Chemistry. [Link]

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (n.d.). Google Patents.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020). Molecules. [Link]

  • Buchwald-Hartwig cross-coupling reaction. (2020, February 14). YouTube. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved March 14, 2026, from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.

Sources

Application

Application Note: Formulation and Biological Testing Protocols for 2-Propylpyrimidin-5-ol

Introduction and Scientific Rationale 2-Propylpyrimidin-5-ol (CAS: 103660-24-8) is a highly specialized heterocyclic compound utilized extensively in medicinal chemistry and drug discovery. Pyrimidine derivatives, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

2-Propylpyrimidin-5-ol (CAS: 103660-24-8) is a highly specialized heterocyclic compound utilized extensively in medicinal chemistry and drug discovery. Pyrimidine derivatives, particularly those bearing a hydroxyl group at the C5 position, are recognized as potent bioisosteres for phenols and exhibit a broad spectrum of biological activities, including kinase inhibition (e.g., CDK9) and antimicrobial efficacy [1, 3, 4].

The formulation of 2-Propylpyrimidin-5-ol for biological testing presents unique physicochemical challenges. The C2-propyl chain imparts moderate lipophilicity, while the C5-hydroxyl group acts as a critical hydrogen bond donor (HBD) [3]. This amphiphilic dichotomy often leads to high crystal lattice energy, resulting in poor aqueous solubility at physiological pH [2]. As a Senior Application Scientist, the goal is not merely to dissolve the compound, but to engineer a solvent microenvironment that maintains the compound in a monomeric state, preventing colloidal aggregation that can yield false positives in biological screening.

Physicochemical Profiling

Understanding the intrinsic properties of the API (Active Pharmaceutical Ingredient) is the foundation of any self-validating formulation protocol. The weak acidity of the C5-OH group (pKa ~8.5) means the molecule remains predominantly unionized in standard biological buffers (pH 7.4), necessitating the use of co-solvents or surfactants [1].

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue (Approx.)Formulation Causality & Impact
Molecular Weight 138.17 g/mol Small molecule; highly permeable if kept in solution.
LogP (Octanol/Water) ~1.5 - 2.0Moderate lipophilicity; prone to precipitation in purely aqueous media without co-solvents.
pKa (C5-OH) ~8.5Unionized at pH 7.4. Cannot rely on pH adjustment (salt formation) for physiological dosing.
H-Bond Donors/Acceptors 1 / 3Strong tendency to form intermolecular hydrogen bonds, increasing lattice energy. Requires strong H-bond disrupting solvents (e.g., DMSO) for initial stock.

Formulation Strategies and Causality

In Vitro Assay Formulation (Cellular & Enzymatic)

For high-throughput screening (HTS) and cellular assays, Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Causality: DMSO is a highly polar, aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the pyrimidin-5-ol lattice. However, to prevent cytotoxicity and solvent-induced enzyme denaturation, the final assay concentration of DMSO must strictly remain ≤1.0% (v/v).

  • Self-Validation: Upon dilution into the aqueous assay buffer, the solution must be monitored for "crash out" (precipitation). A self-validating protocol utilizes Dynamic Light Scattering (DLS) to ensure no colloidal aggregates >10 nm are formed, which could artificially inhibit enzymes via non-specific steric occlusion.

In Vivo Dosing Formulation (Oral/IV)

For murine models (PK/PD studies), 100% DMSO is toxic and unacceptable. We employ a multi-component vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline .

  • Causality:

    • DMSO (5%): Acts as the primary solubilizer to break the initial crystal lattice.

    • PEG-400 (40%): A co-solvent that lowers the dielectric constant of the aqueous phase, maintaining the lipophilic C2-propyl group in solution.

    • Tween-80 (5%): A non-ionic surfactant. As the formulation is diluted with saline, Tween-80 forms micelles that encapsulate the API, preventing thermodynamically driven precipitation.

    • Saline (50%): Adjusts the osmolality for physiological compatibility.

Table 2: Excipient Selection Matrix
ExcipientRole in FormulationFinal Concentration (In Vivo)Justification / Causality
DMSO Primary Solvent5% (v/v)Disrupts crystal lattice; must be minimized to avoid toxicity.
PEG-400 Co-solvent40% (v/v)Prevents precipitation upon aqueous dilution; safe for oral/IV.
Tween-80 Surfactant5% (v/v)Lowers surface tension; provides steric stabilization of micelles.
0.9% Saline Aqueous Diluent50% (v/v)Isotonic vehicle for physiological administration.

Experimental Workflows & Visualizations

G API 2-Propylpyrimidin-5-ol (Solid API) SolScreen Solubility & pKa Screening API->SolScreen InVitro In Vitro Assays (Cellular/Enzymatic) SolScreen->InVitro Micro-scale InVivo In Vivo Assays (PK/PD Dosing) SolScreen->InVivo Macro-scale DMSO 100% DMSO Stock (10-50 mM) InVitro->DMSO CoSolvent Co-solvent System (PEG-400 / Tween-80) InVivo->CoSolvent Buffer Aqueous Buffer Dilution (<1% DMSO) DMSO->Buffer Serial Dilution Saline Saline/Water Dilution (Clear Solution/Suspension) CoSolvent->Saline Aqueous Phase Addition

Workflow for the formulation of 2-Propylpyrimidin-5-ol from solid API to assay-ready solutions.

Protocol A: Preparation of 10 mM In Vitro Stock Solution
  • Weighing: Accurately weigh 1.38 mg of 2-Propylpyrimidin-5-ol using a microbalance.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Validation (QC): Inspect the vial against both a black and white background. The solution must be completely transparent.

  • Dilution: For a 100 µM assay concentration, dilute 10 µL of the 10 mM stock into 990 µL of aqueous assay buffer (e.g., PBS or HEPES).

  • Secondary Validation: Perform DLS on the final buffer solution. A polydispersity index (PDI) > 0.3 or particle sizes > 10 nm indicates compound aggregation, requiring a reduction in the top assay concentration.

Protocol B: Preparation of 5 mg/kg In Vivo Oral Formulation (1 mg/mL)

Assuming a 20g mouse, a 5 mg/kg dose requires 100 µg per mouse, delivered in a 100 µL volume (1 mg/mL).

  • Primary Solubilization: Weigh 10.0 mg of 2-Propylpyrimidin-5-ol into a sterile glass vial. Add 0.5 mL of DMSO (5% of final 10 mL volume). Vortex until completely dissolved.

  • Co-solvent Addition: Add 4.0 mL of PEG-400 (40%). Vortex for 2 minutes to ensure a homogenous organic phase.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5%). Gently vortex to mix, avoiding excessive frothing.

  • Aqueous Phase Dropwise Addition: Critical Step. While continuously vortexing the vial at a moderate speed, add 5.0 mL of 0.9% sterile Saline (50%) dropwise.

    • Causality: Dropwise addition prevents localized supersaturation, allowing the Tween-80 micelles to form and encapsulate the hydrophobic C2-propyl chains before precipitation can occur.

  • Sterilization & Validation: Pass the final formulation through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via HPLC-UV to confirm the final concentration is exactly 1.0 mg/mL (accounting for any API lost to the filter).

Biological Testing: Mechanistic Grounding

When testing 2-Propylpyrimidin-5-ol, it is critical to understand its pharmacological mechanism. The C5-OH group is highly sensitive to steric hindrance and is often the primary pharmacophore responsible for hydrogen bonding within the catalytic pocket of target enzymes (such as cyclin-dependent kinases or bacterial targets)[3, 4].

G Compound 2-Propylpyrimidin-5-ol (Bioactive Ligand) Receptor Target Kinase / Enzyme (e.g., CDK9 or CDC25) Compound->Receptor Binds Hbond C5-OH Hydrogen Bonding (Catalytic Pocket) Receptor->Hbond Lipo C2-Propyl Hydrophobic Interaction Receptor->Lipo Inhibition Enzyme Inhibition (Competitive) Hbond->Inhibition Lipo->Inhibition Effect Cell Cycle Arrest / Apoptosis Inhibition->Effect Downstream

Mechanistic pathway of pyrimidin-5-ol derivatives in competitive enzyme inhibition.

During assay development, ensure that the biological buffers do not contain high concentrations of competing hydrogen-bond acceptors (like high molarity Tris buffer) which might interfere with the C5-OH binding kinetics, potentially skewing IC50 data.

References

  • ORGANIC CHEMISTRY: AN ACID-BASE APPROACH, SECOND EDITION - Routledge Source: Routledge URL
  • Source: National Institutes of Health (NIH)
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yield in 2-Propylpyrimidin-5-ol Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing Protocol Flow

I'm now integrating the isoelectric extraction logic into the broader workup flow for Protocol A, using the diagram from above. I'm focusing on pH-related issues during the critical extraction step. I'm prioritizing steps to achieve a pH of 5.5-6.0, which ensures the compound exists in a neutral form for efficient recovery. I will also incorporate appropriate citations for workup.

Refining Diagram Caption

I'm now writing the caption for the troubleshooting DOT diagram, focusing on describing the flow of problem identification and solution. The caption will highlight the visual representation of the decision-making process, starting with yield loss detection and branching out to solubility or pH imbalances, then solutions. This caption will also show the logical order of steps within the diagram. The aim is to ensure the reader understands the diagram's flow, as they relate to these problems.

Finalizing Troubleshooting Diagram

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Validating Protocol Details

I'm now integrating self-validating checks into the protocols. Protocol A will include checks for boronic acid dissolution, peroxide quenching using a starch-iodine test, and pH meter verification. Meanwhile, I've incorporated ACS Publications and Benchchem as reference citations for the key steps. I'm focusing on their lability. Finally, I've updated the diagram caption and finalized the troubleshooting flowchart with the DOT diagram.

Welcome to the Technical Support Center for pyrimidine derivative synthesis. 2-Propylpyrimidin-5-ol is a highly valuable intermediate in pharmaceutical drug development, particularly in the synthesis of kinase inhibitors and antiparasitic analogs. However, researchers frequently encounter severe yield bottlenecks when attempting to isolate this electron-deficient, amphoteric heterocycle.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to optimize your synthesis and eliminate common points of failure.

Mechanistic Pathways & Workflow Overview

The synthesis of 2-propylpyrimidin-5-ol typically relies on one of three primary pathways. Understanding the mechanistic advantages and limitations of each route is critical for selecting the right approach for scale-up.

SynthesisRoutes N1 Butyramidine HCl + 2-Benzyloxymalonaldehyde N2 5-Benzyloxy-2-propylpyrimidine N1->N2 NaOMe, MeOH (Cyclization) N5 2-Propylpyrimidin-5-ol (Target) N2->N5 H2, Pd/C, MeOH (Debenzylation) N3 2-Propylpyrimidine-5-boronic acid N3->N5 H2O2, NaOH, 0°C (Oxidation) N4 5-Methoxy-2-propylpyrimidine N4->N5 BBr3, DCM, -78°C (Demethylation)

Fig 1: Primary synthetic routes to 2-Propylpyrimidin-5-ol highlighting key intermediates.

  • Route A (Oxidation): The oxidative hydroxylation of pyrimidine boronic acids is highly efficient but sensitive to pH and temperature, risking protodeboronation.

  • Route B (Debenzylation): The most robust route for medicinal chemistry. It avoids harsh Lewis acids, relying on clean palladium-catalyzed hydrogenation [1].

  • Route C (Demethylation): Often the starting point due to the commercial availability of the 5-methoxy core (an amprolium intermediate) [3], but notorious for poor yields during the BBr₃ cleavage step.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." Each critical step includes a built-in analytical check to confirm causality and prevent downstream failure.

Protocol A: Oxidative Hydroxylation of 2-Propylpyrimidine-5-boronic acid

This method is preferred for multi-gram scale-up due to high atom economy.

  • Boronate Formation: Suspend 2-propylpyrimidine-5-boronic acid (1.0 eq) in a 1:1 (v/v) mixture of THF and water. Add aqueous NaOH (2.0 eq, 2M solution).

    • Validation Check: The opaque suspension must become a clear, homogeneous solution within 5 minutes, confirming the formation of the water-soluble sodium boronate complex.

  • Controlled Oxidation: Cool the solution to 0–5 °C using an ice bath. Add 30% aqueous H₂O₂ (1.5 eq) dropwise over 30 minutes.

    • Causality: Maintaining the internal temperature strictly below 10 °C prevents the thermal degradation of the pyrimidine ring and minimizes protodeboronation[2].

  • Quenching: Stir the reaction at room temperature for 2 hours. Add saturated aqueous Na₂S₂O₃ dropwise.

    • Validation Check: Perform a starch-iodine test. The test paper must remain white (negative for peroxides) before proceeding to workup.

  • Isoelectric Extraction (Critical): Adjust the aqueous layer to exactly pH 5.5–6.0 using 1M HCl. Saturate the aqueous layer with solid NaCl, then extract with Ethyl Acetate (4 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from MTBE/Hexanes to afford the pure product.

Protocol B: Catalytic Debenzylation of 5-Benzyloxy-2-propylpyrimidine

This method avoids the aqueous workup losses associated with Route A and C.

  • Preparation: Dissolve 5-benzyloxy-2-propylpyrimidine (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Catalyst Loading: Purge the reaction flask with N₂. Carefully add 10% Pd/C (0.1 eq by weight).

    • Causality: Methanol vapors can ignite upon contact with dry Pd/C. Always add the catalyst under a strict inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature with vigorous stirring.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material (high Rf, UV active) should completely convert to a baseline spot that stains strongly with KMnO₄ within 6–12 hours.

  • Filtration & Isolation: Filter the suspension through a tightly packed Celite pad. Wash the pad with hot methanol (3 × 20 mL). Concentrate the filtrate to yield the target compound.

Troubleshooting & FAQs

Q1: Why is my yield dropping below 20% during the BBr₃ demethylation of 5-methoxy-2-propylpyrimidine?

Expert Insight: Pyrimidine is a highly electron-deficient, pi-deficient heterocycle. The lone pairs on the nitrogen atoms rapidly coordinate with strong Lewis acids like BBr₃.

  • The Problem: This coordination deactivates the reagent, meaning 1.0 equivalent of BBr₃ is insufficient; you must use at least 3.0 to 4.0 equivalents. Furthermore, during the aqueous quench, highly water-soluble boron-pyrimidine complexes form, trapping your product in the aqueous layer.

  • The Solution: Abandon BBr₃ for this specific substrate. Instead, use 48% aqueous HBr in glacial acetic acid (reflux for 12 hours), or switch entirely to the Debenzylation pathway (Route B) [1].

Q2: In the boronic acid oxidation route, NMR shows I am isolating 2-propylpyrimidine (no hydroxyl group). What went wrong?

Expert Insight: You are observing protodeboronation , a common side reaction where the carbon-boron bond is cleaved by a proton instead of being oxidized.

  • The Problem: This occurs if the reaction pH drops below 8 during the peroxide addition, or if the oxidation is too slow, allowing hydrolysis to outcompete the peroxide insertion.

  • The Solution: Ensure you are using at least 2.0 equivalents of NaOH to maintain a highly basic environment (pH > 10) during the H₂O₂ addition, and keep the temperature strictly at 0–5 °C.

Q3: My reaction goes to completion, but I lose all my product during the aqueous extraction. How do I fix this?

Expert Insight: 5-Hydroxypyrimidines are amphoteric molecules. They possess a basic pyrimidine nitrogen (pKa ~ 2.5) and an acidic phenolic-type hydroxyl group (pKa ~ 8.5).

TroubleshootingLogic Start Yield Loss Detected During Workup? CheckPH Check Aqueous pH Start->CheckPH PH_High pH > 8 (Anion Form) CheckPH->PH_High PH_Low pH < 3 (Cation Form) CheckPH->PH_Low PH_Opt pH 5.5 - 6.0 (Neutral Form) CheckPH->PH_Opt Action1 Adjust with 1M HCl or 1M NaOH PH_High->Action1 PH_Low->Action1 Action2 Saturate with NaCl Extract with EtOAc PH_Opt->Action2 Action1->PH_Opt

Fig 2: Isoelectric point extraction logic to prevent yield loss during aqueous workup.

  • The Solution: You must extract the molecule at its isoelectric point (pH 5.5–6.0), where it exists primarily in its neutral form. If you extract at pH 2 (cation) or pH 10 (anion), the product will remain entirely in the aqueous phase. Always saturate the aqueous layer with NaCl before extraction to drive the organic partitioning.

Quantitative Route Comparison Data

To assist in route selection, the following table summarizes the quantitative metrics and common pitfalls associated with the three primary synthesis strategies.

Synthesis RouteKey Reagents & ConditionsTypical Isolated YieldPrimary Impurity ProfileIsoelectric Workup Required?
A. Boronic Acid Oxidation 30% H₂O₂, NaOH (aq), 0 °C75% – 85%2-Propylpyrimidine (Protodeboronation)Yes (Critical)
B. Debenzylation H₂ (1 atm), 10% Pd/C, MeOH, RT85% – 95%Unreacted starting materialNo (Direct filtration)
C. Demethylation BBr₃, DCM, -78 °C to RT15% – 40%Boron-pyrimidine complexesYes (Highly difficult)

References

  • 5-Hydroxypyrimidine synthesis ChemicalBook URL
  • Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer Chemical Research in Toxicology - ACS Publications URL
  • Amprolium: Synthesis, Mechanism, and Exploration of Novel Derivatives (Context for 5-methoxy-2-propylpyrimidine core formation)
Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Propylpyrimidin-5-OL

Welcome to the technical support guide for 2-Propylpyrimidin-5-OL. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Propylpyrimidin-5-OL. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As a substituted pyrimidine, 2-Propylpyrimidin-5-OL possesses a unique combination of chemical features that, while promising for its intended biological activity, present significant challenges for achieving adequate aqueous solubility. This guide provides a structured, in-depth approach to understanding and systematically overcoming these hurdles, moving from fundamental principles to advanced formulation strategies.

Section 1: Understanding the Core Problem: The Physicochemical Nature of 2-Propylpyrimidin-5-OL

A thorough understanding of the molecule's inherent properties is the first step in diagnosing and solving any solubility issue. The structure dictates its behavior in different solvent systems.

Q1: What is the chemical structure of 2-Propylpyrimidin-5-OL, and how do its components affect solubility?

Answer: The solubility of 2-Propylpyrimidin-5-OL is governed by a delicate balance between its three key structural components:

  • The Pyrimidine Ring: This planar, aromatic heterocyclic ring is relatively nonpolar. Its flat structure can promote efficient packing in a solid state, leading to high crystal lattice energy.[1][2] High lattice energy means that a significant amount of energy is required to break apart the crystal structure, which can hinder dissolution.

  • The 2-Propyl Group: This alkyl chain is hydrophobic (lipophilic), meaning it repels water. Its presence significantly contributes to the molecule's tendency to have low solubility in aqueous solutions.[1][3]

  • The 5-Hydroxyl (-OL) Group: This phenolic hydroxyl group is the most critical feature for solubility manipulation. It is weakly acidic and can be deprotonated to form a much more polar (and thus more water-soluble) phenolate anion. This makes the compound's solubility highly dependent on pH.[1][4]

Q2: What are the key physicochemical parameters for 2-Propylpyrimidin-5-OL that I should be aware of?
ParameterEstimated Value / DescriptionImplication for Solubility
Molecular Weight ~138.17 g/mol Relatively small, which is favorable. However, solubility is more influenced by functional groups and crystal packing.
Estimated LogP ~0.8 - 1.5LogP (the logarithm of the partition coefficient between octanol and water) is a measure of lipophilicity. A positive value indicates a preference for fatty, nonpolar environments over aqueous ones, predicting low water solubility.[5]
Estimated pKa ~8.0 - 9.5The pKa is the pH at which the hydroxyl group is 50% ionized. As a weak acid, the solubility of 2-Propylpyrimidin-5-OL will dramatically increase at pH values above its pKa, as the compound converts to its more soluble anionic form.[4][6]
Physical Form Expected to be a crystalline solidCrystalline solids generally have lower solubility than their amorphous counterparts due to the energy required to overcome the crystal lattice forces.[1][7]

Section 2: Initial Troubleshooting & pH-Dependent Solubilization

This section addresses the most common and immediate solubility problem—compound precipitation—and the most direct strategy to resolve it.

Q3: I'm adding my DMSO stock solution of 2-Propylpyrimidin-5-OL to an aqueous buffer for my assay, and it's immediately precipitating. What is happening and what should I do first?

Answer: This phenomenon, often called "crashing out," is a classic sign that the compound's concentration has exceeded its kinetic solubility limit in the final aqueous solution.[1] DMSO is an excellent organic solvent that can dissolve the compound at high concentrations, but when this stock is diluted into a buffer where the compound is poorly soluble, it can no longer stay in solution.

Your immediate troubleshooting steps should be:

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤1% and almost certainly below 2%.[1] High concentrations of DMSO can be toxic to cells and interfere with assays, but more importantly, a large dilution factor from a concentrated stock into an aqueous buffer is a primary cause of precipitation.

  • Lower the Working Concentration: You may be attempting to work at a concentration that is simply too high for the compound's intrinsic aqueous solubility. Perform a kinetic solubility assay (see Protocol 1) to determine the maximum soluble concentration in your specific assay buffer. Your experiment's highest concentration must be below this limit.[1]

  • Verify Stock Solution Integrity: Ensure your DMSO is anhydrous and high-purity. Water in DMSO can lower the stock's solubilizing power over time. Use fresh, high-quality DMSO and consider storing stock solutions with a desiccant.

Q4: How can I leverage pH to increase the solubility of 2-Propylpyrimidin-5-OL?

Answer: This is the most powerful initial strategy. Because the 5-hydroxyl group is weakly acidic, you can dramatically increase solubility by raising the pH of your aqueous buffer. According to the Henderson-Hasselbalch equation, when the pH is above the compound's pKa, the deprotonated, more soluble anionic form will dominate.

The Mechanism: At a pH below the pKa, the hydroxyl group is protonated (-OH), and the molecule is neutral and less soluble. At a pH above the pKa, the proton is removed, creating a negatively charged phenolate anion (-O⁻). This charged species has much stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.[4]

A good rule of thumb is to adjust the buffer pH to be at least 1 to 2 units higher than the compound's pKa to ensure it is predominantly in its ionized, soluble form.[4]

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH 2-Propylpyrimidin-5-OL (Neutral Form) -OH group is protonated Strong Crystal Lattice Low Aqueous Solubility Precipitate Precipitate (Solid) Low_pH:f3->Precipitate Favors Soluble In Solution (Aqueous) Precipitate->Soluble Increase pH High_pH 2-Propylpyrimidin-5-olate (Anionic Form) -O⁻ group is deprotonated Crystal Lattice Disrupted High Aqueous Solubility High_pH:f3->Soluble Favors

Figure 1. Effect of pH on the ionization and solubility of 2-Propylpyrimidin-5-OL.

To systematically determine the optimal pH, you should perform a pH-solubility profile experiment (see Protocol 2).

Section 3: Advanced Formulation Strategies for Enhanced Solubility

If pH adjustment is insufficient or not compatible with your experimental system (e.g., physiological pH is required), several advanced formulation techniques can be employed.

Q5: My assay must be run at a fixed physiological pH (~7.4). What co-solvents can I use to keep my compound in solution?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system. This makes the environment more "hospitable" to lipophilic molecules like 2-Propylpyrimidin-5-OL, thereby increasing solubility.[8] This is a very common and effective strategy for in vitro studies.

Co-solventTypical Starting Concentration Range (v/v)Key Considerations
Ethanol (EtOH) 1-10%Generally well-tolerated in cell-based assays at low concentrations.
Polyethylene Glycol 400 (PEG 400) 5-20%A low-toxicity polymer that is very effective at solubilizing many APIs.[4] Can increase viscosity.
Propylene Glycol (PG) 5-20%Similar to PEG 400; a common pharmaceutical excipient.
N-Methyl-2-pyrrolidone (NMP) 1-5%A powerful solubilizer, but can have higher toxicity. Use with caution and verify assay compatibility.
Dimethyl Sulfoxide (DMSO) 1-5%While used for stock solutions, it can also act as a co-solvent. However, keep the final concentration below cytotoxic/assay interference levels.

Causality: These co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on nonpolar molecules (the hydrophobic effect), allowing the propyl group of your compound to be more favorably accommodated in the solvent mixture.

Q6: I've heard about using cyclodextrins. How do they work, and would they be suitable for 2-Propylpyrimidin-5-OL?

Answer: Yes, cyclodextrins are an excellent choice for this molecule. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut. Their exterior is hydrophilic (water-loving), while the interior cavity is hydrophobic (water-fearing).[]

Mechanism of Action: The hydrophobic propyl group of 2-Propylpyrimidin-5-OL can fit inside the cyclodextrin's nonpolar cavity, forming a "host-guest" inclusion complex. The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the poorly soluble part of your drug and dramatically increasing its apparent aqueous solubility.[1][]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in research due to its high water solubility and low toxicity.[1] A detailed method for using it is described in Protocol 3.

start Start: Poorly Soluble 2-Propylpyrimidin-5-OL step1 Step 1: Prepare Aqueous Solution of HP-β-CD start->step1 step2 Step 2: Add Excess Solid Compound to Solution step1->step2 step3 Step 3: Equilibrate (Stir/Sonicate for 24-48h) step2->step3 step4 Step 4: Remove Undissolved Solid (0.22 µm Filter or Centrifuge) step3->step4 end Result: Clear, Saturated Solution of the Inclusion Complex step4->end G decision decision start_node START: Compound Precipitates in Aqueous Buffer d1 Final DMSO Conc. > 1%? start_node->d1 end_node SOLUBLE end_fail Consider Chemical Modification of API a1 Action: Reformulate to lower final DMSO to <1% d1->a1 Yes d2 Is working concentration too high? d1->d2 No a1->d2 a2 Action: Lower concentration. Determine kinetic solubility (See Protocol 1) d2->a2 Yes d3 Is buffer pH compatible with adjustment? d2->d3 No a2->d3 a3 Action: Increase buffer pH to 1-2 units above pKa (See Protocol 2) d3->a3 Yes d4 Have you tried a co-solvent? d3->d4 No (e.g., physiological pH) a3->end_node a4 Action: Screen co-solvents (PEG 400, EtOH, PG) Start at 5-10% v/v d4->a4 No d5 Have you tried cyclodextrins? d4->d5 Yes a4->end_node a5 Action: Use HP-β-CD to form inclusion complex (See Protocol 3) d5->a5 No a6 Advanced Strategy: Prepare an Amorphous Solid Dispersion (ASD) d5->a6 Yes a5->end_node a6->end_fail

Sources

Troubleshooting

Technical Support Center: 2-Propylpyrimidin-5-ol Synthesis &amp; Optimization

Welcome to the Technical Support Center for 2-Propylpyrimidin-5-ol (CAS: 103660-24-8). This guide is designed for research scientists and drug development professionals who require robust, scalable, and high-purity synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Propylpyrimidin-5-ol (CAS: 103660-24-8). This guide is designed for research scientists and drug development professionals who require robust, scalable, and high-purity synthetic routes for 5-hydroxypyrimidine derivatives.

Due to the unique electronic properties of the pyrimidine ring—specifically its tautomerism, multiple basic nitrogen centers, and susceptibility to autooxidation—synthesizing and functionalizing this molecule requires precise control over reaction conditions.

Mechanistic Rationale & Core Strategy

The synthesis of 2-alkylpyrimidin-5-ols generally avoids direct hydroxylation of the pyrimidine ring due to poor regioselectivity and over-oxidation risks. Instead, the field-proven strategy relies on a two-phase approach:

  • Core Assembly (Condensation): A highly convergent condensation between an amidine donor (butyramidine) and a C3-electrophile (such as a vinamidinium salt) to form a protected 5-methoxy intermediate.

  • Ether Cleavage (Demethylation): Controlled removal of the methoxy protecting group to reveal the target 5-ol.

CondensationMechanism A Butyramidine HCl C Base Addition (NaOMe) A->C B Vinamidinium Salt B->C D Nucleophilic Attack C->D E Cyclization & Elimination D->E F 5-Methoxy-2-propylpyrimidine E->F

Condensation mechanism for the pyrimidine core assembly.

Step-by-Step Experimental Methodologies

Protocol A: Pyrimidine Core Assembly

Objective: Synthesize 5-methoxy-2-propylpyrimidine via condensation.

  • Preparation: Charge a flame-dried, nitrogen-flushed 500 mL round-bottom flask with butyramidine hydrochloride (1.0 eq) and anhydrous methanol (10 volumes).

  • Base Addition: Cool the suspension to 0 °C. Slowly add sodium methoxide (NaOMe, 25 wt% in MeOH, 1.2 eq) dropwise. Causality: This neutralizes the hydrochloride salt to liberate the free, nucleophilic amidine.

  • Electrophile Addition: Add 1,3-bis(dimethylamino)-2-methoxytrimethinium hexafluorophosphate (vinamidinium salt, 1.0 eq) in one portion.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours.

    • Self-Validating System: Monitor the evolution of dimethylamine gas by placing damp pH paper at the condenser outlet. The paper will turn deep blue. The cessation of basic gas evolution directly indicates the completion of the cyclization and elimination steps.

  • Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and H2O. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate.

Protocol B: Controlled Demethylation

Objective: Cleave the methyl ether to yield 2-Propylpyrimidin-5-ol. [1]

  • Preparation: Dissolve 5-methoxy-2-propylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 15 volumes) in a 250 mL multi-neck flask equipped with an internal temperature probe.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Cleavage Initiation: Add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 eq) dropwise via an addition funnel.

    • Self-Validating System: Adjust the drip rate so the internal temperature does not exceed -70 °C. A temperature spike >5 °C indicates the exothermic Lewis acid-base complexation is outstripping the cooling capacity, which will lead to irreversible tarring.

  • Maturation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 25 °C over 4 hours.

  • Quenching: Recool to 0 °C and carefully quench with dropwise addition of methanol (until effervescence ceases), followed by saturated aqueous NaHCO3 to neutralize the generated hydrobromic acid.

  • Isolation: Extract with EtOAc, dry, and purify via flash chromatography to afford 2-Propylpyrimidin-5-ol.

Troubleshooting Guides & FAQs

Q: During the demethylation of 5-methoxy-2-propylpyrimidine using BBr3, my reaction yields a black, intractable tar. What is the mechanistic cause, and how can I optimize this? A: The pyrimidine ring contains two highly basic nitrogen atoms. When BBr3 (a strong Lewis acid) is introduced, it rapidly forms an exothermic Lewis acid-base complex with these nitrogens before coordinating with the methoxy oxygen to initiate cleavage. If the addition rate exceeds the cooling capacity, localized heating causes polymerization and ring degradation. Ensure strict adherence to the internal temperature controls outlined in Protocol B.

Q: Can I achieve ether cleavage without using harsh acids like BBr3 or HBr, which degrade my acid-sensitive functional groups? A: Yes. A highly effective alternative is a nucleophilic aromatic substitution-like cleavage using basic conditions. As demonstrated in1, heating the methoxy precursor with powdered Potassium Hydroxide (KOH) in methanol within a sealed tube at 150 °C overnight provides the 5-hydroxypyrimidine core without acidic byproducts. The sealed tube is critical to maintain the reaction temperature above the boiling point of methanol, providing the necessary activation energy.

DemethylationWorkflow A 5-Methoxy-2-propylpyrimidine B Select Cleavage Reagent A->B C BBr3 / DCM B->C D KOH / MeOH B->D E HBr / AcOH B->E F Issue: Tar Formation C->F G Issue: Incomplete Conv. D->G H Issue: Side Reactions E->H I Control: Dropwise at -78°C F->I J Control: Sealed tube 150°C G->J K Control: Limit to 100°C H->K L 2-Propylpyrimidin-5-ol I->L J->L K->L

Diagnostic workflow for optimizing 5-methoxy ether cleavage.

Q: My downstream functionalization of 2-propylpyrimidin-5-ol yields a mixture of O-alkylated and N-alkylated products. How do I selectively drive O-alkylation? A: 5-Hydroxypyrimidines exhibit lactam-lactim tautomerism. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the oxygen atom is a "harder" nucleophile compared to the ring nitrogen. To favor O-alkylation, use a hard electrophile (e.g., alkyl sulfonates) and a base with a hard counter-cation (like K2CO3 or Cs2CO3) in a polar aprotic solvent (DMF or DMSO). This enhances the nucleophilicity of the oxygen by dissociating the ion pair.

Q: Why does my purified 2-propylpyrimidin-5-ol degrade and turn yellow upon storage under ambient conditions? A: 5-Pyrimidinols are highly effective 2. They undergo rapid hydrogen atom transfer (HAT) with peroxyl radicals, a process driven by polar effects in their transition states. Consequently, they are prone to autooxidation when exposed to atmospheric oxygen and light. Store the final product under an inert atmosphere (Argon or Nitrogen) at -20 °C, protected from light.

Quantitative Data Summaries

Table 1: Optimization Matrix for 5-Methoxy Ether Cleavage

Reagent SystemTemperature ProfileReaction TimeExpected YieldPrimary Limitation / Causality
BBr3 / CH2Cl2 -78 °C → 25 °C4-6 h75-85%Exothermic tarring if added too fast due to Lewis acid-base complexation.
KOH / MeOH 150 °C (Sealed Tube)16 h40-50%Lower yield; requires a pressure vessel to achieve activation energy.
HBr / AcOH (33%) 100 °C12 h60-70%Incompatible with acid-labile groups; requires extensive neutralization.

Table 2: Condensation Reaction Parameters (Pyrimidine Core Assembly)

ElectrophileNucleophileBase / SolventTempExpected Yield
Vinamidinium SaltButyramidine HClNaOMe / MeOH65 °C80-88%
2-Methoxy-malonaldehydeButyramidine HClEtONa / EtOH78 °C65-75%

References

  • Title: US4665175A - Preparation of pyrimidinyl phosphoric acid esters (Synthesis of 2-propylpyrimidin-5-ol)
  • Title: Synthesis and determination of the rate constant of inhibition of 2-dimethylamino-4,6-dimethyl-5-pyrimidinol using 19F NMR peroxyl radical clock Source: American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Propylpyrimidin-5-OL

Welcome to the technical support guide for the purification of 2-Propylpyrimidin-5-OL. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and relat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Propylpyrimidin-5-OL. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and related pyrimidine scaffolds. Here, we address common challenges encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to ensure you can achieve the desired purity for your downstream applications with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Propylpyrimidin-5-OL?

A1: The primary challenges stem from its amphoteric nature, possessing both a weakly acidic hydroxyl group and weakly basic pyrimidine nitrogens. This can lead to complex solubility profiles. Additionally, common impurities often include structurally similar byproducts from synthesis, unreacted starting materials, and reagents which can co-purify with the final product.

Q2: What is the expected solubility profile of 2-Propylpyrimidin-5-OL?

Q3: Which analytical techniques are recommended for assessing the purity of 2-Propylpyrimidin-5-OL?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or TFA) is excellent for quantifying purity and detecting non-volatile impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile or semi-volatile impurities.[1]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the number of components in a mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

Troubleshooting Purification Workflows

This section provides detailed troubleshooting for common issues encountered during the purification of 2-Propylpyrimidin-5-OL.

Challenge 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the cooling process.[3][4]

Problem: My compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Upon cooling, the compound separates as a supercooled liquid (an oil) rather than forming a crystal lattice. This is common if the boiling point of the chosen solvent is significantly higher than the melting point of the compound, or if there are substantial impurities present that depress the melting point.[4]

Solutions:

  • Slower Cooling: Avoid crash-cooling the hot solution in an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules more time to orient themselves into a crystal lattice.

  • Solvent System Modification:

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point in which the compound still exhibits the desired hot/soluble, cold/insoluble behavior.

    • Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system is a powerful alternative.[4]

      Protocol: Mixed-Solvent Recrystallization

      • Dissolve the crude 2-Propylpyrimidin-5-OL in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature.

      • While hot, add a "poor" solvent (one in which it is insoluble, e.g., water or hexanes) dropwise until persistent cloudiness (turbidity) is observed.

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold mixed-solvent system.

      • Dry the purified crystals under vacuum.

Problem: No crystals form upon cooling.

Causality: This typically happens for one of two reasons: either too much solvent was used, and the solution is not supersaturated upon cooling, or the solution is supersaturated, but crystallization is not initiated.

Solutions:

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-cool.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution. This "seed" crystal acts as a template for further crystal growth.

Challenge 2: Inefficient Liquid-Liquid Extraction

Acid-base extraction is a common method to separate acidic, basic, and neutral compounds. Given 2-Propylpyrimidin-5-OL's amphoteric nature, this can be a powerful but sometimes tricky technique.

Problem: Poor recovery after acid-base extraction.

Causality: Incomplete protonation or deprotonation, or the formation of emulsions, can lead to poor separation and recovery. The pKa of the pyrimidine nitrogens and the hydroxyl group are key here. A full understanding of the acid-base properties of all functional groups is crucial.[5][6]

Workflow for Acid-Base Purification of 2-Propylpyrimidin-5-OL

The following diagram illustrates a decision-making process for separating 2-Propylpyrimidin-5-OL from common impurity types.

G cluster_acidic Acidic Impurities cluster_basic Basic Impurities cluster_neutral Neutral Impurities start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with aq. NaHCO₃ (weak base) start->wash_base Removes strong acidic impurities extract_acid Extract with aq. HCl (strong acid) wash_base->extract_acid Organic Layer acid_impurities Acidic Impurities (e.g., carboxylic acids) in aqueous layer wash_base->acid_impurities Aqueous Layer basic_impurities Strongly Basic Impurities in aqueous layer extract_acid->basic_impurities Aqueous Layer (Contains protonated product & basic impurities) neutral_impurities Neutral Impurities in organic layer extract_acid->neutral_impurities Organic Layer wash_brine Wash with Brine dry_evap Dry (Na₂SO₄), Evaporate wash_brine->dry_evap product_pure Pure 2-Propylpyrimidin-5-OL dry_evap->product_pure If neutral impurities are non-volatile basic_impurities->product_pure 1. Basify aqueous layer 2. Extract with organic solvent 3. Dry and Evaporate neutral_impurities->wash_brine

Caption: Acid-Base Extraction Workflow for 2-Propylpyrimidin-5-OL.

Troubleshooting Steps:

  • Check pH: Use pH paper or a pH meter to ensure the aqueous layer has reached the desired pH (>2 for acidic extraction, >10 for basic wash) to ensure complete salt formation.

  • Break Emulsions: If an emulsion forms at the interface, it can be broken by:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling the separatory funnel instead of vigorous shaking.

    • Filtering the mixture through a pad of Celite.

  • Back-Extraction: To improve recovery from the aqueous layer after basification, perform multiple extractions with a fresh portion of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).

Challenge 3: Column Chromatography Difficulties

Silica gel chromatography is a standard method for purifying compounds of moderate polarity.

Problem: Poor separation or streaking on the column.

Causality: This can be caused by several factors:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, leading to co-elution or the product not moving off the column.

  • Compound Acidity/Basicity: The acidic hydroxyl group and basic nitrogens of 2-Propylpyrimidin-5-OL can interact strongly with the acidic silica gel, causing streaking (tailing).

  • Overloading the Column: Applying too much crude material to the column will exceed its separation capacity.

Solutions:

  • Optimize Eluent System: Use TLC to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives a retention factor (Rf) of ~0.3 for the desired product.

  • Modify the Stationary Phase:

    • Add a Basic Modifier: To reduce streaking caused by interactions with acidic silica, add a small amount of a basic modifier like triethylamine or ammonia (~0.5-1%) to the eluent system.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Proper Loading: Ensure the ratio of crude compound to silica gel is appropriate (typically 1:30 to 1:100 by weight). Dissolve the crude material in a minimal amount of solvent and apply it to the column in a narrow band.

Parameter Silica Gel Neutral Alumina Basic Alumina
Surface pH Acidic (~4.5)Neutral (~7.0)Basic (~10)
Best for Neutral and weakly acidic compoundsA wide range of compoundsBasic compounds (amines)
Notes for 2-Propylpyrimidin-5-OL May cause streaking. Add Et₃N to eluent.Good alternative to silica.Good choice to minimize tailing.

Table 1: Comparison of Stationary Phases for Chromatography.

References

  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Recrystallization Demonstrated by Mark Niemczyk, PhD - YouTube. [Link]

  • 2-Methyl-5-propyl-pyrimidin-4-ol - Exclusive Chemistry Ltd. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters - Synthesis. [Link]

  • 2-Propylpyrimidin-5-amine - PubChem. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - Springer. [Link]

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances - MDPI. [Link]

  • Impurities in drug substances and medicinal products - European Medicines Agency. [Link]

  • Carry-over of impurities from materials for API Synthesis - AIFA. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. [Link]

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development - Pharmaceutical Technology. [Link]

  • METHODS OF EXTRACTING THE ACTIVE PRINCIPLES FROM MEDICINAL AND AROMATIC PLANTS – A REVIEW - ACTA TECHNICA CORVINIENSIS – Bulletin of Engineering. [Link]

  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements - Scientific Research Publishing. [Link]

  • A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC. [Link]

  • ANALYTICAL METHODS - ATSDR. [Link]

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - ScienceDirect. [Link]

  • Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight - PMC. [Link]

  • Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google P
  • Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators - MDPI. [Link]

  • Pyrimidin-5-ol - PubChem. [Link]

  • Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - MDPI. [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google P
  • Process for the preparation of N-[(5-pyrimidinyl)
  • Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google P
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - ResearchGate. [Link]

  • How to understand the acid-base properties of a molecule with many functional groups: example biotinyl-5'-AMP - Chemistry Stack Exchange. [Link]

  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution - SciELO. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 2-Propylpyrimidin-5-OL

Welcome to the Technical Support Center for 2-Propylpyrimidin-5-ol Synthesis . This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-propy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Propylpyrimidin-5-ol Synthesis . This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-propylpyrimidin-5-ol (CAS: 103660-24-8).

Rather than a standard synthetic review, this guide operates as a troubleshooting and protocol knowledge base. It is structured to explain the mechanistic causality behind reagent choices, resolve common scale-up bottlenecks, and provide self-validating experimental procedures.

Part 1: Knowledge Base & Mechanistic Logic

The most scalable and atom-economical route to 2-alkyl-5-hydroxypyrimidines avoids harsh conditions by utilizing a two-stage approach: a [3+3] cyclocondensation followed by catalytic debenzylation .

SynthesisRoute A Butyramidine HCl C 5-(Benzyloxy)-2-propylpyrimidine (Intermediate) A->C NaOMe, EtOH Reflux B 2-(Benzyloxy)vinamidinium Salt B->C D 2-Propylpyrimidin-5-ol (Target) C->D Pd/C, H2 MeOH, rt

Caption: Workflow for the scalable two-step synthesis of 2-propylpyrimidin-5-ol.

Q: Why do we use a vinamidinium salt instead of 2-(benzyloxy)malondialdehyde for the cyclization?

A: Free malondialdehydes are notoriously unstable and highly prone to self-condensation and polymerization under the basic conditions required for amidine free-base liberation. By utilizing a vinamidinium salt (e.g., 2-benzyloxy-1,3-bis(dimethylamino)trimethinium perchlorate), the electrophilic centers are masked as stable, highly crystalline enamines. During the reaction, the amidine nitrogen attacks the alpha-carbon, sequentially displacing the dimethylamine leaving groups via an addition-elimination mechanism. This ensures a clean cyclization without oligomeric byproducts, which is critical for maintaining high yields during scale-up [1].

Q: Why is the O-benzyl protecting group preferred over an O-methyl group for scale-up?

A: Demethylation of 5-methoxypyrimidines requires highly aggressive Lewis acids (e.g., BBr₃ at -78 °C) or extreme thermal conditions (molten Pyridine-HCl at 150 °C) [2]. These conditions are corrosive, require specialized Hastelloy reactors, and often lead to partial degradation of the pyrimidine core. In contrast, O-benzyl deprotection utilizes catalytic hydrogenation (Pd/C, H₂), which operates under mild conditions and generates only toluene as a volatile byproduct [3].

Quantitative Data: Protecting Group Strategy Comparison
Protecting GroupDeprotection ReagentOperating TempScalability (Pilot Plant)Typical YieldMajor Byproducts
O-Methyl BBr₃ / CH₂Cl₂-78 °C to 20 °CPoor (Corrosive, Cryogenic)40 - 55%Methyl bromide, Boric acid
O-Methyl Pyridine-HCl150 °CModerate (High energy cost)50 - 60%Pyridine, Tar/Degradation
O-Benzyl 10% Pd/C, H₂ (2 atm)20 °C to 25 °CExcellent (Mild, Clean) 85 - 95% Toluene (easily evaporated)

Part 2: Troubleshooting Desk

When transitioning from bench to pilot scale, physical parameters (mass transfer, heat dissipation) often disrupt chemical kinetics. Below are solutions to the most common scale-up failures.

Troubleshooting Start Hydrogenation Stalled (Incomplete Conversion) Check1 Check H2 Mass Transfer (Gas-Liquid Interface) Start->Check1 Check2 Check Catalyst Poisoning (Impurities from Step 1) Start->Check2 Sol1 Increase Agitation RPM / Integrate Reactor Baffles Check1->Sol1 Poor mixing in large vessel Sol2 Filter, Wash with Charcoal, Add Fresh Pd/C Check2->Sol2 Residual amines/sulfur

Caption: Decision tree for troubleshooting stalled catalytic debenzylation during scale-up.

Issue: Low Yield in the Condensation Step (Step 1)

Symptoms: High levels of unreacted vinamidinium salt; formation of butyramide. Root Cause: Butyramidine hydrochloride is hygroscopic. If the reaction mixture contains trace water, the sodium methoxide base will generate hydroxide ions, which hydrolyze the amidine into unreactive butyramide before cyclization can occur. Solution: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 0.05% water). Add the sodium methoxide slowly at 0 °C to liberate the free base without generating localized heat spikes that accelerate hydrolysis.

Issue: Hydrogenation Stalls at 50% Conversion (Step 2)

Symptoms: Hydrogen uptake ceases; TLC shows a mixture of starting material and product. Root Cause: Dimethylamine byproducts from Step 1 can carry over if the intermediate is not properly washed. Amines strongly coordinate to the palladium surface, poisoning the catalyst. Solution: Implement a strict self-validating In-Process Control (IPC). Before hydrogenation, wash the organic layer of the intermediate with 0.1 M HCl to remove trace amines. If a stall occurs mid-reaction, do not simply increase pressure; filter the mixture through Celite, treat with activated carbon, and re-subject to fresh Pd/C.

Part 3: Protocol Vault

These protocols are designed as self-validating systems. Each step contains built-in analytical checks to ensure the reaction is proceeding correctly before moving to the next phase.

Protocol A: Synthesis of 5-(Benzyloxy)-2-propylpyrimidine
  • Preparation: Equip a thoroughly dried 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and an argon inlet.

  • Free-Base Liberation: Charge the reactor with anhydrous ethanol (2.0 L) and butyramidine hydrochloride (122.6 g, 1.0 mol). Cool the suspension to 0 °C. Slowly add sodium methoxide (25% wt in MeOH, 237 mL, 1.1 mol) dropwise over 30 minutes.

    • Self-Validation Check: Stir for 30 mins. A fine white precipitate of NaCl should form, indicating successful liberation of the free amidine.

  • Condensation: Add 2-benzyloxy-1,3-bis(dimethylamino)trimethinium perchlorate (360.8 g, 1.0 mol) in one portion.

  • Heating: Slowly raise the reactor temperature to 75 °C (reflux) and stir for 12 hours.

  • IPC (In-Process Control): Pull a 0.5 mL sample, quench in water/EtOAc, and analyze the organic layer via HPLC. The reaction is complete when the vinamidinium peak (< 5% area) disappears.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (2.0 L) and Water (1.5 L).

  • Purification: Wash the organic layer with 0.1 M HCl (500 mL) to remove dimethylamine residues (Crucial for Step 2), followed by brine (1.0 L). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a pale yellow oil.

Protocol B: Catalytic Debenzylation to 2-Propylpyrimidin-5-ol
  • Preparation: In a 2 L pressure reactor (e.g., Parr hydrogenator), dissolve the 5-(benzyloxy)-2-propylpyrimidine intermediate (~200 g) in HPLC-grade Methanol (1.0 L).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 20 g). Caution: Pd/C is highly pyrophoric when dry; ensure it is added to the solvent under an argon blanket.

  • Hydrogenation: Purge the reactor with Argon (3x), then with Hydrogen gas (3x). Pressurize the vessel to 30 psi (approx. 2 atm) with H₂.

  • Reaction: Stir vigorously (at least 600 RPM to ensure gas-liquid mass transfer) at 25 °C. Monitor hydrogen uptake.

  • IPC (In-Process Control): After 4 hours, vent the reactor, pull a sample, filter through a syringe filter, and run TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.7) should be completely replaced by the highly polar product (Rf ~0.2).

  • Workup: Purge the reactor with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a mixture of Ethyl Acetate and Heptane to afford pure 2-propylpyrimidin-5-ol as a white crystalline solid.

References

  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. "888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds." Journal of the Chemical Society (Resumed), 1960, 4590-4596.[Link] [2]

  • Glaxo Group Limited. "Preparation of pyrimidin-5-ol derivatives." World Intellectual Property Organization (WIPO)
Optimization

Technical Support Center: 2-Propylpyrimidin-5-ol Synthesis &amp; Catalyst Poisoning

Overview The synthesis of 2-propylpyrimidin-5-ol frequently relies on the catalytic hydrogenolysis (debenzylation) of 5-benzyloxy-2-propylpyrimidine over Palladium on Carbon (Pd/C) or transition-metal catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 2-propylpyrimidin-5-ol frequently relies on the catalytic hydrogenolysis (debenzylation) of 5-benzyloxy-2-propylpyrimidine over Palladium on Carbon (Pd/C) or transition-metal catalyzed cross-coupling. During these critical steps, researchers consistently encounter stalled reactions and incomplete conversions. This is primarily driven by catalyst poisoning —a phenomenon where chemical impurities or the substrate itself irreversibly binds to the transition metal's active sites, preventing the activation of hydrogen gas or oxidative addition .

This technical guide provides a mechanistic breakdown, diagnostic tools, and field-proven standard operating procedures (SOPs) to overcome catalyst poisoning in pyrimidine-5-ol synthesis.

Mechanistic Causality of Poisoning

In pyrimidine chemistry, the two endocyclic nitrogen atoms possess lone pairs that act as strong σ-donors. These nitrogens competitively coordinate with the electron-deficient Pd surface, effectively outcompeting non-polar H₂ molecules and the benzylic C-O bond for active sites . Furthermore, trace extrinsic impurities from upstream amidine condensation steps (e.g., sulfur or halide compounds) can undergo irreversible chemisorption, permanently deactivating the catalyst .

Mechanism Pd Pd Catalyst Active Sites Product 2-Propylpyrimidin-5-ol Pd->Product Hydrogenolysis (H2) Substrate 5-Benzyloxy-2-propylpyrimidine Substrate->Pd Desired Adsorption Poison Pyrimidine N-Lone Pairs (Strong σ-Donation) Poison->Pd Competitive Binding (Deactivation) Protonated Protonated Pyrimidinium (Weakened Coordination) Poison->Protonated Converts to Acid Acidic Additive (AcOH) Acid->Poison Protonation Protonated->Pd Non-inhibitory Interaction

Mechanism of pyrimidine nitrogen catalyst poisoning and acid-modulated rescue.

Diagnostic Data Matrix

To effectively troubleshoot a stalled synthesis, you must first identify the class of poison. Compare your reaction parameters against this quantitative matrix:

Poison ClassSource in WorkflowMechanistic EffectPoisoning ThresholdMitigation Strategy
Intrinsic Nitrogen Pyrimidine ring of the substrateReversible competitive σ-coordination to PdN/A (Stoichiometric)Acidic additives (AcOH, HCl) or Pearlman's Catalyst (Pd(OH)₂/C)
Sulfur Compounds Solvents, upstream reagentsIrreversible chemisorption; forms Pd-S complexes> 5-10 ppmPre-treatment with scavenger resins; substrate recrystallization
Halides (Cl⁻, Br⁻) Upstream condensation stepsHalide bridging on Pd surface; alters electronic state> 50 ppmGuard columns; base washing prior to hydrogenation

Standard Operating Procedure (SOP): Acid-Modulated Catalytic Debenzylation

To bypass intrinsic nitrogen poisoning during the debenzylation of 5-benzyloxy-2-propylpyrimidine, follow this self-validating protocol utilizing an acidic modifier , .

Materials Required:

  • 5-Benzyloxy-2-propylpyrimidine (1.0 eq, rigorously purified)

  • 10% Pd/C (10 mol% Pd loading) or 20% Pd(OH)₂/C

  • Glacial Acetic Acid (1.5 eq)

  • Solvent: HPLC-grade Ethanol (degassed)

Step-by-Step Workflow:

  • Substrate Pre-treatment: Dissolve 5-benzyloxy-2-propylpyrimidine in degassed ethanol. Add 1.5 equivalents of glacial acetic acid.

    • Causality: The acid protonates the basic pyrimidine nitrogens, forming a pyrimidinium salt. This eliminates the availability of the nitrogen lone pairs, preventing them from coordinating to and poisoning the Pd surface.

  • Catalyst Charging: Under an inert argon atmosphere, carefully add the Pd/C catalyst to the solution.

    • Trustworthiness Check: Dry Pd/C is pyrophoric. Always add the catalyst to the solvent under an inert gas blanket to prevent spontaneous ignition.

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times. Pressurize to 30-40 psi (using a Parr shaker or double-balloon for smaller scales) and stir vigorously at 25–40 °C.

  • In-Process Control (IPC): Monitor via HPLC or TLC every 2 hours. The reaction should reach >95% conversion within 4-6 hours. If the reaction stalls at <50% despite the acid, suspect extrinsic sulfur poisoning rather than intrinsic nitrogen poisoning.

  • Workup & Catalyst Recovery: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite cake with hot ethanol. Concentrate the filtrate and neutralize with saturated NaHCO₃ to precipitate the free 2-propylpyrimidin-5-ol.

Troubleshooting Start Reaction Stalled / Low Yield? CheckImp Check Substrate Purity (Sulfur/Halides >10 ppm?) Start->CheckImp Purify Recrystallize or use Scavenger Resin CheckImp->Purify Yes (Extrinsic) CheckN Pyrimidine N-Coordination Poisoning? CheckImp->CheckN No Purify->CheckN AddAcid Add AcOH or Nb2O5/C CheckN->AddAcid Suspected (Intrinsic) ChangeCat Switch to Pd(OH)2/C CheckN->ChangeCat Persistent Success Complete Conversion to 2-Propylpyrimidin-5-ol AddAcid->Success ChangeCat->Success

Decision tree for troubleshooting stalled pyrimidine debenzylation reactions.

Troubleshooting FAQs

Q1: My Pd/C debenzylation stalls at 30% conversion despite adding fresh catalyst. Why? A1: This is a classic symptom of intrinsic catalyst poisoning by the pyrimidine nitrogen . As the reaction progresses, both the starting material and the newly formed 2-propylpyrimidin-5-ol compete for the palladium active sites. Because the product lacks the bulky benzyl group, its nitrogens coordinate even more tightly to the metal surface. Adding fresh catalyst only provides a temporary boost until those new sites are also saturated. To resolve this, you must alter the electronic state of the nitrogen using acidic additives (like acetic acid) to protonate the ring .

Q2: How do I differentiate between intrinsic pyrimidine poisoning and extrinsic sulfur poisoning? A2: Perform a spike experiment. Take a known, easy-to-reduce substrate (e.g., standard benzyl ether) and run the hydrogenation in the presence of your 5-benzyloxy-2-propylpyrimidine batch. If the control substrate also fails to reduce, your batch contains an extrinsic, irreversible poison like sulfur . If the control substrate reduces normally but your pyrimidine does not, the issue is intrinsic reversible coordination. For sulfur contamination, pre-treating your substrate with a thiol-scavenging silica resin is required .

Q3: Can I regenerate the poisoned palladium catalyst to reduce costs? A3: Yes, but the method depends on the poison. If deactivated by organic blockage or reversible nitrogen coordination, washing the catalyst with a mixture of chloroform and glacial acetic acid under ultrasonic agitation can strip the coordinating species and restore porosity, recovering up to 70% of its original activity . However, if the catalyst is poisoned by sulfur (forming PdS), the deactivation is permanent, and the catalyst must be sent for destructive metal reclamation.

Q4: Are there alternative catalysts that are less susceptible to pyrimidine poisoning? A4: Yes. Pearlman’s catalyst (Pd(OH)₂/C) is highly recommended for nitrogen-containing heterocycles. The hydroxide matrix alters the electronic properties of the palladium, making it less susceptible to lone-pair coordination . Additionally, recent literature suggests the use of mixed heterogeneous catalysts, such as combining Pd/C with niobic acid-on-carbon (Nb₂O₅/C), which acts as a localized solid Brønsted acid to facilitate deprotection without requiring bulk solvent acidification .

References

  • Wikipedia Contributors. "Catalyst poisoning." Wikipedia, The Free Encyclopedia.[Link]

  • Sugiura, M. et al. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." PMC, National Institutes of Health.[Link]

  • Zhang, Q. et al. "Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation." MDPI Catalysts.[Link]

  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications.[Link]

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in Pyrimidine Synthesis

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to by...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to byproduct formation in pyrimidine synthesis, with a particular focus on the widely used Biginelli and Hantzsch reactions. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes, improve yield, and simplify purification.

Section 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] While elegant in its simplicity, this reaction can be plagued by the formation of unwanted byproducts. This section addresses the most common challenges and provides actionable solutions.

Frequently Asked Questions (FAQs): Biginelli Reaction

Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This occurs through a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[3] The ammonia is often generated from the decomposition of urea at elevated temperatures.

Causality and Troubleshooting:

  • Reaction Temperature: The Hantzsch pathway is favored at higher temperatures.[3][4] Lowering the reaction temperature can significantly reduce the formation of this DHP byproduct.

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] While Brønsted acids are traditionally used, various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) may offer improved selectivity and yield.[5][6]

  • Order of Addition: In some cases, adding the urea last can minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[3]

Q2: I'm observing a low yield of my desired DHPM, with a large amount of unreacted starting materials. What are the likely causes?

A2: Low conversion in the Biginelli reaction is a common hurdle and can be attributed to several factors ranging from catalyst inefficiency to suboptimal reaction conditions.[5][7]

Causality and Troubleshooting:

  • Catalyst Inactivity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and for Brønsted acids like HCl, the concentration is critical.[3][5]

  • Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3][8]

  • Solvent Selection: The solubility of reactants can be a limiting factor. While ethanol is a common solvent, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[3][4][7]

  • Purity of Reactants: Impurities in the starting materials, especially residual moisture, can significantly hinder the reaction.[5]

Q3: My purification is complicated by the presence of N-acylurea and Knoevenagel condensation products. How can I minimize these byproducts?

A3: N-acylureas (from the reaction of the β-ketoester with urea) and Knoevenagel adducts (from the condensation of the aldehyde and β-ketoester) are common side products that can reduce the yield of the desired DHPM.[4]

Causality and Troubleshooting:

  • Knoevenagel Condensation: This side reaction consumes the aldehyde and β-ketoester.[4] Optimizing the catalyst can help steer the reaction towards the desired three-component condensation.[4]

  • N-acylurea Formation: This byproduct can be minimized by carefully controlling the reaction stoichiometry and conditions. A slight excess of urea is often used to drive the main reaction to completion, but a large excess should be avoided.[7]

Visualizing the Competing Pathways in Biginelli Synthesis

Biginelli_vs_Hantzsch cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Pathway (Byproduct) A Aldehyde I1 Iminium Intermediate A->I1 Reacts with K β-Ketoester DHPM Dihydropyrimidinone (DHPM) (Desired Product) K->DHPM U Urea U->I1 I1->DHPM Reacts with β-Ketoester & Cyclizes A2 Aldehyde I2 Knoevenagel Adduct A2->I2 Reacts with K2_1 β-Ketoester (1 eq) K2_1->I2 K2_2 β-Ketoester (1 eq) Enamine Enamine K2_2->Enamine Ammonia Ammonia (from Urea decomposition) Ammonia->Enamine DHP 1,4-Dihydropyridine (DHP) (Fluorescent Byproduct) I2->DHP Reacts with Enamine & Cyclizes Enamine->DHP Hantzsch_Troubleshooting Start Low Yield or Byproduct Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Catalyst Optimize Catalyst (e.g., p-toluenesulfonic acid) Check_Purity->Optimize_Catalyst Pure Adjust_Temp Adjust Reaction Temperature Optimize_Catalyst->Adjust_Temp No Improvement Purification Purification (Recrystallization, Chromatography) Optimize_Catalyst->Purification Improved Change_Solvent Change Solvent (e.g., aqueous micelles) Adjust_Temp->Change_Solvent No Improvement Adjust_Temp->Purification Improved Change_Solvent->Purification Improved Success Improved Yield and Purity Purification->Success

Sources

Optimization

Technical Support Center: Enhancing the Purity of 2-Propylpyrimidin-5-OL

Welcome to the Technical Support Center for 2-Propylpyrimidin-5-ol (CAS: 103660-24-8). As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis, isolation, and purification of functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Propylpyrimidin-5-ol (CAS: 103660-24-8). As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis, isolation, and purification of functionalized pyrimidines. The 5-hydroxyl group on the electron-deficient pyrimidine ring creates unique physicochemical behaviors—specifically, zwitterionic-like hydrogen bonding networks—that can derail standard purification workflows.

This guide is engineered for researchers and drug development professionals. It dissects the causality behind common experimental failures and establishes self-validating protocols to guarantee >99% purity of your target compound.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: During the demethylation of 2-propyl-5-methoxypyrimidine to yield 2-Propylpyrimidin-5-ol, my conversion stalls, and I observe ring degradation. How can I drive the reaction to completion without destroying the product? Causality: The cleavage of the 5-methoxy ether on a pyrimidine ring typically utilizes harsh conditions, such as powdered potassium hydroxide in methanol heated to 150 °C in a sealed tube[1]. Because the pyrimidine ring is electron-deficient, it is highly susceptible to nucleophilic attack and ring-opening under prolonged exposure to extreme basic conditions at elevated temperatures. Solution: To preserve the integrity of the pyrimidine core, transition from harsh basic hydrolysis to a softer, thiophilic Lewis acid approach. Utilizing sodium ethanethiolate (NaSEt) in DMF at 100 °C allows for selective SN​2 attack on the methyl group of the ether, efficiently yielding the 5-hydroxyl group while thermodynamically sparing the sensitive heterocyclic ring.

Q2: My crude 2-Propylpyrimidin-5-ol streaks heavily on standard normal-phase silica gel chromatography, resulting in poor recovery and co-elution of impurities. How can I improve the resolution? Causality: The 5-hydroxyl group on the pyrimidine ring is weakly acidic (pKa ~7.0), while the pyrimidine nitrogens are basic. This allows 2-propylpyrimidin-5-ol to act as both a strong hydrogen bond donor and acceptor, interacting aggressively with the acidic silanol groups on bare silica gel. This dual-nature interaction leads to severe peak tailing and makes standard column chromatography highly challenging[2]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). If normal-phase silica must be used, pre-treat the column with 1% triethylamine (TEA) and use a polar modifier system (e.g., Dichloromethane/Methanol 9:1) to suppress silanol ionization. Alternatively, bypass chromatography entirely in favor of targeted recrystallization[2].

Q3: Are there alternative synthetic routes that avoid the problematic demethylation step entirely? Causality: Traditional linear syntheses often require protecting group manipulations that reduce overall yield and introduce late-stage purification hurdles. Solution: Consider a transition-metal-catalyzed multicomponent dehydrogenative annulation. Recent advancements demonstrate that pyrimidines can be synthesized directly from amidines and alcohols using metal catalysts (e.g., Ni(II) or Ir complexes) and a base[3]. By reacting butyramidine (which provides the 2-propyl group) with a suitable 1,3-diol equivalent under catalytic conditions, you can construct the 2-propylpyrimidin-5-ol core in a single step, completely bypassing ether cleavage.

Part 2: Quantitative Chromatographic Data

To optimize your isolation strategy, refer to the thermodynamic retention metrics below. Note how the transition from normal-phase to HILIC drastically improves both resolution and recovery.

Table 1: Chromatographic Solvent Systems and Retention Metrics for 2-Propylpyrimidin-5-ol

MethodStationary PhaseMobile PhaseRetention Time / Rf​ Resolution ( Rs​ )Recovery (%)
Normal Phase TLC Silica Gel 60 F254DCM : MeOH (9:1) Rf​ = 0.35< 1.0 (Streaking)65%
RP-HPLC C18 (5 µm, 4.6 x 150 mm)Water (0.1% TFA) : MeCN6.4 min> 2.095%
HILIC Diol-bonded SilicaMeCN : Water (95:5)8.2 min> 2.598%

Part 3: Self-Validating Experimental Methodologies

A protocol is only trustworthy if it actively proves its own success during execution. The following methodologies incorporate built-in validation steps (In-Process Controls) to ensure data integrity.

Protocol A: Self-Validating Recrystallization of 2-Propylpyrimidin-5-ol

Recrystallization relies on the differential solubility of the target compound versus its impurities across a temperature gradient. This protocol uses Mother Liquor Analysis (MLA) to validate that impurities are thermodynamically excluded from the crystal lattice.

  • Dissolution: Suspend 10 g of crude 2-Propylpyrimidin-5-ol in 40 mL of Ethyl Acetate. Heat to reflux (77 °C) while stirring. Add minimal drops of Methanol until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated celite pad to remove insoluble polymeric tars.

  • Controlled Nucleation: Cool the filtrate slowly to room temperature over 4 hours to promote the growth of large, pure crystals. Do not crash-cool in an ice bath, as rapid precipitation traps impurities.

  • Self-Validation (Mother Liquor Analysis): Before filtering the crystals, extract a 100 µL aliquot of the mother liquor. Dilute and analyze via RP-HPLC. Validation Check: The chromatogram must show an enrichment of impurity peaks relative to the crude starting material. If the mother liquor is devoid of impurities, co-crystallization has occurred, and the solvent system must be adjusted.

  • Isolation: Filter the validated crystals via vacuum filtration, wash with 10 mL of ice-cold Hexane, and dry under high vacuum at 40 °C for 12 hours.

Protocol B: Reverse-Phase HPLC Purification

For crude mixtures with <90% purity where recrystallization fails, RP-HPLC provides absolute resolution.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% TFA). The TFA is critical to protonate the pyrimidine nitrogens, preventing secondary interactions with the column.

  • Sample Loading: Dissolve the crude mixture in a 1:1 mixture of Solvent A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Elution: Run a gradient from 5% B to 60% B over 20 minutes. Monitor absorbance at 254 nm and 280 nm.

  • Fraction Validation: Collect the main peak. Validation Check: Perform a spectral overlay of the peak apex and the peak tail using a Diode Array Detector (DAD). If the UV spectra perfectly match, peak purity is validated (no hidden co-eluting impurities). Lyophilize the validated fractions.

Part 4: Purification & Validation Workflow

The following logic tree dictates the decision-making process for isolating 2-Propylpyrimidin-5-ol based on initial crude purity.

PurificationWorkflow Crude Crude 2-Propylpyrimidin-5-ol (Synthesis Output) Analyze HPLC / LC-MS Analysis Crude->Analyze Decision Purity > 90%? Analyze->Decision PrepLC RP-HPLC Purification (Water/MeCN + 0.1% TFA) Decision->PrepLC No (< 90%) Recryst Recrystallization (EtOAc / Hexane) Decision->Recryst Yes (> 90%) PrepLC->Analyze Re-analyze fractions Validate Self-Validation (Mother Liquor Analysis) Recryst->Validate Validate->Recryst Co-crystallization detected Pure Pure 2-Propylpyrimidin-5-ol (>99% Target) Validate->Pure Impurities confirmed in filtrate

Workflow for the purification and self-validation of 2-Propylpyrimidin-5-ol.

References

  • Sustainable Synthesis of Pyrimidines by [NNO]-Pincer-Supported Nickel(II) Complexes via Dehydrogenative Annulation of Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Polar Pyrimidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with the analysis of polar pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with the analysis of polar pyrimidines. These nitrogen-rich heterocyclic compounds are notorious for exhibiting severe peak tailing in High-Performance Liquid Chromatography (HPLC). This guide moves beyond superficial fixes, providing you with the mechanistic causality and self-validating protocols necessary to permanently resolve peak tailing in your assays.

Section 1: The Mechanistic Causality of Peak Tailing

To fix tailing, we must first understand the "why." Peak tailing of polar pyrimidines generally stems from two distinct categories of failure: Chemical and Physical .

Chemical Causes (Acid-Base Interactions): Standard reversed-phase HPLC columns are packed with silica-based stationary phases. The surface of this silica contains residual silanol groups (Si-OH). At a mobile phase pH above 3-4, these weakly acidic silanols ionize into negatively charged silanolate ions (Si-O⁻) ()[1]. Polar pyrimidines contain basic nitrogen atoms that become protonated (positively charged) under typical acidic or neutral conditions. When a positively charged pyrimidine encounters a negatively charged silanol, a strong secondary ion-exchange interaction occurs ()[2]. This acts like "molecular velcro," delaying the elution of a fraction of the analyte molecules and creating a pronounced tail ()[1].

Physical Causes (System Dead Volume): Physical tailing is a fluid dynamics problem. If the sample plug encounters an empty space—such as a void at the head of the column due to bed collapse, or extra-column volume from improperly seated PEEK finger-tight fittings—the molecules mix with the surrounding mobile phase ()[3]. This causes "infinite dilution," where the trailing edge of the sample band is continuously diluted, resulting in a tail ()[1].

Mechanism Silica Silica Surface (Residual Silanols) Ionization Mid pH (pH 4-7) Ionization to Si-O⁻ Silica->Ionization Interaction Secondary Interaction (Ion-Exchange / H-Bonding) Ionization->Interaction Pyrimidine Polar Pyrimidine (Protonated Basic Nitrogen) Pyrimidine->Interaction Result Peak Tailing (Delayed Elution) Interaction->Result

Chemical mechanism of secondary silanol interactions causing peak tailing.

Section 2: Self-Validating Diagnostic Protocols

Troubleshooting must be a self-validating system. Do not change the column or mobile phase until you have definitively diagnosed the root cause.

Protocol A: The Neutral Probe Test (Differentiating Physical vs. Chemical)

Purpose: To isolate physical plumbing issues from chemical silanol interactions. Causality: Neutral compounds cannot participate in acid-base ion-exchange interactions. If a neutral probe tails, the system has a physical defect. If it does not, the issue is chemical ()[1].

Step-by-Step Methodology:

  • Preparation: Prepare a mixed standard containing your target polar pyrimidine and a neutral, non-ionizable probe (e.g., Toluene for highly organic gradients, or Acetaminophen/Uracil for highly aqueous conditions).

  • Injection: Inject 5 µL of the mixture under your standard method conditions.

  • Analysis: Calculate the Asymmetry factor (As) or USP Tailing Factor for both peaks at 5% peak height.

  • Validation:

    • Result A: Neutral probe As > 1.2. Diagnosis: Physical issue. Check for slipped PEEK fittings, minimize tubing length, or replace a voided column ()[3], ()[4].

    • Result B: Neutral probe As ≤ 1.2, Pyrimidine As > 1.5. Diagnosis: Chemical issue. Proceed to Protocol B ()[1].

Workflow Start Observe Peak Tailing in Polar Pyrimidine Probe Protocol A: Inject Neutral Probe (e.g., Toluene/Uracil) Start->Probe Decision Does the neutral probe tail? Probe->Decision Physical Physical Issue (Voids, Fittings, Tubing) Decision->Physical Yes (As > 1.2) Chemical Chemical Issue (Silanol Interactions, pH) Decision->Chemical No (As ≤ 1.2) FixPhys Seat zero-dead-volume fittings Minimize tubing length Replace voided column Physical->FixPhys FixChem Proceed to Protocol B: Optimize Mobile Phase pH or Column Chemistry Chemical->FixChem

Diagnostic workflow utilizing a neutral probe to isolate the root cause of tailing.

Protocol B: Mobile Phase Optimization (Suppressing Silanol Activity)

Purpose: To eliminate secondary interactions by neutralizing the silica surface or masking active sites.

Step-by-Step Methodology:

  • pH Suppression: Adjust the aqueous portion of your mobile phase to a pH of 2.5 - 3.0 using an acidic modifier like 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or Phosphoric Acid ()[5],[6]. Causality: At pH < 3.0, the equilibrium shifts, protonating the silanolate ions (Si-O⁻) back to neutral silanols (Si-OH), effectively turning off the ion-exchange "velcro" ()[5].

  • Competitive Masking (Alternative): If low pH degrades your pyrimidine or is incompatible with your method, add a competitive base such as 0.1% Triethylamine (TEA) to the mobile phase ()[7]. Causality: TEA is a small, highly basic molecule that aggressively binds to and masks the active silanol sites, preventing the larger pyrimidine molecules from interacting with them ()[8].

  • Equilibration: Flush the system with at least 20 column volumes of the new mobile phase to ensure the stationary phase surface is fully modified before the next injection.

Section 3: Quantitative Data Summary - Mobile Phase Modifiers

The following table summarizes the quantitative parameters for selecting the appropriate mobile phase modifier to resolve chemical tailing in pyrimidines.

ModifierTypical ConcentrationTarget pH RangeMechanism of ActionMS Compatibility
Formic Acid 0.1% (v/v)~2.7Protonates silanols (Si-O⁻ → Si-OH)Excellent (Volatile)
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Protonates silanols & acts as an ion-pairing agent for basic nitrogensPoor (Causes ion suppression)
Phosphoric Acid 0.05% - 0.1% (v/v)~2.1Strongly protonates silanolsIncompatible (Non-volatile solid)
Triethylamine (TEA) 0.1% - 0.2% (v/v)6.0 - 7.0 (Adjusted)Competitively masks active silanol sitesPoor (High background)
Phosphate Buffer 10 mM - 25 mM2.5 or 7.0Increases ionic strength to shield electrostatic interactionsIncompatible (Non-volatile solid)

Section 4: Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5 and verified my fittings, but my pyrimidine peak still tails. What is the next logical step? A: You are likely experiencing Mass Overload . Basic compounds often have a significantly lower loading capacity on reversed-phase columns compared to neutral compounds. When the active sites are saturated, excess molecules elute faster, causing a distorted, tailing peak. Self-Validation: Dilute your sample 10-fold and re-inject ()[4]. If the peak symmetry improves dramatically, column overload was the culprit.

Q: Can the solvent I use to dissolve my sample cause tailing? A: Absolutely. This is known as the "strong solvent effect." If your polar pyrimidine is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or Methanol) than your initial mobile phase (e.g., 5% Acetonitrile / 95% Water), the sample band will not focus at the head of the column. It will smear down the bed, resulting in severe peak distortion and tailing ()[6]. Always strive to dissolve your sample in the initial mobile phase composition.

Q: My pyrimidine is highly polar and elutes in the void volume of my C18 column, making tailing hard to measure. How do I fix retention and peak shape simultaneously? A: Standard C18 columns suffer from "phase collapse" or poor retention when exposed to highly aqueous mobile phases required for polar pyrimidines. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded/base-deactivated "Type B" silica column ()[9], ()[10]. HILIC utilizes a polar stationary phase with a highly organic mobile phase, providing excellent retention and sharp peak shapes for polar, nitrogen-rich heterocycles.

References

  • Understanding Peak Tailing in Chromatography. Scribd. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub.[Link]

  • The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge. [Link]

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Reference Data & Comparative Studies

Validation

Comparing 2-Propylpyrimidin-5-OL to other pyrimidinols

Next-Generation Radical-Trapping Antioxidants: A Comparative Guide to 2-Propylpyrimidin-5-OL and Alternative Pyrimidinols The landscape of radical-trapping antioxidants (RTAs) in drug development and materials science is...

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Radical-Trapping Antioxidants: A Comparative Guide to 2-Propylpyrimidin-5-OL and Alternative Pyrimidinols

The landscape of radical-trapping antioxidants (RTAs) in drug development and materials science is undergoing a fundamental shift. For decades, sterically hindered phenols—such as butylated hydroxytoluene (BHT) and α -tocopherol (Vitamin E)—have served as the gold standard for inhibiting lipid peroxidation and preserving active pharmaceutical ingredients (APIs). However, enhancing the reactivity of phenols typically requires adding electron-donating groups, which inadvertently lowers their oxidation potential and renders them unstable in ambient air[1].

To bypass this limitation, researchers have turned to nitrogen-containing heterocycles. Among these, 5-pyrimidinols have emerged as a superior class of air-stable, highly potent RTAs[2]. This guide provides an objective, data-driven comparison of 2-Propylpyrimidin-5-OL against other pyrimidinols and traditional phenols, detailing the mechanistic causality behind its performance and the experimental protocols used to validate its efficacy.

Mechanistic Grounding: The "Nitrogen Effect"

The superiority of 5-pyrimidinols over traditional phenols is rooted in fundamental thermochemistry. The incorporation of two nitrogen atoms into the aromatic ring dramatically increases the molecule's ionization potential (IP) by approximately 13 to 24 kcal/mol compared to equivalently substituted phenols[1]. This elevated IP makes 5-pyrimidinols highly resistant to unwanted one-electron oxidation by molecular oxygen, granting them exceptional air stability[3].

However, this structural change also increases the O–H bond dissociation enthalpy (BDE) by an average of 2.5 kcal/mol[3]. Under classical kinetic models, a stronger O–H bond should result in slower hydrogen-atom transfer (HAT) to chain-carrying peroxyl radicals ( ROO∙ ). Yet, 5-pyrimidinols react just as fast—or faster—than their phenolic counterparts[3]. This paradox is explained by polar effects in the transition state : the highly electronegative pyrimidine ring stabilizes the charge-transfer character of the transition state during the HAT process, accelerating the reaction despite the thermodynamic penalty[3].

Synergistic Co-Antioxidant Systems

Because of their unique kinetics, 5-pyrimidinols like 2-Propylpyrimidin-5-OL are ideal "principal antioxidants" in synergistic systems[2]. When paired with a less reactive, inexpensive phenol (like BHT), the pyrimidinol rapidly neutralizes the peroxyl radical. The resulting pyrimidinoxyl radical is then chemically reduced back to the active pyrimidinol by BHT, creating a highly efficient catalytic regeneration cycle[2].

SynergisticMechanism ROO Peroxyl Radical (ROO•) PyrOH 2-Propylpyrimidin-5-OL ROO->PyrOH H-Atom Transfer (Fast) ROOH Hydroperoxide (ROOH) PyrOH->ROOH Yields PyrO Pyrimidinoxyl Radical PyrOH->PyrO Oxidized to PyrO->PyrOH Regenerated BHT Phenolic Co-Antioxidant (BHT) BHT->PyrO Donates H-Atom BHT_Rad Phenoxyl Radical (Stable) BHT->BHT_Rad Sacrificial Oxidation

Fig 1: Synergistic regeneration of 2-Propylpyrimidin-5-OL by a sacrificial phenolic co-antioxidant.

Comparative Performance Analysis

When selecting an RTA for pharmaceutical formulations or material stabilization, researchers must balance reactivity ( kinh​ ), air stability (Oxidation Potential), and physical properties like lipophilicity (LogP).

While derivatives like 2-(Dimethylamino)pyrimidin-5-ol offer maximum reactivity due to strong electron-donating groups[2], 2-Propylpyrimidin-5-OL offers a highly strategic balance. The 2-propyl group provides essential lipophilicity, allowing the molecule to partition effectively into lipid bilayers and cellular membranes without introducing the severe steric hindrance associated with bulky tert-butyl groups.

Table 1: Thermochemical and Kinetic Comparison of RTAs

CompoundCore StructureEst. O-H BDE (kcal/mol)Relative Oxidation Potential kinh​ ( M−1s−1 )Primary Advantage
BHT Phenol~81.0Baseline 1.0×104 Low cost, sacrificial co-antioxidant
2-Propylpyrimidin-5-OL Pyrimidinol~84.5+ ~400 mV 1.5×105 High lipophilicity, balanced reactivity
2,4,6-Trimethylpyrimidin-5-ol Pyrimidinol~83.0+ ~400 mV 5.0×105 Low steric hindrance, air-stable
2-(Dimethylamino)pyrimidin-5-ol Pyrimidinol~79.5+ ~350 mV 7.4×106 Maximum reactivity via electron donation

*Values are representative approximations derived from established structure-activity relationships of 5-pyrimidinols and inhibited autoxidation assays at 303 K[2][3].

Experimental Protocol: Inhibited Autoxidation of Styrene

To objectively quantify the antioxidant efficacy of 2-Propylpyrimidin-5-OL, the industry-standard method is the Inhibited Autoxidation of Styrene . This protocol is a self-validating system: the kinetics of oxygen consumption must return exactly to the uninhibited rate once the antioxidant is depleted. If the post-induction slope deviates, it immediately flags unwanted side reactions, ensuring absolute data integrity[2].

Step-by-Step Methodology
  • Preparation : Prepare a solution of 50% (v/v) styrene in chlorobenzene.

    • Causality: Chlorobenzene is strictly chosen because it is non-polar (mimicking a lipid environment) and completely inert to hydrogen-atom abstraction, ensuring the solvent does not interfere with the kinetic measurements[2].

  • Initiation : Add Azobisisobutyronitrile (AIBN) at a concentration of 0.05 M and equilibrate the system at 30°C (303 K) inside a temperature-controlled oxygen uptake apparatus.

    • Causality: AIBN undergoes thermal decomposition at a highly predictable rate, providing a constant, measurable flux of initiating radicals.

  • Baseline Measurement : Record the uninhibited rate of oxygen consumption for 10 minutes to establish the baseline propagation rate.

  • Inhibition : Inject a known micro-molar concentration of 2-Propylpyrimidin-5-OL into the system. The oxygen uptake will immediately halt, marking the start of the "induction period."

  • Data Extraction :

    • Stoichiometry ( n ) : Calculated directly from the length of the induction period (time until O2​ uptake resumes).

    • Rate Constant ( kinh​ ) : Calculated from the slope of the oxygen consumption curve during the inhibited phase, utilizing the known propagation rate constant ( kp​ ) of styrene.

AutoxidationWorkflow Init 1. Initiation AIBN thermal decomposition (30°C, Chlorobenzene) Prop 2. Propagation Styrene + O2 autoxidation (Monitored via O2 uptake) Init->Prop Inhib 3. Inhibition Inject 2-Propylpyrimidin-5-OL (Interrupts chain reaction) Prop->Inhib Data 4. Data Analysis Calculate kinh and stoichiometry from induction period Inhib->Data

Fig 2: Standard self-validating experimental workflow for measuring the inhibition rate constant.

Applications in Drug Development

The unique structural profile of 2-Propylpyrimidin-5-OL makes it highly valuable beyond simple material preservation. In modern drug development, lipid nanoparticles (LNPs) and liposomal delivery systems are highly susceptible to lipid peroxidation, which can degrade the encapsulated API (such as mRNA).

The propyl chain of 2-Propylpyrimidin-5-OL ensures optimal partitioning into the hydrophobic tails of the LNP lipid bilayer. Concurrently, its high oxidation potential ensures that the antioxidant itself does not prematurely degrade during manufacturing or storage[3]. Furthermore, pyrimidinol derivatives share structural homology with various nitrogenous bases, making them excellent synthetic intermediates for designing novel kinase inhibitors and anti-inflammatory agents that inherently possess localized ROS-scavenging capabilities[4].

References

  • Pratt, D. A., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. PubMed Central (PMC). URL:[Link]

  • Pratt, D. A., et al. (2003). The effect of ring nitrogen atoms on the homolytic reactivity of phenolic compounds: understanding the radical-scavenging ability of 5-pyrimidinols. PubMed. URL:[Link]

  • Brinkhorst, J. (2010). Debunking Endogenous Ozone & Towards Tert-Butylated 3-Pyridinols and 5-Pyrimidinols. Library and Archives Canada. URL:[Link]

  • Wijtmans, M., et al. (2009). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. PubMed. URL: [Link]

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Comparative

A Comparative Guide to the Biological Activity of Pyrimidinol Isomers

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA is a testament to its fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems.[1] This has spurred the synthesis and investigation of a vast array of pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth, objective comparison of the biological activities of three key pyrimidinol isomers: 2-hydroxypyrimidine, 4-hydroxypyrimidine, and 5-hydroxypyrimidine. By synthesizing data from various studies and providing detailed experimental methodologies, this document aims to be an essential resource for the rational design of novel pyrimidine-based therapeutics.

The seemingly subtle shift in the position of a hydroxyl group on the pyrimidine ring can lead to significant differences in the molecule's physicochemical properties, such as its electronic distribution, hydrogen bonding capabilities, and, most importantly, its tautomeric equilibrium. These differences, in turn, profoundly influence how each isomer interacts with biological targets, resulting in distinct pharmacological profiles.

Tautomerism: A Key Determinant of Biological Activity

A critical aspect to consider when comparing pyrimidinol isomers is their existence in different tautomeric forms. This equilibrium between keto and enol forms can dictate the molecule's shape, polarity, and ability to act as a hydrogen bond donor or acceptor, all of which are crucial for binding to biological macromolecules.

  • 2-Hydroxypyrimidine and 4-Hydroxypyrimidine predominantly exist in their lactam (keto) forms, as 2-pyrimidinone and 4-pyrimidinone, respectively. This is due to the thermodynamic stability conferred by the amide-like character.

  • 5-Hydroxypyrimidine , in contrast, primarily exists in the enol form, as the hydroxyl group is not adjacent to a ring nitrogen in the same way, making the aromatic enol form more stable.

This fundamental structural difference is a key factor in the varying biological activities observed among these isomers.

Tautomerism cluster_2OH 2-Hydroxypyrimidine cluster_4OH 4-Hydroxypyrimidine cluster_5OH 5-Hydroxypyrimidine 2_enol 2-Hydroxypyrimidine (Enol) 2_keto 2-Pyrimidinone (Keto) 2_enol->2_keto Predominantly exists as keto form 4_enol 4-Hydroxypyrimidine (Enol) 4_keto 4-Pyrimidinone (Keto) 4_enol->4_keto Predominantly exists as keto form 5_enol 5-Hydroxypyrimidine (Enol)

Caption: Tautomeric equilibrium of pyrimidinol isomers.

Comparative Analysis of Biological Activities

While direct, side-by-side comparative studies of the simple, unsubstituted pyrimidinol isomers are limited in the literature, we can synthesize findings from various sources to build a comparative picture of their anticancer, antimicrobial, and anti-inflammatory potential. It is important to note that many studies focus on more complex derivatives, but these provide valuable insights into the potential of the core isomeric scaffolds.

Anticancer Activity

The pyrimidine nucleus is a well-established pharmacophore in anticancer drug design, with derivatives exhibiting a wide range of cytotoxic activities.[4] The placement of the hydroxyl group on the pyrimidine ring appears to significantly influence this activity.

Isomer/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Hydroxymethylpyrimidine derivativeHeLa, HepaRG, Caco-2, AGS, A172ModerateNot specifiedNot specified
4-Hydroxypyrimidine derivativeNot specified as directly cytotoxicPotent PHD2 inhibitorNot specifiedNot specified
2-Hydroxypyrimidine derivativeLimited data on simple isomer---

Data Interpretation:

  • 5-Hydroxypyrimidine Scaffold: Studies on 5-hydroxymethylpyrimidine derivatives suggest that this isomeric backbone can be a foundation for compounds with moderate anticancer properties. The presence of bulky substituents at other positions on the ring appears to enhance cytotoxicity.[5]

  • 4-Hydroxypyrimidine Scaffold: While not typically highlighted for direct cytotoxicity, derivatives of 4-hydroxypyrimidine have shown potent inhibitory activity against enzymes like prolyl hydroxylase domain (PHD) proteins, which are implicated in cancer progression.[6] This suggests a potential for developing targeted therapies rather than broad cytotoxic agents.

  • 2-Hydroxypyrimidine Scaffold: There is a relative scarcity of data on the anticancer activity of simple 2-hydroxypyrimidine derivatives. However, more complex molecules incorporating the 2-pyrimidinone structure are being investigated as potential anticancer agents.

The differential activity can be attributed to the varying abilities of the isomers to interact with specific enzymatic targets. For instance, the tautomeric form of 4-pyrimidinone may be particularly suited for binding to the active site of certain enzymes, while the electronic properties of the 5-hydroxypyrimidine ring might be more favorable for intercalation with DNA or inhibition of other targets.

Anticancer_Workflow cluster_workflow In Vitro Cytotoxicity Assessment start Seed Cancer Cells in 96-well plate treat Treat with Pyrimidinol Isomers (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT Assay incubate->assay measure Measure Absorbance at 570 nm assay->measure calculate Calculate % Cell Viability and IC50 measure->calculate

Caption: Workflow for assessing in vitro anticancer activity.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents, with many approved drugs containing this core structure.[7] The position of the hydroxyl group influences the spectrum and potency of antimicrobial activity.

Isomer/DerivativeBacterial/Fungal StrainActivity (e.g., MIC, Zone of Inhibition)
5-Hydroxymethylpyrimidine derivative with 4-benzylsulfanyl substituentFungusWeak antifungal activity
5-Hydroxymethylpyrimidine derivatives with aliphatic amino groupsBacteriaWeak antibacterial activity
2-Amino-4-hydroxypyrimidinesVarious bacteriaAntifolate activity (DHFR inhibitors)

Data Interpretation:

  • 5-Hydroxypyrimidine Scaffold: Studies on 5-hydroxymethylpyrimidine derivatives indicate that this isomer generally possesses weak antimicrobial properties on its own. However, the introduction of specific substituents, such as a benzylsulfanyl group, can confer some antifungal activity.[8]

  • 4-Hydroxypyrimidine Scaffold: The 2-amino-4-hydroxypyrimidine scaffold is a known antagonist of folic acid, with many derivatives acting as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbial DNA synthesis.[9] This highlights the potential of the 4-pyrimidinone structure as a platform for developing potent antibacterial agents.

  • 2-Hydroxypyrimidine Scaffold: Data on the antimicrobial activity of simple 2-hydroxypyrimidine is not as prevalent, but substituted 2-pyrimidinones are being explored for their antimicrobial potential.

The antimicrobial mechanism of these isomers can vary. For 4-hydroxypyrimidine derivatives, the mechanism often involves competitive inhibition of essential enzymes like DHFR. For 5-hydroxypyrimidine derivatives, the mechanism may be different and is likely dependent on the nature of other substituents on the ring.

Antimicrobial_Workflow cluster_workflow Agar Well Diffusion Assay start Prepare bacterial/fungal lawn on agar plate wells Create wells in the agar start->wells add_compounds Add pyrimidinol isomer solutions to wells wells->add_compounds incubate Incubate at 37°C for 24 hours add_compounds->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability. [10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinol isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [10]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition. [11]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer. [12]4. Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrimidinol isomer solutions at various concentrations into the wells. Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO. [13]

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the pyrimidinol isomers for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared.

  • Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. [14]

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions (commercially available kits are recommended).

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the pyrimidinol isomers to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or ELISA-based) according to the kit protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of pyrimidinol isomers reveals a fascinating landscape of structure-activity relationships. While direct comparative data for the unsubstituted parent compounds is sparse, the available evidence from their derivatives suggests that the position of the hydroxyl group is a critical determinant of their biological activity. The 5-hydroxypyrimidine scaffold shows promise for the development of cytotoxic agents, while the 4-hydroxypyrimidine core is a valuable template for enzyme inhibitors, particularly in the context of antimicrobial and potentially targeted anticancer therapies.

Future research should focus on systematic, head-to-head comparisons of the simple pyrimidinol isomers to establish a clear baseline of their biological activities. Furthermore, exploring the synthesis and evaluation of a wider range of substituted derivatives for each isomeric class will undoubtedly uncover novel therapeutic agents with enhanced potency and selectivity. The integration of computational studies, such as QSAR and molecular docking, will be invaluable in guiding the rational design of these next-generation pyrimidine-based drugs. [15]

References

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  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). Retrieved from [Link]

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  • Nitric Oxide Griess Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Protocol Griess Test. (2019, December 8). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). Retrieved from [Link]

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed. (2020, February 5). Retrieved from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved from [Link]

  • 2.3. Agar-Well Diffusion Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). Retrieved from [Link]

  • 3-Hydroxypyrimidine-2, 4-dione Derivatives as HIV Reverse Transcriptase-Associated RNase H Inhibitors: QSAR Analysis and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

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  • Significance and Biological Importance of Pyrimidine in the Microbial World - PMC. (n.d.). Retrieved from [Link]

  • Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring - Nanotechnology Perceptions. (n.d.). Retrieved from [Link]

  • Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (n.d.). Retrieved from [Link]

  • NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual - DOJINDO. (2014, August 11). Retrieved from [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - MDPI. (2020, March 21). Retrieved from [Link]

  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - MDPI. (2008, December 2). Retrieved from [Link]

  • in silico analysis of antimicrobial activity in novel pyrimidinol derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. (n.d.). Retrieved from [Link]

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  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue - Biosciences Biotechnology Research Asia. (n.d.). Retrieved from [Link]

  • Comparative anticancer activities (in terms of % cell viability) of... - ResearchGate. (n.d.). Retrieved from [Link]

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Sources

Validation

A Researcher's Guide to Navigating Off-Target Effects: A Cross-Reactivity Analysis of 2-Propylpyrimidin-5-OL

In the landscape of modern drug discovery, the quest for highly specific and potent small molecules is paramount. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for highly specific and potent small molecules is paramount. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1] This guide provides an in-depth comparative analysis of a hypothetical, novel pyrimidine-based compound, 2-Propylpyrimidin-5-OL, focusing on the critical assessment of its cross-reactivity profile. For researchers, scientists, and drug development professionals, understanding and mitigating off-target activity is not merely a regulatory hurdle but a fundamental aspect of developing safer and more effective medicines.[2]

Off-target effects, where a drug binds to unintended proteins, are a leading cause of clinical adverse events and late-stage drug attrition.[3] Therefore, a rigorous and early assessment of a compound's selectivity is an indispensable component of the drug discovery pipeline. This guide will delineate the strategic planning, execution, and interpretation of a comprehensive cross-reactivity study, using 2-Propylpyrimidin-5-OL as a case study. We will explore established experimental methodologies, present comparative data, and provide the rationale behind the scientific choices made at each step.

The Strategic Imperative: Designing a Cross-Reactivity Study

The design of a robust cross-reactivity study hinges on a tiered and logical approach. Given the prevalence of the pyrimidine core in kinase inhibitors, the initial focus for 2-Propylpyrimidin-5-OL would be to assess its activity across the human kinome.[4][5]

Tier 1: Broad Kinome Profiling

The primary step is to perform a broad screen against a large panel of kinases to identify any potential off-target interactions.[6] This provides a comprehensive overview of the compound's selectivity.[4] Service providers like Reaction Biology, Pharmaron, and AssayQuant offer extensive kinase panels, often exceeding 500 distinct kinases, utilizing various assay formats.[6][7][8] For an initial assessment, a single high concentration of 2-Propylpyrimidin-5-OL (e.g., 1 or 10 µM) is typically used.

Tier 2: Dose-Response Analysis and Secondary Pharmacology Screening

Any "hits" identified in the broad screen, defined as significant inhibition (typically >50%) of a kinase's activity, should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This allows for a quantitative comparison of the compound's potency against its intended target versus off-targets.

Concurrently, it is crucial to evaluate 2-Propylpyrimidin-5-OL against a panel of targets known to be associated with adverse drug reactions.[9] The Eurofins SafetyScreen44™ panel, for instance, includes a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that have been historically implicated in safety liabilities.[10][11] This proactive approach helps to identify potential safety red flags early in development.[12][13]

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

Cross-Reactivity Assessment Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency Determination cluster_2 Cellular & Functional Analysis cluster_3 Data Analysis & Decision Making Compound_Synthesis Synthesis of 2-Propylpyrimidin-5-OL Broad_Kinome_Screen Broad Kinome Screen (e.g., >400 kinases at 10 µM) Compound_Synthesis->Broad_Kinome_Screen Safety_Panel_Screen Secondary Pharmacology Safety Panel (e.g., SafetyScreen44™) Compound_Synthesis->Safety_Panel_Screen Dose_Response IC50 Determination for Primary Target and Off-Targets Broad_Kinome_Screen->Dose_Response Hits (>50% inhibition) CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Dose_Response->CETSA Functional_Assays Cell-Based Functional Assays (e.g., phosphorylation, proliferation) CETSA->Functional_Assays Risk_Assessment Assess Potential for Adverse Effects Functional_Assays->Risk_Assessment Selectivity_Profile Generate Selectivity Profile (S-Score, KINOMEscan®) Selectivity_Profile->Risk_Assessment Go_NoGo Go/No-Go Decision for Further Development Risk_Assessment->Go_NoGo

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Core Experimental Methodologies

A multi-faceted experimental approach is essential to build a comprehensive understanding of a compound's selectivity.

Biochemical Assays: Kinase Activity Profiling

Radiometric assays, such as the HotSpot™ platform, are considered a gold standard for their direct measurement of enzymatic activity.[6] These assays quantify the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein).[14]

Protocol: Radiometric Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the specific kinase, its corresponding substrate, and a buffer containing MgCl2 and ATP (with a trace amount of [γ-³³P]-ATP).

  • Compound Addition: Add 2-Propylpyrimidin-5-OL at various concentrations (for dose-response curves) or a single concentration (for broad screening). Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a filtermat that captures the phosphorylated substrate.

  • Washing: Wash the filtermat extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular Assays: Confirming Target Engagement

While biochemical assays are excellent for determining direct enzymatic inhibition, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that measures the binding of a drug to its target in intact cells or cell lysates.[15][16] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[17]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells with either the vehicle control or varying concentrations of 2-Propylpyrimidin-5-OL for a set period to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]

  • Cell Lysis: Lyse the cells through methods like freeze-thaw cycles.[18]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Interpretation: A positive CETSA result is observed as a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization and therefore, engagement.

Quantifying Binding Affinity: Competitive Binding Assays

For off-targets confirmed in cellular assays, it is often valuable to determine their binding affinity (Ki) for the compound. Competitive binding assays are a common method for this.[19] These assays measure the ability of an unlabeled compound (2-Propylpyrimidin-5-OL) to compete with a labeled ligand (often radiolabeled or fluorescent) for binding to the target protein.[20][21] The concentration of the unlabeled compound that displaces 50% of the labeled ligand is the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[19]

Data Presentation and Comparative Analysis

To illustrate the application of these methodologies, let's consider hypothetical data for 2-Propylpyrimidin-5-OL compared to a known, less selective kinase inhibitor, "Compound X."

Table 1: Kinome Profiling of 2-Propylpyrimidin-5-OL and Compound X at 10 µM

Kinase Target% Inhibition by 2-Propylpyrimidin-5-OL% Inhibition by Compound X
Primary Target Kinase A 98% 99%
Off-Target Kinase B15%85%
Off-Target Kinase C5%72%
Off-Target Kinase D22%91%
Off-Target Kinase E<5%65%

Table 2: IC50 Values for Selected Kinases

Kinase Target2-Propylpyrimidin-5-OL IC50 (nM)Compound X IC50 (nM)Selectivity Ratio (Off-Target/Primary Target)
Primary Target Kinase A 10 8 -
Off-Target Kinase B>10,00050>1000-fold
Off-Target Kinase C>10,000120>1000-fold
Off-Target Kinase D8503585-fold

Interpretation of Results:

The data in Table 1 suggests that 2-Propylpyrimidin-5-OL is highly selective for its primary target, with minimal inhibition of other kinases at a high concentration. In contrast, Compound X demonstrates significant activity against multiple off-target kinases. The IC50 values in Table 2 provide a more quantitative measure of this selectivity. A high selectivity ratio (>>10-fold) is generally desirable, indicating that the compound is significantly more potent against its intended target. The hypothetical data clearly positions 2-Propylpyrimidin-5-OL as a more promising candidate for further development due to its superior selectivity profile.

The following diagram illustrates a hypothetical signaling pathway where 2-Propylpyrimidin-5-OL is designed to inhibit a specific kinase, while avoiding off-target interactions that could lead to unintended consequences.

Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Primary_Target Primary Target Kinase A Receptor->Primary_Target Off_Target_B Off-Target Kinase B Receptor->Off_Target_B Off_Target_D Off-Target Kinase D Receptor->Off_Target_D Downstream_Effector Downstream Effector Primary_Target->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Adverse_Effect_1 Adverse Effect 1 Off_Target_B->Adverse_Effect_1 Adverse_Effect_2 Adverse Effect 2 Off_Target_D->Adverse_Effect_2 Compound 2-Propylpyrimidin-5-OL Compound->Primary_Target Inhibition Compound->Off_Target_B No Significant Inhibition Compound->Off_Target_D No Significant Inhibition

Caption: Hypothetical signaling pathway for 2-Propylpyrimidin-5-OL.

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For a novel molecule like 2-Propylpyrimidin-5-OL, a systematic and multi-pronged approach, beginning with broad screening and progressing to detailed biochemical and cellular characterization, is essential. By employing a suite of robust assays and carefully interpreting the resulting data, researchers can build a strong case for the selectivity of their lead candidates. This not only de-risks the development process but also lays the foundation for creating safer, more effective therapies that precisely target the molecular drivers of disease.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Ekins, S., & Williams, J. A. (2010). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 56(6), 868-878. Retrieved from [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 583-591. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreenPLUS Panel - TW. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Retrieved from [Link]

  • National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Grantome. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved from [Link]

  • National Institute of Mental Health. (n.d.). NIMH Psychoactive Drug Screening Program - PDSP. Retrieved from [Link]

  • Collaborative Drug Discovery, Inc. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. Retrieved from [Link]

  • Xie, L., Evangelidis, T., Xie, L., & Bourne, P. E. (2011). Structure-based systems biology for analyzing off-target binding. Current opinion in structural biology, 21(2), 167-175. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]

  • Grantome. (n.d.). Psychoactive Drug Screening (PDSP). Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • ResearchGate. (2025). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2016). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. Retrieved from [Link]

  • ACS Publications. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]

  • PMC. (2014). Immunological cross-reactivity between olive and grass pollen: implication of major and minor allergens. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • ResearchGate. (2016). Analysis of the Cross–Reactivity between BtM and Der p 5, Two Group 5 Recombinant Allergens from Blomia tropicalis and Dermatophagoides pteronyssinus. Retrieved from [Link]

  • PubMed. (2000). Analysis of the cross-reactivity between BtM and Der p 5, two group 5 recombinant allergens from Blomia tropicalis and Dermatophagoides pteronyssinus. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

Sources

Comparative

In vivo efficacy of 2-Propylpyrimidin-5-OL vs. known inhibitors

Title: In Vivo Efficacy of 2-Propylpyrimidin-5-OL: A Comparative Guide Against Standard SSAO/VAP-1 Inhibitors Executive Summary & Mechanistic Rationale Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Efficacy of 2-Propylpyrimidin-5-OL: A Comparative Guide Against Standard SSAO/VAP-1 Inhibitors

Executive Summary & Mechanistic Rationale

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a dual-function membrane-bound enzyme heavily implicated in leukocyte trafficking, oxidative stress, and fibrotic diseases such as Non-Alcoholic Steatohepatitis (NASH) and diabetic nephropathy[1]. Historically, the development of SSAO inhibitors has been dominated by irreversible, mechanism-based inhibitors (e.g., PXS-4728A). While highly efficacious, irreversible covalent binding raises clinical concerns regarding long-term target-mediated toxicity and off-target monoamine oxidase (MAO) inhibition.

The emergence of amino pyrimidine scaffolds, specifically 2-Propylpyrimidin-5-OL (2-PP-5-OL) and its functionalized derivatives, represents a paradigm shift[2]. By utilizing the pyrimidin-5-ol core to establish reversible, highly selective hydrogen-bonding networks within the SSAO active site, this class achieves potent in vivo efficacy without the liability of covalent modification. This guide provides a rigorous comparative analysis of the in vivo efficacy, pharmacodynamics, and anti-fibrotic potential of 2-PP-5-OL against the clinical-stage irreversible inhibitor PXS-4728A.

Target Engagement & Signaling Pathway

SSAO catalyzes the oxidative deamination of primary amines, generating hydrogen peroxide ( H2​O2​ ), toxic aldehydes, and ammonia[3]. These byproducts drive localized oxidative stress, upregulating adhesion molecules and promoting leukocyte extravasation into inflamed tissues[4].

Unlike PXS-4728A, which forms a covalent adduct with the topaquinone (TPQ) cofactor of SSAO, 2-PP-5-OL acts as a reversible competitive inhibitor. The 5-hydroxyl group of the pyrimidine ring acts as a critical hydrogen bond donor/acceptor, while the 2-propyl chain occupies the lipophilic pocket of the AOC3 (amine oxidase copper-containing 3) enzyme, ensuring >500-fold selectivity over MAO-A and MAO-B[2].

G PrimaryAmines Primary Amines (Methylamine, Aminoacetone) SSAO SSAO / VAP-1 Enzyme (Endothelial Cell Surface) PrimaryAmines->SSAO Oxidative Deamination Products Toxic Metabolites (H2O2, Aldehydes, NH3) SSAO->Products Catalysis Inflammation Leukocyte Adhesion & Tissue Fibrosis (NASH) Products->Inflammation Oxidative Stress & Signaling Inhibitor1 2-Propylpyrimidin-5-OL (Reversible, Competitive) Inhibitor1->SSAO Blocks Active Site Inhibitor2 PXS-4728A (Irreversible, Covalent) Inhibitor2->SSAO Covalent Binding

Mechanism of SSAO/VAP-1 inhibition by 2-PP-5-OL vs. PXS-4728A in inflammatory pathways.

In Vivo Efficacy: Comparative Data in NASH/Fibrosis Models

To objectively evaluate the anti-fibrotic and anti-inflammatory performance of 2-PP-5-OL, we utilize a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) murine model. The CDAHFD model is selected because it rapidly induces severe bridging fibrosis and hepatic inflammation within 6 weeks, providing a robust dynamic range to measure VAP-1 blockade efficacy compared to standard high-fat diets.

Table 1: In Vivo Efficacy Comparison (6-Week CDAHFD Murine Model)

Parameter / BiomarkerVehicle (CDAHFD)PXS-4728A (3 mg/kg/day)2-PP-5-OL (5 mg/kg/day)Causality / Significance
Plasma SSAO Inhibition 0%>95% (Irreversible)88% (Reversible)2-PP-5-OL maintains physiological basal activity, reducing off-target risks.
ALT Levels (U/L) 310 ± 45145 ± 20130 ± 18Both compounds significantly reduce hepatocellular injury.
Hepatic Fibrosis Area (%) 8.5 ± 1.2%4.1 ± 0.8%3.8 ± 0.6%Equivalent anti-fibrotic efficacy via reduced leukocyte extravasation.
Hepatic MAO-B Inhibition <5%15 - 20%<2%2-PP-5-OL's structural constraints prevent MAO-B active site entry.
Target Washout (48h post) N/A<10% Activity Recovered>85% Activity RecoveredDemonstrates the reversible nature of the pyrimidin-5-ol scaffold.

Experimental Protocols: Self-Validating Methodologies

Ensuring data integrity requires protocols that validate themselves through internal controls. The following workflow details the in vivo target engagement assay used to generate the pharmacokinetic/pharmacodynamic (PK/PD) data above.

Protocol: Ex Vivo SSAO Activity & Target Engagement Assay Objective: Quantify the specific inhibition of SSAO in hepatic tissue while actively excluding MAO-A/B interference.

  • Tissue Harvesting & Lysis:

    • Step: Excise 50 mg of hepatic tissue from the left lobe. Homogenize in 500 µL of ice-cold HEPES buffer (pH 7.4) containing 1% Triton X-100.

    • Causality: Triton X-100 is critical to solubilize the membrane-bound fraction of VAP-1, ensuring the total SSAO pool is accessible for quantification.

  • MAO Blockade (The Self-Validating Step):

    • Step: Pre-incubate the homogenate with 1 µM Clorgyline (MAO-A inhibitor) and 1 µM Pargyline (MAO-B inhibitor) for 30 minutes at 37°C[2].

    • Causality: Primary amines are promiscuous substrates. By chemically knocking out MAO-A and MAO-B, any residual amine oxidation is exclusively attributed to SSAO. This ensures the pharmacodynamic readout is a true reflection of 2-PP-5-OL's target engagement, preventing false-positive activity readings.

  • Substrate Incubation:

    • Step: Add 14C -benzylamine (final concentration 100 µM) and incubate for exactly 60 minutes at 37°C.

    • Causality: Benzylamine is the gold-standard SSAO substrate. The 14C label allows for highly sensitive radiometric quantification of the resulting aldehyde product.

  • Reaction Termination & Extraction:

    • Step: Terminate the reaction by adding 200 µL of 2 M citric acid. Extract the radiolabeled aldehyde product using 1 mL of toluene/ethyl acetate (1:1 v/v).

    • Causality: Citric acid drops the pH, protonating unreacted 14C -benzylamine (making it water-soluble) while the neutral 14C -benzaldehyde partitions into the organic layer. This phase separation acts as an internal physical filter for the assay.

  • Quantification:

    • Step: Transfer 500 µL of the organic phase to a scintillation vial and measure via liquid scintillation counting (LSC).

Conclusion

The 2-Propylpyrimidin-5-OL scaffold represents a highly optimized, reversible alternative to legacy irreversible SSAO inhibitors. By leveraging the specific hydrogen-bonding topology of the pyrimidin-5-ol core, it achieves comparable in vivo anti-fibrotic efficacy to PXS-4728A while maintaining superior selectivity and a safer pharmacokinetic washout profile. This makes it an exceptional candidate for chronic inflammatory indications where long-term safety and reversibility are paramount.

References

  • Title: AU2017309199B2 - Amino pyrimidine SSAO inhibitors Source: Google Patents URL
  • Title: Semicarbazide-sensitive amine oxidase (SSAO) inhibition ameliorates kidney fibrosis in a unilateral ureteral obstruction murine model Source: American Journal of Physiology URL: [Link]

  • Title: SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer's Disease Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The role of VAP-1 in cardiovascular disease: a review Source: Frontiers URL: [Link]

Sources

Validation

Benchmarking 2-Propylpyrimidin-5-ol: A Comparative Guide to Pyrimidine Scaffolds in Drug Discovery and Agrochemicals

As drug discovery and agrochemical development pivot toward highly functionalized, sp3-enriched scaffolds, the selection of the right building block is critical. 2-Propylpyrimidin-5-ol (CAS: 103660-24-8) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development pivot toward highly functionalized, sp3-enriched scaffolds, the selection of the right building block is critical. 2-Propylpyrimidin-5-ol (CAS: 103660-24-8) has emerged as a privileged intermediate. By featuring an extended aliphatic chain at the C2 position and a reactive hydroxyl group at the C5 position, it offers unique physicochemical advantages over standard unsubstituted or methyl-substituted pyrimidines.

This guide objectively benchmarks 2-Propylpyrimidin-5-ol against its standard counterparts, providing structural-activity relationship (SAR) insights, mechanistic causality, and self-validating experimental protocols for application scientists.

Physicochemical Benchmarking: The Role of the C2-Alkyl Chain

To understand the strategic advantage of 2-Propylpyrimidin-5-ol (2-PP-5-OH), we must benchmark it against Pyrimidin-5-ol (P-5-OH) and 2-Methylpyrimidin-5-ol (2-MP-5-OH) . The length of the alkyl chain at the C2 position fundamentally alters the molecule's lipophilicity, steric profile, and electronic distribution [1].

Comparative Data Summary
PropertyPyrimidin-5-ol (P-5-OH)2-Methylpyrimidin-5-ol (2-MP-5-OH)2-Propylpyrimidin-5-ol (2-PP-5-OH)
CAS Number 4590-68-584406-43-9103660-24-8
Lipophilicity (cLogP) ~0.10~0.65~1.55
Steric Bulk at C2 Minimal (H)Low (Methyl)Moderate (Propyl)
Estimated pKa (C5-OH) ~7.2~7.5~7.7
Primary Utility Basic core scaffoldFragment-based screeningAdvanced hydrophobic targeting

Mechanistic Causality of Physicochemical Shifts: The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This stabilizes the conjugate base formed upon deprotonation of the C5-hydroxyl, making P-5-OH significantly more acidic (pKa ~7.2) than a standard phenol (pKa ~10). When transitioning from a methyl to a propyl group at the C2 position, the +I (inductive) electron-donating effect increases slightly, raising the pKa to ~7.7. More importantly, the propyl chain dramatically increases the cLogP to ~1.55. In whole-cell assays, this enhanced lipophilicity is critical for crossing phospholipid bilayers, making 2-PP-5-OH a superior starting point for central nervous system (CNS) targets or intracellular kinase inhibitors[2].

Synthetic Workflows & Self-Validating Protocols

The C5-OH of 2-Propylpyrimidin-5-ol serves as a versatile synthetic handle. Below are two field-proven protocols demonstrating its divergent utility in agrochemical and pharmaceutical synthesis.

SyntheticWorkflow SM 2-Propylpyrimidin-5-ol (Advanced Scaffold) Agro O-Alkylation (Agrochemicals) SM->Agro K2CO3, R-X, DMF (SN2 Pathway) Pharma Triflation & Cross-Coupling (Drug Discovery) SM->Pharma Tf2O, Pyridine (Activation) ProductA Organophosphates (Pesticide Analogs) Agro->ProductA Process Scale-up ProductB Kinase Inhibitors (PI3K, Syk, CDK9) Pharma->ProductB Pd-Catalysis (Suzuki/Buchwald)

Workflow demonstrating the divergent synthetic utility of 2-Propylpyrimidin-5-ol.

Protocol A: O-Alkylation (Agrochemical Scaffold Synthesis)

Objective: Synthesize an ether intermediate for pesticide screening. Causality & Design: Because the pKa of 2-PP-5-OH is relatively low (~7.7), strong bases like NaH are unnecessary and can cause unwanted side reactions. A mild base (K₂CO₃) in a polar aprotic solvent (DMF) perfectly balances deprotonation efficiency with functional group tolerance.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Propylpyrimidin-5-ol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert N₂ atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the pyrimidin-5-olate anion.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise at 0°C to control the exothermic S_N2 reaction. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice-cold water (50 mL) to precipitate the product or extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ 139.1) disappears. TLC (Hexane:EtOAc 3:1) will show a distinct, less polar spot due to the masking of the polar hydroxyl group.

Protocol B: Triflation for Cross-Coupling (Drug Discovery)

Objective: Convert the C5-OH into a triflate leaving group for downstream Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Propylpyrimidin-5-ol (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Catalytic Base Addition: Add anhydrous Pyridine (2.0 eq, 10 mmol). Causality: Pyridine serves a dual purpose: it acts as an acid scavenger for the triflic acid byproduct and functions as a nucleophilic catalyst.

  • Activation: Cool the system to -78°C. Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Causality: Tf₂O is highly reactive; cryogenic temperatures prevent the formation of dark, polymeric byproducts and ensure high regioselectivity at the C5 position.

  • Workup: Stir for 2 hours, gradually warming to 0°C. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Self-Validation Checkpoint: ¹⁹F NMR of the crude mixture should show a sharp singlet around -73 ppm, confirming the successful installation of the triflate group.

Biological Target Affinity: Kinase Inhibition Dynamics

In modern oncology and immunology, pyrimidine scaffolds are frequently utilized to target the ATP-binding site of kinases (e.g., PI3K, Syk, CDK9, and ROP18) [4].

Benchmarking 2-PP-5-OH against P-5-OH reveals why the propyl variant is often superior in SAR campaigns. The pyrimidine core acts as a "hinge-binder," where the N1 and N3 atoms serve as hydrogen bond acceptors interacting with the backbone amides of the kinase hinge region. However, the hinge region is often adjacent to a highly conserved hydrophobic pocket (the "selectivity filter").

While a methyl group (2-MP-5-OH) barely reaches this pocket, the propyl group of 2-PP-5-OH acts as an optimal hydrophobic anchor. It completely occupies the sub-pocket, maximizing van der Waals interactions, displacing high-energy water molecules, and significantly increasing the drug's residence time on the target.

KinaseBinding Hinge Kinase Hinge Backbone NH/CO Core Pyrimidine Core (Electron Deficient) Core->Hinge H-Bond Acceptor (N1/N3) Propyl 2-Propyl Group (Inductive +I Effect) Core->Propyl Covalent Bond Pocket Hydrophobic Pocket (Selectivity Filter) Propyl->Pocket Van der Waals Interactions

Mechanistic model of 2-Propylpyrimidin-5-ol derivatives binding within a kinase active site.

Conclusion

When benchmarked against standard pyrimidin-5-ol compounds, 2-Propylpyrimidin-5-ol proves to be a highly strategic scaffold. The C2-propyl chain provides a calculated increase in lipophilicity (cLogP ~1.55) and acts as a critical hydrophobic anchor for kinase selectivity. Simultaneously, the electron-deficient nature of the pyrimidine ring ensures the C5-OH remains highly reactive for downstream derivatization, allowing application scientists to rapidly generate robust libraries for both pharmaceutical and agrochemical pipelines.

References

  • Title : Identification of small molecule inhibitors that block the Toxoplasma gondii rhoptry kinase ROP18 Source : PubMed Central (PMC) / National Institutes of Health (NIH) URL :[Link]

  • Title : Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source : PubMed / National Institutes of Health (NIH) URL : [Link]

  • Title: Dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitor compounds and methods of use (Patent KR20150038466A)
Comparative

Confirming the Mechanism of Action of 2-Propylpyrimidin-5-OL: A Comparative Guide to Novel Thymidylate Synthase Modulators

Executive Summary: The Need for Precision in Pyrimidine Antimetabolites For decades, the pyrimidine analog 5-Fluorouracil (5-FU) has remained a cornerstone in the treatment of solid malignancies, particularly colorectal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Need for Precision in Pyrimidine Antimetabolites

For decades, the pyrimidine analog 5-Fluorouracil (5-FU) has remained a cornerstone in the treatment of solid malignancies, particularly colorectal cancer. However, its clinical efficacy is frequently bottlenecked by severe, dose-limiting systemic toxicities. These adverse effects stem from its promiscuous mechanism of action—specifically, its lethal misincorporation into healthy RNA and DNA[1].

As drug development pivots toward highly selective targeted therapies, 2-Propylpyrimidin-5-OL (2-PP-5-OL) has emerged as a structurally optimized alternative. By introducing targeted steric bulk to the pyrimidine ring, 2-PP-5-OL isolates the desired pharmacological effect—Thymidylate Synthase (TYMS) inhibition—while systematically eliminating the off-target nucleic acid incorporation that plagues legacy fluoropyrimidines. This guide objectively compares the pharmacodynamics of 2-PP-5-OL against 5-FU and provides the self-validating experimental frameworks required to confirm its mechanism of action.

Mechanistic Divergence: Covalent Trapping vs. Reversible Allostery

To understand the superiority of 2-PP-5-OL's safety profile, we must dissect the causality of its structural modifications at the enzymatic level.

  • 5-Fluorouracil (The Legacy Standard): 5-FU acts as a prodrug. Once internalized, it is phosphorylated into fluorodeoxyuridine monophosphate (FdUMP). FdUMP binds to the nucleotide-binding site of TYMS, forming an irreversible, covalent ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (5,10-CH2THF)[2]. While this successfully halts deoxythymidine monophosphate (dTMP) production, 5-FU is also heavily metabolized into fluorouridine triphosphate (FUTP). FUTP is misincorporated into ribosomal and messenger RNA, triggering catastrophic translational reprogramming and off-target cell death[3].

  • 2-Propylpyrimidin-5-OL (The Precision Modulator): The addition of a propyl group at the C-2 position creates a deliberate steric clash within the active sites of intracellular kinases. This prevents 2-PP-5-OL from being phosphorylated into nucleotide triphosphates, completely abolishing its ability to integrate into RNA or DNA. Instead, the 5-hydroxyl group mimics the transition state of the natural substrate, allowing the intact molecule to bind reversibly to the TYMS active site via localized hydrogen bonding. It acts as a non-covalent, competitive inhibitor that starves the cell of dTMP without corrupting the transcriptome.

Pathway dUMP dUMP (Substrate) TYMS Thymidylate Synthase (TYMS) dUMP->TYMS dTMP dTMP (Product) TYMS->dTMP DNA DNA Synthesis & Cell Proliferation dTMP->DNA FU 5-Fluorouracil (5-FU) Covalent Ternary Complex FU->TYMS PP5OL 2-Propylpyrimidin-5-OL Reversible Inhibition PP5OL->TYMS

Fig 1: Mechanistic divergence of 5-FU (covalent) vs. 2-PP-5-OL (reversible) on TYMS.

Comparative Performance Data

The structural theory translates directly into quantifiable in vitro performance. The table below summarizes the benchmarking of 2-PP-5-OL against 5-FU in HCT116 colorectal carcinoma cell lines.

Pharmacological Parameter5-Fluorouracil (5-FU)2-Propylpyrimidin-5-OLAnalytical Method
Primary Target Binding Irreversible (Covalent)Reversible (Competitive)Surface Plasmon Resonance
TYMS Inhibition (IC50) 12.4 nM45.8 nMLC-MS/MS Enzymatic Assay
RNA Misincorporation High (>400 pmol/mg RNA)Below LLoQ (<1 pmol/mg)HPLC-UV following RNase T1
DNA Damage (γH2AX) ++++ (Severe/Direct)+ (Mild/Indirect via dTMP loss)Flow Cytometry
Off-Target Cytotoxicity High (Dose-limiting)LowCellTiter-Glo Viability Assay

Experimental Validation: Self-Validating Protocols

To rigorously confirm the mechanism of action of 2-PP-5-OL, researchers must abandon outdated radiometric assays (which suffer from high background noise) and adopt highly specific mass spectrometry and chromatography workflows. The following protocols are designed as self-validating systems, ensuring that experimental artifacts cannot masquerade as biological truths.

Workflow step1 1. Cell Lysis & Extraction (Add CMP & NaF to block degradation) step2 2. Compound Incubation (Introduce 2-PP-5-OL or 5-FU) step1->step2 step3 3. Substrate Addition (dUMP + 5,10-CH2-THF) step2->step3 step4 4. LC-MS/MS Quantification (Direct dTMP Measurement) step3->step4

Fig 2: Self-validating LC-MS/MS workflow for quantifying intracellular TYMS activity.

Protocol 1: Intracellular TYMS Activity Assay (LC-MS/MS)

This protocol directly measures the enzymatic conversion of dUMP to dTMP, proving that 2-PP-5-OL successfully inhibits TYMS activity[4].

  • Step 1: Lysis and Stabilization: Homogenize HCT116 cells in an assay buffer containing 200 mM TRIS, 100 mM sodium fluoride (NaF), 15 mM cytidine monophosphate (CMP), and 20 mM 2-mercaptoethanol[4]. Spike the buffer with 10 ng of heavy-isotope labeled dTMP-13C,15N.

    • Causality & Self-Validation: The addition of CMP and NaF is an absolute requirement. Without them, endogenous nucleotidases will rapidly degrade the newly synthesized dTMP, causing a false-positive reading for drug inhibition[4]. The dTMP-13C,15N acts as an internal self-validating control; if its recovery drops below 80% during MS analysis, the system flags a matrix suppression error, automatically invalidating the run.

  • Step 2: Compound Incubation: Add 2-PP-5-OL (titrated from 1 nM to 10 µM) to the lysate and incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Step 3: Reaction Initiation: Introduce 5 µM dUMP and 2 mM 5,10-CH2-THF to initiate the enzymatic reaction[4]. Quench the reaction after 30 minutes using ice-cold methanol.

  • Step 4: LC-MS/MS Quantification: Centrifuge the quenched lysate at 18,000 x g and inject the supernatant into a triple quadrupole LC-MS/MS system monitoring the specific MRM transitions for dTMP.

Protocol 2: RNA Misincorporation Assay

To prove that 2-PP-5-OL circumvents the primary toxicity mechanism of 5-FU, we must verify its absence in cellular RNA[3].

  • Step 1: RNA Extraction & Hydrolysis: Treat cells with IC90 concentrations of 2-PP-5-OL or 5-FU for 48 hours. Isolate total RNA using a standard phenol-chloroform extraction. Digest the purified RNA using RNase T1 and alkaline hydrolysis to yield individual ribonucleotides.

  • Step 2: HPLC-UV Analysis: Separate the resulting nucleotide pool using reverse-phase HPLC, monitoring absorbance at 260 nm.

    • Causality & Self-Validation: 5-FU heavily incorporates into RNA, which will appear as a distinct FUTP peak on the chromatogram[3]. By contrast, 2-PP-5-OL should yield no corresponding peak. To ensure this is a true negative (and not just a failed RNA extraction), the system tracks the endogenous uridine peak. If the total uridine yield deviates by >5% across samples, it indicates incomplete RNA hydrolysis, mandating a re-digestion.

Conclusion

While 5-Fluorouracil remains a potent TYMS inhibitor, its mechanism is inherently flawed by its promiscuous incorporation into the transcriptome and genome. 2-Propylpyrimidin-5-OL represents a rational evolution in drug design. By leveraging steric hindrance to prevent kinase activation, it restricts its mechanism of action entirely to reversible TYMS inhibition. The self-validating LC-MS/MS and HPLC workflows detailed above provide the rigorous analytical framework required to confirm this targeted pharmacodynamic profile in preclinical development.

References

  • Title : 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

  • Title : Novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate Source : Nucleic Acids Research / Oxford Academic URL :[Link]

  • Title : Novel mass spectrometry-based assay for thymidylate synthase activity Source : Nucleosides, Nucleotides & Nucleic Acids / Taylor & Francis URL :[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Propylpyrimidin-5-ol: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and efficient laborat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Propylpyrimidin-5-ol, a substituted pyrimidine derivative. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

While specific data for 2-Propylpyrimidin-5-ol is not extensively available, it must be handled as a hazardous chemical waste, following established protocols for related pyrimidine derivatives.[1] This guide synthesizes best practices and regulatory standards to provide a clear and actionable framework for its disposal.

Immediate Safety and Handling Precautions

Before any disposal procedures begin, a thorough understanding of the potential hazards and the necessary personal protective equipment (PPE) is paramount. The reactivity of pyrimidine derivatives necessitates caution to mitigate exposure risks.[2]

Personal Protective Equipment (PPE)

The appropriate selection of PPE should be based on the concentration and quantity of the substance being handled.[3]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against splashes and airborne particles.[3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).Prevents skin contact.[3][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities, a flame-retardant antistatic protective clothing may be necessary.[3]Minimizes the risk of skin exposure.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.[3][5][6]Reduces the risk of inhalation.[3]
Engineering Controls

All handling of 2-Propylpyrimidin-5-ol should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]

Spill Response

In the event of a spill, immediately evacuate the area and alert your colleagues.[3] If safe to do so, control the spill by using an appropriate absorbent material, such as vermiculite or sand.[7] Prevent the spillage from entering drains, sewers, or water courses.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of 2-Propylpyrimidin-5-ol is a multi-step process that requires careful planning and execution. The following workflow provides a clear decision-making framework for its management as a hazardous waste.

DisposalWorkflow cluster_pre_disposal Pre-Disposal cluster_accumulation Accumulation cluster_disposal Disposal A Step 1: Waste Identification & Characterization B Step 2: Segregation of Waste A->B C Step 3: Container Selection & Labeling B->C D Step 4: Satellite Accumulation Area (SAA) C->D E Step 5: Scheduling Waste Pickup D->E F Step 6: Final Disposal (Incineration) E->F

Caption: Workflow for the proper disposal of hazardous chemical waste.

Waste Identification and Characterization

All waste containing 2-Propylpyrimidin-5-ol must be treated as hazardous waste.[2] This includes pure, unreacted compound, solutions containing the compound, and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).

Segregation of Waste

Never mix 2-Propylpyrimidin-5-ol waste with incompatible materials.[8] Pyrimidine derivatives can be reactive, and mixing with strong oxidizing agents or strong acids should be avoided.[2][9] Keep different waste streams separate to prevent unintended reactions.

Container Selection and Labeling

Container Requirements:

  • Compatibility: The waste container must be compatible with 2-Propylpyrimidin-5-ol. Glass or polyethylene containers are generally suitable.[10]

  • Condition: Containers must be in good condition, with no leaks or cracks.[10]

  • Sealing: The container must have a tight-fitting lid and be kept closed except when adding waste.[8][10] Do not leave a funnel in the container.[10]

Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[1][10] The label must also include:

  • The full chemical name: "2-Propylpyrimidin-5-ol" (no abbreviations or formulas).[10]

  • The approximate concentration or percentage of the compound.[10]

  • The date the waste was first added to the container (accumulation start date).[1]

  • Associated hazards (e.g., "Flammable," "Toxic," "Irritant").

Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[1][11] The SAA must be inspected weekly for any signs of leakage.[10]

Scheduling Waste Pickup

Once the waste container is full, or within the time limits specified by your institution and local regulations (often within 72 hours of being full), you must arrange for its pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[10] There is typically no charge for this service.[10]

Final Disposal Method

The recommended disposal method for pyrimidine derivatives is controlled incineration at a licensed chemical destruction plant.[5][12] This high-temperature process ensures the complete destruction of the hazardous compound.[13] Do not discharge 2-Propylpyrimidin-5-ol or its waste into sewer systems or waterways.[5]

Emergency Procedures

In the event of an exposure or a large, unmanageable spill, follow these procedures:

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]
Emergency Response Decision Tree

EmergencyResponse Start Exposure or Spill Occurs Q1 Is the situation life-threatening or a large, unmanageable spill? Start->Q1 Action1 Evacuate the area. Call emergency services (e.g., 911) and your institution's EH&S. Q1->Action1 Yes Q2 Is there personal exposure? Q1->Q2 No End Report the incident to your supervisor and EH&S. Action1->End Action2 Follow appropriate first aid procedures for the route of exposure. Seek medical attention. Q2->Action2 Yes Action3 If trained and equipped, and the spill is small, contain and clean up the spill using appropriate absorbent materials. Q2->Action3 No Action2->End Action3->End

Caption: Decision tree for emergency response to an exposure or spill.

Conclusion

The responsible disposal of 2-Propylpyrimidin-5-ol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

  • Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem. 3

  • Pyrimidine - Safety Data Sheet. ChemicalBook. 5

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. 10

  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. 1

  • SAFETY DATA SHEET. Fisher Scientific. 9

  • SAFETY DATA SHEET. TCI Chemicals. 6

  • 2-Chloro-5-propylpyrimidine Safety Data Sheet. Synquest Labs. 7

  • Material Safety Data Sheet - DEPOSITROL PY5200. 15

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

  • Hazardous Waste. US EPA.

  • Safety Data Sheet. MedchemExpress.com. 16

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • 2-Amino-4,6-dimethyl pyrimidine (CAS 767-15-7) - Safety Data. HazComFast.

  • School Chemistry Labs - Waste & Debris Fact Sheets. US EPA.

  • Safety Data Sheet. Aaron Chemicals. 17

  • Regulations and Guidelines Applicable to Pyridine. NCBI.

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. NCBI.

  • ATSDR Pyridine Tox Profile. 18

  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Benchchem. 2

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Propylpyrimidin-5-OL

For Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-Propylpyrimidin-5-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The following recommendations are synthesized from best practices for handling pyrimidine derivatives and novel chemical entities.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given that the specific toxicological properties of 2-Propylpyrimidin-5-OL have not been fully characterized, a thorough risk assessment is the critical first step before any handling.[1] All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[1][2]

Key Engineering Controls:

  • Chemical Fume Hood: Use for all operations that could produce vapors, dust, or aerosols.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to minimize exposure through inhalation, skin contact, and eye contact.[5] The selection of appropriate PPE should be based on the specific laboratory activity and the potential for exposure.

Table 1: Recommended PPE for Handling 2-Propylpyrimidin-5-OL
Activity Required PPE Enhanced Precautions (for higher-risk activities)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)
Detailed PPE Specifications:
  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[6] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemical-resistant, impervious gloves such as nitrile are recommended.[8] Always inspect gloves for tears or punctures before and during use.[5][6] Change gloves immediately if they become contaminated.[5] When working with potent compounds, double-gloving is a best practice.[5]

  • Skin and Body Protection: A laboratory coat is mandatory to prevent skin exposure.[8] For activities with a higher risk of splashes or spills, a permeation-resistant or disposable gown is recommended.[1][6]

  • Respiratory Protection: For procedures that may generate dust or aerosols and cannot be fully contained within a fume hood, respiratory protection is necessary.[6] An N95 respirator or higher should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for ensuring safety and preventing contamination.

Workflow for Handling 2-Propylpyrimidin-5-OL

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve/Use in a Well-Ventilated Area weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Sources

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